Product packaging for Eugenitol(Cat. No.:CAS No. 491-48-5)

Eugenitol

Cat. No.: B1233741
CAS No.: 491-48-5
M. Wt: 206.19 g/mol
InChI Key: HMAUJNAGOIPKDG-UHFFFAOYSA-N
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Description

Eugenitol is a research compound of significant interest for its potential multi-target role in investigating therapies for Alzheimer's disease (AD). Preclinical studies indicate that this compound possesses a dual mechanism of action, targeting key pathological markers of AD. It has been shown to potently inhibit the formation and promote the dissociation of pre-existing Amyloid-β (Aβ) plaques, a hallmark of Alzheimer's pathology . Furthermore, it exhibits anti-neuroinflammatory properties by reducing the release of proinflammatory cytokines from activated microglial cells . This combined anti-Aβ aggregation and anti-inflammatory activity contributes to its observed effects in research models. In vivo studies using 5XFAD transgenic mice, a model of Alzheimer's disease, demonstrated that systemic administration of this compound ameliorated memory impairments and improved hippocampal long-term potentiation, a cellular correlate of learning and memory . The treatment also significantly reduced Aβ deposits and neuroinflammation in the hippocampus of these models . These properties make this compound a promising candidate for research aimed at understanding and developing multi-target therapeutic strategies for Alzheimer's disease and other protein-aggregation-related disorders. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B1233741 Eugenitol CAS No. 491-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2,6-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUJNAGOIPKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407683
Record name 5,7-dihydroxy-2,6-dimethylchromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eugenitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-48-5
Record name 5,7-Dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dihydroxy-2,6-dimethylchromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eugenitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 - 292 °C
Record name Eugenitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Eugenitol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitol, a naturally occurring chromone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its physicochemical characteristics, biological activities, and safety profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information to support further investigation into the pharmacological potential of this compound.

Chemical Identity and Structure

This compound, systematically named 5,7-dihydroxy-2,6-dimethylchromen-4-one, is a member of the chromone class of organic compounds. Its chemical structure is characterized by a benzopyran-4-one moiety with two hydroxyl groups and two methyl groups attached to the benzene ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5,7-dihydroxy-2,6-dimethylchromen-4-one
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Registry Number 491-48-5
Canonical SMILES CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O
InChI Key InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 274-276 °C[1]
Boiling Point 412.1 °C at 760 mmHg (Predicted)[1]
pKa 6.90 ± 0.40 (Predicted)[1]
LogP 1.821 (Predicted)[1]
Water Solubility Data not available
Vapor Pressure 2.22E-07 mmHg at 25°C (Predicted)[1]
Density 1.391 g/cm³ (Predicted)[1]

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key among these are its neuroprotective, anti-inflammatory, and antioxidant properties.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that this compound can potently inhibit the formation of amyloid-β (Aβ) plaques and oligomers, and can also dissociate pre-formed Aβ plaques[1][2][3]. Furthermore, it has been observed to reduce Aβ-induced neurotoxicity[1][2][3]. In animal models of Alzheimer's disease, prolonged administration of this compound has been shown to ameliorate memory impairments and reduce Aβ deposits and neuroinflammation in the hippocampus[1][2][3].

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to potently reduce the release of pro-inflammatory cytokines in lipopolysaccharide-treated cells[1][2][3]. This anti-inflammatory action is a key component of its neuroprotective effects and suggests its potential for broader applications in inflammatory conditions.

Antioxidant Activity

This compound demonstrates radical scavenging effects, which contribute to its overall biological activity[1][2][3]. The ability to neutralize reactive oxygen species is a critical factor in mitigating cellular damage associated with various pathological conditions, including neurodegeneration and inflammation.

Experimental Protocols

Detailed experimental protocols for the extraction, synthesis, and biological evaluation of this compound are not extensively documented in the available literature. The following sections provide generalized methodologies that can be adapted for working with this compound and similar chromone compounds.

Extraction and Isolation from Natural Sources
Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound) is not explicitly described in the reviewed literature. However, the synthesis of other substituted chromone derivatives has been reported. For instance, the synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one has been achieved using methyl phloroglucinol as a starting material[5]. A plausible synthetic route for this compound could potentially be adapted from such methods, likely involving the condensation of a suitably substituted phenol with a β-ketoester or a similar precursor, followed by cyclization to form the chromone ring.

Biological Activity Assays

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

General Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions.

  • Include a control containing the DPPH solution and the solvent only.

  • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration[6][7][8].

The anti-inflammatory potential of this compound can be assessed by its ability to scavenge nitric oxide radicals.

Principle: This assay measures the inhibition of nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent.

General Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a solution of sodium nitroprusside in a phosphate-buffered saline (PBS).

  • In a suitable reaction vessel, mix the sodium nitroprusside solution with different concentrations of the this compound solutions.

  • Incubate the reaction mixtures at room temperature under a light source for a specified time (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance of the resulting chromophore at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated based on the difference in absorbance between the control (without the sample) and the test samples[9][10][11].

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Prepare a stock solution of this compound in a suitable solvent that is not toxic to the test microorganisms at the concentrations used.

  • In a 96-well microtiter plate, prepare a two-fold serial dilution of the this compound solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity to determine the lowest concentration of this compound that inhibits microbial growth. This concentration is the MIC[12][13][14][15][16].

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on the related compound eugenol and other polyphenols provides insights into potential mechanisms of action. Eugenol has been shown to modulate key inflammatory and neuroprotective pathways, including the NF-κB and MAPK signaling pathways. It is plausible that this compound, as a structurally related chromone, may exert its effects through similar mechanisms.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In an activated state, it promotes the expression of pro-inflammatory genes. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation, stress responses, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is implicated in neurodegenerative diseases. Polyphenols have been shown to modulate MAPK signaling, often leading to neuroprotective effects.

MAPK_Pathway cluster_mapk MAPK Cascades Stress_Stimuli Cellular Stress (e.g., Aβ) p38 p38 Stress_Stimuli->p38 JNK JNK Stress_Stimuli->JNK ERK ERK Stress_Stimuli->ERK Downstream_Targets Downstream Targets (e.g., transcription factors) p38->Downstream_Targets JNK->Downstream_Targets ERK->Downstream_Targets Can also promote cell survival Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits

Caption: Potential modulation of MAPK signaling pathways by this compound.

Safety and Toxicology

A comprehensive safety profile, including a specific LD₅₀ value for this compound, is not available in the public domain. The available toxicological data predominantly pertains to the related compound eugenol or other chromone derivatives. For instance, the intraperitoneal LD₅₀ for the parent compound chromone in mice has been reported as 91 mg/kg[17]. However, this value should not be directly extrapolated to this compound due to differences in their chemical structures. A safety data sheet for 5,7-dihydroxychromone indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has no listed hazard statements[18]. Nevertheless, as with any chemical compound, appropriate safety precautions should be taken during handling.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties. Its potential to interfere with key pathological processes in neurodegenerative diseases, such as amyloid-β aggregation, warrants further in-depth investigation. While detailed experimental protocols and a comprehensive safety profile for this compound are currently limited, the information provided in this guide serves as a foundational resource for researchers. Future studies should focus on elucidating the specific mechanisms of action, developing standardized protocols for its study, and thoroughly evaluating its safety and efficacy to unlock its full therapeutic potential.

References

Eugenitol: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a chromone derivative that has garnered interest for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. Unlike its well-known structural relative, eugenol, which is abundant in various essential oils, this compound is not commonly found in nature. The primary route to obtaining this compound is through chemical synthesis. This technical guide provides a comprehensive overview of the plausible synthesis of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols derived from the synthesis of analogous compounds.

Natural Occurrence and Isolation

Direct evidence for the widespread natural occurrence of this compound is scarce. While a glycoside derivative, O-(4-O-Methyl-β-d-glucopyranosyl)this compound, has been isolated from the scale-insect pathogenic fungus Orbiocrella sp., the aglycone itself is not a commonly isolated natural product. Therefore, chemical synthesis remains the most viable and primary source of this compound for research and development purposes.

Chemical Synthesis of this compound

The synthesis of this compound, a substituted chromone, can be achieved through established organic chemistry reactions. A highly plausible and efficient method is the Simonis chromone cyclization , which involves the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent.

Proposed Synthetic Pathway

A logical synthetic route to this compound starts from 2-methylphloroglucinol (2,4,6-trihydroxy-toluene) and ethyl acetoacetate.

This compound Synthesis Pathway 2-Methylphloroglucinol 2-Methylphloroglucinol Intermediate Intermediate Diketone 2-Methylphloroglucinol->Intermediate Ethyl Acetoacetate, P2O5 EthylAcetoacetate Ethyl Acetoacetate This compound This compound Intermediate->this compound Cyclization Eugenitol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits

The Biosynthesis of Eugenol in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eugenol, a key phenylpropanoid, is a volatile aromatic compound with significant applications in the pharmaceutical, food, and cosmetic industries. Its biosynthesis in plants is a complex process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth overview of the eugenol biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. It presents a compilation of quantitative data on enzyme kinetics and eugenol content in various plant species. Furthermore, this document offers detailed experimental protocols for the investigation of this pathway, including methods for enzyme characterization, gene function analysis, and metabolite quantification. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of eugenol production and the exploration of its therapeutic potential.

The Eugenol Biosynthesis Pathway

Eugenol biosynthesis is an extension of the well-characterized phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants[1][2][3][4]. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol, a key precursor for both lignin and eugenol.

The core pathway leading to eugenol can be summarized in the following key steps:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) .

  • Activation to p-Coumaroyl-CoA: p-Coumaric acid is subsequently activated by the addition of a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

  • Formation of Coniferyl Alcohol: Through a series of further hydroxylation, methylation, and reduction steps involving enzymes such as p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , p-coumaroyl-CoA is converted to coniferyl alcohol.

  • Acylation to Coniferyl Acetate: Coniferyl alcohol is then acylated to form coniferyl acetate by the enzyme Coniferyl Alcohol Acetyltransferase (CFAT) [5].

  • Reduction to Eugenol: In the final and committing step, coniferyl acetate is reduced to eugenol by the NADPH-dependent enzyme Eugenol Synthase (EGS) [5][6][7]. Some plants may also possess Isoeugenol Synthase (IGS) , which catalyzes the formation of the isomer isoeugenol from the same precursor[5][6][7].

Visualization of the Eugenol Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps involved in the biosynthesis of eugenol from L-phenylalanine.

Eugenol_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_eugenol Eugenol Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaroyl_CoA->Coniferyl_Alcohol Multiple Steps (C3'H, CCoAOMT, CCR, CAD) Coniferyl_Acetate Coniferyl_Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS

Core Eugenol Biosynthesis Pathway

Quantitative Data

This section presents quantitative data related to eugenol biosynthesis, including enzyme kinetics and the concentration of eugenol in various plant tissues.

Enzyme Kinetic Parameters of Eugenol Synthases

The following table summarizes the kinetic parameters of eugenol synthases (EGS) from strawberry (Fragaria x ananassa). The data highlights the substrate affinity (Km) and catalytic efficiency (kcat/Km) of different isoforms.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
FaEGS1aConiferyl Acetate18.2 ± 2.10.23 ± 0.010.0126[8]
FaEGS1bConiferyl Acetate15.4 ± 1.80.28 ± 0.010.0182[8]
FaEGS2Coniferyl Acetate308.1 ± 25.30.15 ± 0.0040.00049[8]
FaEGS2NADPH308.1 ± 25.3--[8]
Eugenol Content in Various Plant Species and Tissues

The concentration of eugenol varies significantly among different plant species and even within different parts of the same plant. This table provides an overview of eugenol content in selected plants.

Plant SpeciesPlant PartEugenol ContentAnalytical MethodReference
Syzygium aromaticum (Clove)Flower Bud80-90% of essential oil-[9]
Syzygium aromaticum (Clove)Leaf82-88% of essential oil-[9]
Syzygium aromaticum (Clove)Flower97.24% of essential oilGC-MS[2][10]
Syzygium aromaticum (Clove)Stem93.42% of essential oilGC-MS[2][10]
Syzygium aromaticum (Clove)Leaf79.74% of essential oilGC-MS[2][10]
Ocimum tenuiflorum (Holy Basil)Leaf0.7% (w/w)HPLC[11]
Ocimum basilicum (Sweet Basil)Leaf0.4-0.6% (w/w)HPLC[11]
Cinnamomum verum (Cinnamon)Bark0.5-1.0% of essential oil-[12]
Myristica fragrans (Nutmeg)Seed0.2-1.0% of essential oil-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the eugenol biosynthesis pathway.

Heterologous Expression and Purification of Eugenol Synthase in E. coli

This protocol describes the expression of a plant-derived eugenol synthase (EGS) in Escherichia coli and its subsequent purification for in vitro characterization.

3.1.1. Experimental Workflow

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR_Amplification PCR Amplification of EGS cDNA Vector_Ligation Ligation into Expression Vector (e.g., pET) PCR_Amplification->Vector_Ligation T4 DNA Ligase Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Starter_Culture Inoculate Starter Culture Transformation->Starter_Culture Large_Scale_Culture Inoculate Large-Scale Culture Starter_Culture->Large_Scale_Culture Induction Induce Protein Expression Large_Scale_Culture->Induction IPTG Cell_Harvest Harvest Cells by Centrifugation Induction->Cell_Harvest Cell_Lysis Lyse Cells (e.g., Sonication) Cell_Harvest->Cell_Lysis Affinity_Chromatography Purify by Affinity Chromatography Cell_Lysis->Affinity_Chromatography e.g., Ni-NTA Purified_Enzyme Purified_Enzyme Affinity_Chromatography->Purified_Enzyme

Heterologous Expression and Purification Workflow

3.1.2. Detailed Protocol

  • Cloning of EGS into an Expression Vector:

    • Amplify the full-length coding sequence of the target EGS gene from plant cDNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the digested EGS insert into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/sequencing.

  • Transformation and Expression in E. coli [13][14]:

    • Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged EGS protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE and determine its concentration using a Bradford assay.

In Vitro Eugenol Synthase Enzyme Assay

This protocol outlines a method for determining the activity of purified EGS in vitro.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM Coniferyl acetate (substrate)

    • Purified EGS enzyme (1-5 µg)

    • Total volume: 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

  • Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of eugenol.

Virus-Induced Gene Silencing (VIGS) of Eugenol Synthase in Nicotiana benthamiana

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol describes the silencing of an EGS gene in Nicotiana benthamiana using a Tobacco Rattle Virus (TRV)-based vector system[2][5][9][11][15].

3.3.1. VIGS Workflow

VIGS_Workflow cluster_vector_construction Vector Construction cluster_agroinfiltration Agroinfiltration cluster_analysis Analysis Select_Fragment Select 200-300 bp EGS fragment Clone_into_TRV2 Clone fragment into pTRV2 vector Select_Fragment->Clone_into_TRV2 Transform_Agrobacterium Transform pTRV1 and pTRV2-EGS into Agrobacterium tumefaciens Clone_into_TRV2->Transform_Agrobacterium Co_infiltrate Co-infiltrate N. benthamiana leaves Transform_Agrobacterium->Co_infiltrate Observe_Phenotype Observe plant phenotype (2-3 weeks) Co_infiltrate->Observe_Phenotype Analyze_Gene_Expression Analyze EGS transcript levels Observe_Phenotype->Analyze_Gene_Expression qRT-PCR Analyze_Metabolites Analyze eugenol content Analyze_Gene_Expression->Analyze_Metabolites GC-MS

Virus-Induced Gene Silencing (VIGS) Workflow

3.3.2. Detailed Protocol

  • Vector Construction:

    • Select a 200-300 bp unique fragment of the target EGS gene.

    • Amplify the fragment by PCR and clone it into the pTRV2 VIGS vector.

    • Verify the construct by sequencing.

  • Agrobacterium Transformation:

    • Transform the pTRV2-EGS construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens (e.g., strain GV3101) cultures.

    • Grow individual cultures overnight in LB medium with appropriate antibiotics.

  • Agroinfiltration [9][11][15]:

    • Pellet the overnight cultures and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to an OD600 of 1.0.

    • Mix the pTRV1 and pTRV2-EGS cultures in a 1:1 ratio.

    • Infiltrate the abaxial side of the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

  • Analysis of Gene Silencing:

    • Grow the infiltrated plants for 2-3 weeks.

    • Monitor for any visible phenotypes.

    • Harvest leaf tissue from silenced and control plants (infiltrated with empty pTRV2).

    • Quantify the reduction in EGS transcript levels using quantitative real-time PCR (qRT-PCR).

    • Analyze the eugenol content in the silenced and control plants using GC-MS to confirm the functional consequence of gene silencing.

Quantification of Eugenol and its Precursors by HPLC

This protocol provides a method for the quantification of eugenol and its precursor, coniferyl acetate, in plant extracts using High-Performance Liquid Chromatography (HPLC)[1][8][10][12][16].

  • Sample Preparation:

    • Freeze-dry and grind plant tissue to a fine powder.

    • Extract a known amount of powder (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethyl acetate) by sonication or shaking.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using authentic standards of eugenol and coniferyl acetate of known concentrations.

    • Quantify the compounds in the plant extracts by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of eugenol in plants represents a fascinating and economically important branch of the phenylpropanoid pathway. This technical guide has provided a comprehensive overview of the core pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for enzyme characterization, gene function analysis, and metabolite quantification will serve as a valuable resource for researchers aiming to elucidate the finer details of eugenol biosynthesis and for professionals seeking to engineer its production in various biological systems. A thorough understanding of this pathway is crucial for the development of novel strategies to enhance the yield of this valuable compound for its diverse applications in medicine and industry.

References

Spectroscopic Profile of Eugenitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone derivative found in certain lichen species. Its chemical structure, characterized by a dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods. This guide provides a summary of the available spectroscopic data for this compound and its close structural analogs, along with the methodologies for their acquisition.

Chemical Structure

  • IUPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one

  • Molecular Formula: C₁₁H₁₀O₄

  • Molecular Weight: 206.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, published NMR dataset for this compound could be located. However, the following data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , is presented for comparative purposes. The core structure shares the dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical shifts for the shared structural motifs.

Table 1: ¹H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.05s1H5-OH
9.20s1H4'-OH
6.96d, J=8.4 Hz2HH-2', H-6'
6.66d, J=8.4 Hz2HH-3', H-5'
4.43dd, J=11.2, 4.4 Hz1HH-2a
4.22t, J=11.2 Hz1HH-2b
3.00dd, J=14.0, 4.4 Hz1HH-9a
2.80m1HH-3
2.49dd, J=14.0, 11.2 Hz1HH-9b
2.02s3H8-CH₃
1.96s3H6-CH₃

Table 2: ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one [1]

Chemical Shift (δ) ppmAssignment
196.5C-4
162.2C-7
159.9C-5
157.9C-8a
155.4C-4'
130.6C-1'
129.8C-2', C-6'
115.0C-3', C-5'
104.3C-4a
102.8C-6
101.9C-8
76.9C-2
42.1C-3
31.2C-9
7.58-CH₃
7.16-CH₃
Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Broad, StrongO-H (Phenolic)Stretching
3000-2850MediumC-H (Alkyl)Stretching
~1650StrongC=O (α,β-unsaturated ketone)Stretching
1600-1450Medium-StrongC=C (Aromatic)Stretching
~1260StrongC-O (Aryl ether)Stretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for this compound has been reported.

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeSource
206.0577[M]⁺[2]
205.04[M-H]⁻[3]
207.06[M+H]⁺[3]

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , yielded an [M+H]⁺ ion at m/z 329.1384, corresponding to the calculated value of 329.1389 for C₁₉H₂₁O₅.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported relative to internal tetramethylsilane (TMS, δ 0.00 ppm) with DMSO-d₆ as the solvent.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[1] For the analysis of this compound in lichen samples, a Linear Trap Mass Spectrometer (Thermo Scientific) was used.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Extraction Extraction Purification Purification Extraction->Purification NMR NMR Purification->NMR Structural Information IR IR Purification->IR Functional Groups MS MS Purification->MS Molecular Weight Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Data_Comparison Structure_Elucidation->Data_Comparison Final_Structure Final_Structure Data_Comparison->Final_Structure

Caption: Workflow for the spectroscopic analysis of natural products.

References

An In-depth Technical Guide to Eugenitol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eugenitol (CAS Number: 491-48-5) is a naturally occurring chromone derivative that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, biological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5,7-dihydroxy-2,6-dimethylchromen-4-one, possesses a range of chemical and physical properties relevant to its handling, storage, and application in research settings.[1] A summary of these properties is presented in Table 1.

PropertyValueReference
CAS Number 491-48-5[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Melting Point 290 - 292 °C[1]
Physical Description Solid[1]
IUPAC Name 5,7-dihydroxy-2,6-dimethylchromen-4-one[1]

Material Safety Data Sheet (MSDS)

Disclaimer: The following safety information is derived from the MSDS of eugenol and should be considered as indicative only.

Potential Hazards (based on Eugenol):

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • Harmful to aquatic life.

Precautionary Statements (based on Eugenol):

  • Avoid breathing mist or vapors.

  • Wash skin thoroughly after handling.

  • Contaminated work clothing must not be allowed out of the workplace.

  • Avoid release to the environment.

  • Wear protective gloves/eye protection.

First Aid Measures (based on Eugenol):

  • If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Synthesis of this compound

A specific, detailed protocol for the chemical synthesis of this compound (5,7-dihydroxy-2,6-dimethylchromen-4-one) is not widely reported in the available scientific literature. However, a plausible synthetic route can be inferred from general methods for chromone synthesis. One such general approach involves the Pechmann condensation. For a related compound, 5,7-dihydroxy-4,8-dimethylchromen-2-one (a coumarin), a synthesis starting from methyl phloroglucinol has been described.[2] Researchers aiming to synthesize this compound may need to adapt existing methodologies for chromone synthesis, potentially starting from a suitably substituted phenol and a β-ketoester.

Biological Activity and Mechanism of Action

Recent research has highlighted the significant neuroprotective effects of this compound, particularly its role in mitigating the pathology of Alzheimer's disease.[3]

Anti-Amyloidogenic Properties

This compound has been shown to potently inhibit the formation of amyloid-β (Aβ) plaques and oligomers, which are key pathological hallmarks of Alzheimer's disease.[3] Furthermore, it can dissociate pre-formed Aβ plaques.[3] This dual action suggests a potential to both prevent and reverse the accumulation of toxic Aβ aggregates.

Anti-Inflammatory Effects

Neuroinflammation is another critical component of Alzheimer's disease pathology. This compound exhibits potent anti-inflammatory properties by reducing the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-treated microglial cells.[3]

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is limited, the structurally related compound eugenol is a well-documented antioxidant.[4][5][6][7][8][9] Eugenol has been shown to scavenge free radicals and inhibit lipid peroxidation.[4][7] For instance, eugenol inhibited 96.7% of lipid peroxidation in a linoleic acid emulsion at a concentration of 15 µg/mL.[4] It is plausible that this compound shares similar antioxidant properties due to its phenolic structure.

Mechanism of Action Signaling Pathway

The neuroprotective effects of this compound are believed to be mediated through a multi-target mechanism. An in silico docking simulation study suggests that this compound may directly interact with Aβ₁₋₄₂ monomers and fibrils, thereby interfering with their aggregation.[3] Concurrently, its anti-inflammatory action helps to quell the chronic neuroinflammatory state associated with Alzheimer's disease.

Eugenitol_Mechanism_of_Action This compound This compound Abeta_Monomers Aβ Monomers & Fibrils This compound->Abeta_Monomers Interacts with Abeta_Aggregation Aβ Aggregation This compound->Abeta_Aggregation Inhibits Microglia Activated Microglia This compound->Microglia Inhibits activation Abeta_Monomers->Abeta_Aggregation Abeta_Plaques Aβ Plaques & Oligomers Abeta_Aggregation->Abeta_Plaques Neurotoxicity Neurotoxicity & Cognitive Impairment Abeta_Plaques->Neurotoxicity Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Microglia->Cytokines Releases Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Neurotoxicity

Figure 1: Proposed mechanism of action for the neuroprotective effects of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and the related compound eugenol.

Table 2: Anti-inflammatory and Antioxidant Activity of Eugenol

AssayCompoundIC₅₀ / % InhibitionConcentrationReference
ROS Formation InhibitionEugenolIC₅₀ = 5 µg/mL-[10][11]
Lipid Peroxidation InhibitionEugenol96.7%15 µg/mL[4]
DPPH Radical ScavengingEugenolIC₅₀ = 11.7 µg/mL-[5]
H₂O₂ ScavengingEugenolIC₅₀ = 22.6 µg/mL-[5]

Note: The data in Table 2 pertains to eugenol and is provided for reference. Further studies are required to determine the specific quantitative activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are based on established methods and can be adapted for specific research needs.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.

Materials:

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, resuspend the peptide film in PBS to the desired stock concentration (e.g., 100 µM).

  • Aggregation Assay:

    • In a 96-well plate, add Aβ₁₋₄₂ stock solution to achieve a final concentration of 10 µM in each well.

    • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (if available).

    • Add ThT to each well to a final concentration of 5-10 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

Cytokine Release Assay in BV2 Microglial Cells

This assay quantifies the anti-inflammatory effect of this compound by measuring the release of pro-inflammatory cytokines from LPS-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture BV2 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection and Analysis:

    • After the incubation period, collect the cell culture supernatants and centrifuge to remove any debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Morris Water Maze Test in 5XFAD Mice

This behavioral test is used to assess spatial learning and memory in an Alzheimer's disease mouse model treated with this compound.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • A circular water tank (maze) filled with opaque water

  • A hidden escape platform

  • A video tracking system

Procedure:

  • Acclimation:

    • Handle the mice for several days before the start of the experiment to acclimate them to the researcher.

  • Training Phase (Acquisition):

    • For 5-7 consecutive days, place each mouse into the water maze at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the swim path using the video tracking system.

    • Perform 4 trials per day for each mouse.

  • Probe Trial:

    • 24 hours after the last training session, remove the escape platform from the maze.

    • Place each mouse in the maze and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Eugenitol_Experimental_Workflow Start Hypothesis: This compound has neuroprotective effects In_Vitro In Vitro Studies Start->In_Vitro ThT_Assay Thioflavin T Assay (Aβ Aggregation) In_Vitro->ThT_Assay Cytokine_Assay Cytokine Release Assay (Anti-inflammatory) In_Vitro->Cytokine_Assay In_Vivo In Vivo Studies (5XFAD Mouse Model) ThT_Assay->In_Vivo Positive Results Cytokine_Assay->In_Vivo Positive Results MWM_Test Morris Water Maze (Cognitive Function) In_Vivo->MWM_Test IHC Immunohistochemistry (Aβ plaques, Neuroinflammation) In_Vivo->IHC Data_Analysis Data Analysis & Interpretation MWM_Test->Data_Analysis IHC->Data_Analysis Conclusion Conclusion: This compound as a potential therapeutic agent Data_Analysis->Conclusion

Figure 2: A logical workflow for investigating the therapeutic potential of this compound.

References

The Solubility Profile of Eugenitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenitol, a naturally occurring phenolic compound, has garnered significant interest in the pharmaceutical and scientific communities for its potential therapeutic applications. A thorough understanding of its solubility in various solvents is paramount for effective formulation development, dosage form design, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

It is important to note that while this guide focuses on this compound, much of the available quantitative data is for the closely related and more extensively studied compound, eugenol. Due to their structural similarity, the solubility characteristics of eugenol serve as a strong proxy for those of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for eugenol, which is expected to be indicative of this compound's solubility.

SolventTemperature (°C)SolubilityCitation
Water20Slightly soluble[1]
Water252460 mg/L[2]
Ethanol (70% v/v)20Soluble[3]
EthanolNot SpecifiedMiscible[1][2]
EtherNot SpecifiedSoluble[4]
EtherNot SpecifiedMiscible[1][2]
ChloroformNot SpecifiedMiscible[1][2]
Glacial Acetic AcidNot SpecifiedSoluble[1]
Caustic SolutionsNot SpecifiedSoluble[1]
Fixed OilsNot SpecifiedSoluble[4]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the key steps for determining the solubility of this compound in a given solvent.

1. Materials and Equipment

  • This compound (solid form)

  • Solvent of interest

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The temperature should be maintained at the desired value for the solubility measurement.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

    • Carefully aspirate the clear supernatant, ensuring no solid particles are disturbed.

    • For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm PTFE).[5]

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5][6]

    • For HPLC analysis: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[7]

    • For Spectrophotometric analysis: The absorbance of the sample is measured at a specific wavelength and the concentration is calculated using a predetermined calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or g/100g , and specify the temperature at which the measurement was performed.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to Solvent B Seal and Agitate at Constant Temperature (24-72h) A->B C Centrifuge the Solution B->C D Filter the Supernatant C->D E Dilute the Filtrate D->E F Analyze by HPLC or Spectrophotometry E->F G Calculate Solubility F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Eugenitol: A Technical Guide on its History, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally derived chromone that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the history, discovery, and biological activities of this compound. While the precise historical account of its initial isolation remains to be definitively established, this document situates its discovery within the broader context of chromone chemistry and the phytochemical exploration of the Eugenia genus. This guide details this compound's physicochemical properties, summarizes its significant bioactivities in tabular format, and provides in-depth experimental protocols for key assays. Furthermore, a signaling pathway diagram illustrates its mechanism of action in Alzheimer's disease models.

Introduction: Distinguishing this compound from Eugenol

It is imperative to first address a common point of confusion: the distinction between this compound and eugenol. Eugenol is a well-known phenylpropanoid and the primary constituent of clove oil, with a long history of use in traditional medicine and dentistry. In contrast, this compound is a chromone derivative, a class of compounds characterized by a benzo-γ-pyrone backbone. While both may be found in the same natural sources, their chemical structures and biological activities differ significantly. This guide will focus exclusively on this compound.

History and Discovery

The precise date and circumstances of the first isolation and characterization of this compound are not well-documented in readily available scientific literature. However, its discovery can be understood within the historical context of chromone chemistry. The study of chromones gained momentum in the early to mid-20th century, with significant interest in compounds isolated from plants of the Myrtaceae family, including Eugenia species (cloves).

A closely related compound, eugenitin (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one), was successfully synthesized in 1952 and 1953. This work on eugenitin, which shares the same core structure as this compound, highlights the advanced state of chromone chemistry during that era. It is plausible that this compound was isolated and identified during this period of intense phytochemical investigation of Eugenia species, but a seminal publication is not apparent. The PubChem entry for this compound was created more recently, which may reflect a renewed interest in the compound rather than its initial discovery.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the following properties:

PropertyValue
IUPAC Name 5,7-dihydroxy-2,6-dimethylchromen-4-one
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Melting Point 290 - 292 °C
CAS Number 491-48-5

Biological Activities and Therapeutic Potential

Recent research has highlighted the significant therapeutic potential of this compound, particularly in the context of Alzheimer's disease. Its primary biological activities include anti-amyloidogenic, anti-inflammatory, and neuroprotective effects.

Anti-Amyloidogenic Effects

This compound has been shown to potently inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] It also demonstrates the ability to dissociate pre-formed Aβ plaques.[1]

AssayMetricResult with this compoundReference
Thioflavin T (ThT) AssayAβ Plaque Formation InhibitionPotent Inhibition[1]
Thioflavin T (ThT) AssayAβ Oligomer Formation InhibitionPotent Inhibition[1]
In vitro AssayDissociation of Pre-formed Aβ PlaquesEffective Dissociation[1]
In silico DockingInteraction with Aβ₁₋₄₂Predicted Interaction with Monomers and Fibrils[1]
Anti-Inflammatory and Radical Scavenging Activity

This compound exhibits significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines from microglia.[1][2] It also possesses radical scavenging effects.[1][2]

Cell Line/ModelStimulantMeasured Cytokine/MarkerEffect of this compoundReference
BV2 MicrogliaLipopolysaccharide (LPS)Pro-inflammatory CytokinesPotent reduction in release[1][2]
In vitro Assay-Radical ScavengingDemonstrated Activity[1][2]
Neuroprotective and Cognitive Enhancement Effects

In vivo studies using a 5XFAD mouse model of Alzheimer's disease have demonstrated that this compound can ameliorate memory impairments and reduce Aβ deposits and neuroinflammation in the hippocampus.[1][2]

Animal ModelAssayMeasured OutcomeEffect of this compoundReference
5XFAD MiceMorris Water MazeMemory ImpairmentAmeliorated[1][2]
5XFAD MiceHippocampal AnalysisAβ DepositsSignificantly Reduced[1][2]
5XFAD MiceHippocampal AnalysisNeuroinflammationSignificantly Reduced[1][2]
Aβ Aggregate-injected MiceMorris Water MazeMemory ImpairmentBlocked in a dose-dependent manner[2]

Experimental Protocols

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T)

This protocol is based on the principle that Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Preparation of Aβ₁₋₄₂ Peptides: Lyophilized synthetic Aβ₁₋₄₂ peptides are dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to an initial concentration of 1 mM and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated under a stream of nitrogen gas, and the resulting peptide film is stored at -20°C. For the assay, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) to a concentration of 2 mM.

  • Aggregation Reaction: The Aβ₁₋₄₂ solution is diluted in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4) to a final concentration of 20 µM.

  • Incubation with this compound: this compound, dissolved in DMSO, is added to the Aβ₁₋₄₂ solution at various concentrations. A vehicle control (DMSO) is run in parallel.

  • ThT Fluorescence Measurement: The reaction mixtures are incubated at 37°C with continuous shaking. At specified time points, aliquots are taken and mixed with a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

  • Data Analysis: ThT fluorescence is measured using a spectrofluorometer with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. The percentage of inhibition is calculated relative to the vehicle control.

Morris Water Maze for Assessment of Spatial Memory

This protocol assesses hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1 cm below the water surface in a fixed location in one of the four quadrants of the pool. The room should contain various distal visual cues.

  • Acquisition Phase: Mice are subjected to a series of training trials (e.g., 4 trials per day for 5-7 days). For each trial, the mouse is placed into the pool at one of four randomized starting positions, facing the wall of the pool. The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

  • Probe Trial: 24 hours after the last training trial, the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded and analyzed.

  • Data Analysis: Data collected includes escape latency during acquisition and time spent in the target quadrant during the probe trial. A shorter escape latency over time indicates learning, and a greater proportion of time spent in the target quadrant during the probe trial indicates memory retention.

Lipopolysaccharide (LPS)-Induced Cytokine Release in BV2 Microglial Cells

This protocol is used to assess the anti-inflammatory effects of this compound.

  • Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the LPS-only treated group to determine the inhibitory effect of this compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in Alzheimer's disease are attributed to its multi-target mechanism of action, primarily involving the inhibition of Aβ aggregation and the suppression of neuroinflammation.

Eugenitol_AD_Pathway Abeta_Monomers Aβ Monomers Abeta_Oligomers Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Aggregation Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Fibrillization Microglia_Activation Microglial Activation Abeta_Oligomers->Microglia_Activation Triggers Neuronal_Damage Neuronal Damage & Cognitive Decline Abeta_Oligomers->Neuronal_Damage Neurotoxicity Abeta_Plaques->Microglia_Activation Triggers Abeta_Plaques->Neuronal_Damage Synaptic Dysfunction Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Proinflammatory_Cytokines Release Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuronal_Damage This compound This compound This compound->Abeta_Monomers Inhibits Aggregation This compound->Abeta_Oligomers Inhibits Aggregation This compound->Abeta_Plaques Promotes Dissociation This compound->Microglia_Activation Inhibits

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant potential for the development of novel therapeutics, particularly for neurodegenerative disorders like Alzheimer's disease. Its ability to target key pathological pathways, including amyloid-beta aggregation and neuroinflammation, makes it an attractive candidate for further investigation. Future research should focus on elucidating the precise historical origins of this compound's discovery, conducting more extensive preclinical studies to validate its efficacy and safety, and exploring its potential in other inflammatory and age-related diseases. Optimization of its pharmacokinetic properties through medicinal chemistry approaches could further enhance its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols: Eugenitol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol, a phenylpropanoid, has garnered significant attention in neuroscience research for its potential therapeutic applications in a range of neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a compelling candidate for further investigation. These application notes provide an overview of this compound's utility in neuroscience research, supported by quantitative data and detailed experimental protocols for key assays. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Applications in Neurodegenerative Diseases

Alzheimer's Disease

This compound has demonstrated significant potential in models of Alzheimer's disease through its multi-faceted mechanism of action. It has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Furthermore, this compound exhibits anti-inflammatory and neuroprotective effects, addressing other critical aspects of the disease's progression.[1][2][3]

Key Effects of this compound in Alzheimer's Disease Models:

  • Inhibition of Aβ Aggregation: this compound potently inhibits the formation of Aβ plaques and oligomers.[1][2][3]

  • Dissociation of Pre-formed Aβ Fibrils: It can disaggregate existing Aβ plaques.[1][2][3]

  • Neuroprotection against Aβ-induced Toxicity: this compound protects neuronal cells from Aβ-induced cell death.[1][2]

  • Anti-inflammatory Action: It reduces the release of pro-inflammatory cytokines in response to inflammatory stimuli.[1][2]

  • Cognitive Improvement: In animal models like the 5XFAD mouse, this compound has been shown to ameliorate memory impairments.[1][2]

Parkinson's Disease

The antioxidant and anti-inflammatory properties of eugenol, a closely related compound, suggest its potential utility in Parkinson's disease models. Research indicates that pre-treatment with eugenol can protect against motor dysfunction and biochemical changes induced by neurotoxins like MPTP.[4][5]

Key Effects of Eugenol in Parkinson's Disease Models:

  • Neuroprotection: Protects against neurotoxin-induced damage to dopaminergic neurons.[4]

  • Antioxidant Activity: Alleviates oxidative stress by reducing lipid peroxidation and restoring glutathione levels.[4][5]

  • Motor Function Improvement: Reverses motor dysfunction in animal models of Parkinson's disease.[4][5]

Epilepsy

Eugenol has also been investigated for its neuroprotective effects in epilepsy models. It has been shown to reduce neuronal damage by inhibiting the inflammatory processes associated with seizures.[6][7]

Key Effects of Eugenol in Epilepsy Models:

  • Anti-inflammatory Effects: Attenuates the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[6][7]

  • Inhibition of NF-κB Activation: Suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

  • Neuroprotection: Reduces apoptotic neuronal cell death in the hippocampus following status epilepticus.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and eugenol in neuroscience research.

Table 1: Effects of this compound on Amyloid-β Aggregation and Neurotoxicity

AssayModel SystemThis compound ConcentrationEffectReference
Aβ Aggregation InhibitionIn vitro (Aβ1-42)Not specifiedPotent inhibition[1][2]
Aβ Fibril DissociationIn vitro (pre-formed Aβ1-42 fibrils)Not specifiedDissociation of fibrils[1][2]
NeuroprotectionAβ-induced Nero2a cell deathNot specifiedReduction in cell death[1][2]

Table 2: Anti-inflammatory Effects of this compound/Eugenol

AssayModel SystemTreatmentThis compound/Eugenol ConcentrationEffectReference
Cytokine ReleaseLPS-treated BV2 microgliaThis compoundNot specifiedPotent reduction of pro-inflammatory cytokines[1][2]
Cytokine ExpressionPilocarpine-induced status epilepticus (rat hippocampus)Eugenol200 mg/kgAttenuated expression of IL-1β and TNF-α[6]
NF-κB ActivationPilocarpine-induced status epilepticus (rat hippocampus)Eugenol200 mg/kgInhibited NF-κB activation[6]

Table 3: Neuroprotective and Antioxidant Effects of Eugenol

AssayModel SystemTreatmentEugenol ConcentrationEffectReference
Motor DysfunctionMPTP-induced Parkinson's disease (mice)Eugenol pre-treatment25, 50, 100 mg/kg/dayReversed motor dysfunction[4][5]
Lipid PeroxidationMPTP-induced Parkinson's disease (mouse brain)Eugenol pre-treatmentNot specifiedAlleviated increased lipid peroxidation[4][5]
Reduced GlutathioneMPTP-induced Parkinson's disease (mouse brain)Eugenol pre-treatmentNot specifiedAlleviated attenuated levels of reduced glutathione[4][5]
Neuronal SurvivalPrimary murine cortical culturesNMDA-induced excitotoxicity100-300 µM20-60% attenuation of neurotoxicity[8]
Neuronal SurvivalPrimary murine cortical culturesOxygen-glucose deprivation100-300 µM45-60% reduction in neuronal death[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using MTT Assay

This protocol is for assessing the neuroprotective effect of this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Amyloid-β (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare solutions of Aβ (1-42) and this compound in serum-free medium.

    • After 24 hours, remove the medium from the wells.

    • Add 100 µL of serum-free medium containing the desired concentrations of Aβ (e.g., 10 µM) and/or this compound (e.g., 1-50 µM) to the respective wells. Include wells with untreated cells (control) and cells treated with Aβ alone.

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 2: In Vitro Aβ Aggregation Inhibition using Thioflavin T (ThT) Assay

This protocol measures the effect of this compound on the aggregation of Aβ peptides.

Materials:

  • Amyloid-β (1-42) peptide

  • This compound

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO. Dilute to the desired final concentration (e.g., 10 µM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations in phosphate buffer.

    • Prepare a stock solution of ThT (e.g., 2.5 mM in water) and dilute to a final working concentration (e.g., 25 µM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well black plate, combine the Aβ (1-42) solution, this compound solution (at different concentrations), and ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

    • Include control wells with Aβ (1-42) and ThT but without this compound.

    • Include blank wells with buffer and ThT only.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of this compound compared to the control indicates inhibition of Aβ aggregation.

Protocol 3: Assessment of Neuroinflammation in BV2 Microglia

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, IL-1β)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV2 cells into a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control wells (no treatment), this compound alone, and LPS alone.

  • Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the collected supernatants according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO and cytokines in the different treatment groups. A reduction in these inflammatory markers in the this compound-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects in microglia by inhibiting key signaling pathways that lead to the production of pro-inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cell Viability cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Induce Neurotoxicity (e.g., with Aβ peptide) A->B C Treat with this compound (various concentrations) B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate % Cell Viability E->F G Determine Neuroprotective Effect F->G G cluster_0 Amyloid Cascade cluster_1 Neuroinflammation cluster_2 Neuronal Damage This compound This compound Abeta Aβ Aggregation This compound->Abeta inhibits Plaques Aβ Plaques This compound->Plaques disaggregates Microglia Microglial Activation This compound->Microglia inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress reduces Abeta->Plaques Plaques->Microglia Plaques->OxidativeStress Cytokines Pro-inflammatory Cytokines Microglia->Cytokines NeuronDeath Neuronal Death Cytokines->NeuronDeath OxidativeStress->NeuronDeath CognitiveDecline Cognitive Decline NeuronDeath->CognitiveDecline

References

Protocol for Determining the Antioxidant Capacity of Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of eugenitol. This document outlines the methodologies for key antioxidant assays, including DPPH, ABTS, and FRAP, and discusses the underlying signaling pathways potentially modulated by this compound.

Introduction

This compound, a phenolic compound, is structurally related to eugenol, a well-documented antioxidant.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[2] Antioxidants like eugenol and potentially this compound can mitigate oxidative damage, making them promising candidates for therapeutic development.[2][3] This protocol details standardized assays to quantify the antioxidant potential of this compound.

Data Presentation: Antioxidant Capacity of Eugenol (as a proxy for this compound)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the antioxidant capacity of the structurally similar compound, eugenol. These values can serve as a preliminary benchmark for studies on this compound.

AssayCompoundIC50 / ActivityReference
DPPH Radical Scavenging Eugenol11.7 µg/mL[1]
DPPH Radical Scavenging Eugenol22.6 µg/mL[1]
ABTS Radical Scavenging Eugenol--
Ferric Reducing Antioxidant Power (FRAP) Eugenol--
Reactive Oxygen Species (ROS) Inhibition Eugenol1.6 µg/mL[1]
Hydrogen Peroxide (H₂O₂) Scavenging Eugenol22.6 µg/mL & 27.1 µg/mL[1]
Nitric Oxide (NO) Scavenging Eugenol< 50.0 µg/mL[1]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[8]

Experimental Protocols

The following are detailed protocols for three common in vitro assays to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.

    The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a known concentration of ferrous sulfate.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of this compound sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents or another standard equivalent.

Signaling Pathways and Experimental Workflows

Based on studies of the closely related compound eugenol, this compound is likely to exert its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.[3][4]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or antioxidants like eugenol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_nuclear Nrf2 Nrf2_nuclear->ARE Binds

Caption: Proposed Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Antioxidants like eugenol can inhibit the activation of NF-κB, thereby reducing inflammation.[4]

NFkB_Pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, ROS) Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to NFkB_nuclear NF-κB NFkB_nuclear->Inflammatory_Genes Promotes Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for the DPPH, ABTS, and FRAP assays.

Experimental_Workflow start Start prep_reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) start->prep_reagents prep_samples Prepare this compound Samples & Positive Controls (Serial Dilutions) start->prep_samples assay_setup Set up 96-well Plate: - Reagents - Samples/Controls - Blanks prep_reagents->assay_setup prep_samples->assay_setup incubation Incubate (Time & Temp. Specific to Assay) assay_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition / FRAP Value Determine IC50 measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant capacity assays.

References

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antimicrobial properties of eugenitol, a compound with significant potential in combating a wide range of microbial pathogens. The following protocols are based on established microbiological techniques and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution assay is a widely used method for determining the MIC of this compound.[1][2][3]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)[1]

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[1]

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates[3]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria on an appropriate agar plate overnight.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the adjusted bacterial suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[3]

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[1][3] This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.

Data Presentation: MIC of Eugenol and Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
EugenolStaphylococcus aureus1000[4][5]
EugenolListeria monocytogenes1000[4]
EugenolStreptococcus agalactiae1000[4]
EugenolAcinetobacter baumannii500[4]
EugenolKlebsiella aerogenes500[4]
EugenolKlebsiella pneumoniae500[4]
EugenolProteus aerogenes500[4]
Epoxide-eugenolStaphylococcus aureus57[1]
Bromo-alcohol (eugenol derivative)Staphylococcus aureus115[1]
Hydroxychavicol (eugenol isomer)Various oral bacteria25-50[6]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] It is determined by subculturing from the wells of the MIC assay that show no visible growth.

Experimental Protocol: MBC Assay

Materials:

  • Completed MIC assay plate

  • Nutrient agar plates

  • Sterile pipettes or loops

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8] This is typically observed as the lowest concentration with no colony growth on the agar plate.

Data Presentation: MBC of Eugenol Derivatives
CompoundTest OrganismMBC (µg/mL)Reference
Epoxide-eugenolStaphylococcus aureus115[1]
Bromo-alcohol (eugenol derivative)Staphylococcus aureus230[1]
EugenolStaphylococcus aureus230[1]

Evaluation of Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics.[9] this compound has demonstrated significant anti-biofilm activity.[10][11] The crystal violet assay is a common method to quantify biofilm formation and its inhibition or eradication.

Experimental Protocol: Anti-Biofilm Assay (Crystal Violet Method)

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Bacterial strains of interest

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Preparation of Plates: Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate as described for the MIC assay.

  • Inoculation: Add the bacterial suspension (adjusted to a 0.5 McFarland standard and then diluted) to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Destaining: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Procedure for Biofilm Eradication:

  • Biofilm Formation: First, grow the biofilms in the 96-well plate by inoculating the wells with the bacterial suspension and incubating for 24-48 hours.

  • Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Proceed with the washing, staining, and destaining steps as described for the inhibition assay.

Data Presentation: Anti-Biofilm Activity of Eugenol
Test OrganismEffectObservationReference
Pseudomonas aeruginosaBiofilm ReductionSignificant reduction in the viability of sessile cells.[11]
Pseudomonas aeruginosaEPS ReductionNotable reduction in protein and carbohydrate content of the exopolysaccharide.[11]
Various bacterial strainsAnti-biofilm and Anti-QSEffective against biofilms and quorum sensing systems.[10]

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium. This is a dynamic measure of antimicrobial activity over time.

Experimental Protocol: Time-Kill Curve Assay

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Sterile flasks or tubes

  • Incubator shaker

  • Nutrient agar plates

  • Pipettes and sterile tips

Procedure:

  • Preparation: Prepare flasks containing the growth medium with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[12] Include a growth control flask without this compound.

  • Inoculation: Inoculate each flask with the bacterial culture to a final concentration of approximately 1 x 10⁶ CFU/mL.[12]

  • Incubation: Incubate the flasks at 37°C in a shaker.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

  • Plating: Perform serial dilutions of the collected aliquots and plate them onto nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow Diagrams

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of this compound in 96-well plate inoculate_plate Inoculate Plate with Bacteria serial_dilution->inoculate_plate incubate_mic Incubate (16-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher) onto agar plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

AntiBiofilm_Workflow cluster_Inhibition Biofilm Inhibition Assay cluster_Eradication Biofilm Eradication Assay setup_inhibit Add this compound dilutions and bacterial inoculum to plate incubate_inhibit Incubate to allow biofilm formation setup_inhibit->incubate_inhibit wash_inhibit Wash to remove planktonic cells incubate_inhibit->wash_inhibit stain_inhibit Stain with Crystal Violet wash_inhibit->stain_inhibit destain_inhibit Destain and Quantify (OD 570nm) stain_inhibit->destain_inhibit form_biofilm Form biofilm in plate treat_biofilm Treat with this compound dilutions form_biofilm->treat_biofilm incubate_eradicate Incubate treat_biofilm->incubate_eradicate wash_eradicate Wash incubate_eradicate->wash_eradicate stain_eradicate Stain with Crystal Violet wash_eradicate->stain_eradicate destain_eradicate Destain and Quantify (OD 570nm) stain_eradicate->destain_eradicate

Caption: Workflow for Anti-Biofilm Assays.

Proposed Mechanism of Action of this compound

The antimicrobial activity of phenolic compounds like this compound is often attributed to their interaction with the bacterial cell membrane.[13]

Eugenitol_Mechanism cluster_Cell Bacterial Cell This compound This compound membrane Cell Membrane Disruption This compound->membrane ion_transport Altered Ion Transport and ATP Production membrane->ion_transport enzyme_inhibition Inhibition of Cellular Enzymes (e.g., ATPase, proteases) membrane->enzyme_inhibition cell_death Cell Death ion_transport->cell_death enzyme_inhibition->cell_death

Caption: Proposed Antimicrobial Mechanism of this compound.

References

Application Notes: Eugenol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

It appears there might be a point of clarification regarding the starting material. The term "eugenitol" typically refers to a glycoside of eugenol, for instance, eugenol-p-beta-D-glucopyranoside. However, the vast majority of scientific literature concerning precursors in organic synthesis focuses on eugenol , the aglycone. Eugenol (4-allyl-2-methoxyphenol) is a readily available and versatile aromatic compound derived from sources like clove oil, making it a common starting material for a wide array of synthetic transformations.[1][2][3][4]

This document will proceed under the assumption that the intended topic is eugenol as a precursor in organic synthesis, reflecting the current body of research. Should the focus indeed be on this compound, it is important to note that its direct use as a synthetic precursor is not as extensively documented in the available literature. Some studies have investigated the biological activities of this compound, particularly in the context of Alzheimer's disease.[5][6][7]

Eugenol's rich chemical functionality, including a phenolic hydroxyl group, an allyl group, and a methoxy group, provides multiple reactive sites for chemical modification.[8] This versatility has established eugenol as a valuable bio-based building block for the synthesis of a diverse range of compounds, from bioactive molecules and natural products to polymers and fine chemicals.[1][2][3][4] Its applications are particularly prominent in medicinal chemistry and drug discovery, where it serves as a scaffold for developing new therapeutic agents.[1][9]

Synthesis of Bioactive Molecules

Eugenol is a popular starting material for the synthesis of various bioactive compounds with a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[8][10] Structural modifications of eugenol can lead to derivatives with enhanced biological efficacy.[11]

1. Synthesis of 1,2,3-Triazole Derivatives:

A notable application of eugenol is in the synthesis of 1,2,3-triazole derivatives, which are known for their diverse biological activities.[9] The synthesis typically involves a two-step process starting with the O-alkylation of eugenol with propargyl bromide to form a terminal alkyne. This is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various organic azides to yield the desired triazole compounds.[9]

  • Experimental Workflow for 1,2,3-Triazole Synthesis:

G Eugenol Eugenol TerminalAlkyne Terminal Alkyne Intermediate Eugenol->TerminalAlkyne O-Alkylation PropargylBromide Propargyl Bromide (NaOH) PropargylBromide->TerminalAlkyne TriazoleDerivative 1,2,3-Triazole Derivative TerminalAlkyne->TriazoleDerivative CuAAC Click Reaction OrganicAzide Organic Azide OrganicAzide->TriazoleDerivative CopperSulfate CuSO4·5H2O Sodium Ascorbate CopperSulfate->TriazoleDerivative

Caption: Synthetic workflow for 1,2,3-triazole derivatives from eugenol.

2. Synthesis of Ester Derivatives:

The phenolic hydroxyl group of eugenol can be readily esterified with various carboxylic acids to produce a library of ester derivatives.[12] These modifications can significantly alter the biological properties of the parent molecule, for instance, by modulating its antioxidant or antimicrobial activity.[12]

  • General Experimental Protocol for Eugenol Esterification:

    • Dissolve eugenol in a suitable solvent (e.g., pyridine).

    • Add the desired carboxylic acid or acid chloride/anhydride.

    • Stir the reaction mixture at room temperature or under reflux for a specified period.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Quantitative Data on Eugenol Derivatives:

Derivative ClassSynthesis MethodKey ReagentsYield (%)Biological ActivityReference
1,2,3-TriazolesO-propargylation followed by CuAACPropargyl bromide, Organic azides, CuSO₄·5H₂O, Sodium ascorbate81 (alkyne), variable (triazoles)Antifungal against Colletotrichum gloeosporioides[9]
O-Alkylated EthersWilliamson Ether SynthesisAlkyl halides (e.g., ethyl chloroacetate), Base (e.g., K₂CO₃)Up to 94Key intermediates for further synthesis[8]
EstersEsterificationCarboxylic acids, Acetic anhydride, Pyridine60-62Antibacterial, Antioxidant[12]
OxiranesEpoxidation of ester derivativesm-CPBANot specifiedInsecticidal against Spodoptera frugiperda[11]
Eugenol in Natural Product Synthesis

Eugenol serves as an economical and readily available starting material for the total synthesis of more complex natural products.[2][3] Its inherent structure provides a foundational scaffold that can be elaborated through various synthetic transformations.

Logical Relationship in Natural Product Synthesis from Eugenol:

G Eugenol Eugenol (Starting Material) Intermediate Key Synthetic Intermediate Eugenol->Intermediate Multi-step Transformation Target Complex Natural Product Intermediate->Target Further Elaboration

Caption: General strategy for natural product synthesis starting from eugenol.

Experimental Protocols

Protocol 1: Synthesis of Terminal Alkyne from Eugenol [9]

  • Materials: Eugenol, Propargyl bromide, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • To a solution of eugenol in a mixture of ethanol and water, add sodium hydroxide.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Stir vigorously at room temperature for the specified time.

    • Monitor the reaction by TLC.

    • After completion, extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [9]

  • Materials: Terminal alkyne derivative of eugenol, appropriate organic azide, Sodium ascorbate, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve the terminal alkyne and the organic azide in a mixture of ethanol and water.

    • Add sodium ascorbate to the mixture.

    • Add a solution of CuSO₄·5H₂O.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final 1,2,3-triazole derivative by column chromatography.

Protocol 3: O-Alkylation of Eugenol (Williamson Ether Synthesis) [10][13]

  • Materials: Eugenol, Alkylating agent (e.g., di-, tri-, or tetraethylene glycol ditosylate), Potassium hydroxide (KOH), Potassium iodide (KI), Ethanol.

  • Procedure:

    • Prepare a solution of eugenol in ethanol.

    • Add a solution of KOH in ethanol containing a catalytic amount of KI.

    • Stir the mixture for 10 minutes under a nitrogen atmosphere.

    • Add the alkylating agent to the solution.

    • Reflux the reaction mixture for 24 hours.

    • After cooling, pour the mixture into water and extract with dichloromethane.

    • Wash the organic layer, dry over magnesium sulfate (MgSO₄), and evaporate the solvent.

    • Purify the resulting product by silica gel column chromatography.

References

Application Notes and Protocols for Cell Culture Viability Assay with Eugenol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of spices like clove and cinnamon, has garnered significant interest in cancer research.[1] Numerous studies have demonstrated its potential as an anticancer agent by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for assessing the effects of eugenol on cell viability in a laboratory setting.

Key Features of Eugenol's Anticancer Activity:

  • Induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3]

  • Modulates key signaling pathways, including MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT.[3]

  • Demonstrates selective cytotoxicity towards cancer cells at certain concentrations.[3]

  • Can enhance the efficacy of conventional chemotherapy agents.

Data Presentation

The following tables summarize the cytotoxic effects of eugenol on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Eugenol in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value
HL-60Human Promyelocytic Leukemia4823.7 µM[4]
U-937Human Histiocytic Lymphoma4839.4 µM[4]
HepG2Human Liver Cancer48118.6 µM[4]
3LL LewisLewis Lung Carcinoma4889.6 µM[4]
SNU-C5Human Colon Cancer48129.4 µM[4]
HCT-15Human Colon CancerNot Specified300 µM[2]
HT-29Human Colon CancerNot Specified500 µM[2]
MCF-7Human Breast CancerNot Specified22.75 µM[2]
MDA-MB-231Human Breast Cancer482.89 mM[5]
K562Human Myelogenous Leukemia2416.7 µM[6]
A549Human Lung Adenocarcinoma24400 µM[7]
HeLaHuman Cervical Cancer24200 µg/ml[1]

Table 2: Cell Viability of Cancer Cell Lines after Eugenol Treatment

Cell LineCancer TypeEugenol ConcentrationIncubation Time (hours)Cell Viability (%)
HOSOsteosarcoma0.5 mM2491.7%[4]
HOSOsteosarcoma1.0 mM2483.1%[4]
HOSOsteosarcoma1.5 mM2456.6%[4]
HOSOsteosarcoma2.0 mM2425.3%[4]
HOSOsteosarcoma5.0 mM2413.2%[4]
HOSOsteosarcoma10.0 mM248.4%[4]
MDA-MB-231Triple-Negative Breast Cancer0.78 mM4878%[5]
MDA-MB-231Triple-Negative Breast Cancer1.56 mM4859%[5]
MDA-MB-231Triple-Negative Breast Cancer3.12 mM4839%[5]
SCC-4Tongue Squamous Cell Carcinoma0.1 mM - 1 mM72Dose-dependent decrease[8]
SAOS-2Human Osteosarcoma1 mM72~41%[9]
Detroit-562Oropharynx Squamous Carcinoma1 mM72~37%[9]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Eugenol (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Eugenol Treatment:

    • Prepare serial dilutions of eugenol in serum-free medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the prepared eugenol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve eugenol) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve to determine the IC50 value (the concentration of eugenol that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Eugenol cell_seeding->treatment eugenol_prep Prepare Eugenol Dilutions eugenol_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add DMSO to Dissolve Formazan incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cell viability assay with eugenol treatment.

Signaling Pathways

Eugenol primarily induces apoptosis through the intrinsic or mitochondrial pathway.[3][10] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade eugenol Eugenol bax Bax (Pro-apoptotic) eugenol->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) eugenol->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cytochrome_c Cytochrome c mito->cytochrome_c Releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Eugenol-induced intrinsic apoptotic signaling pathway.

Eugenol treatment can also influence the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR5.[11]

extrinsic_pathway cluster_stimulus Stimulus cluster_receptor Death Receptor Pathway cluster_caspase Execution eugenol Eugenol dr5 Death Receptor 5 (DR5) eugenol->dr5 Upregulates Expression caspase8 Caspase-8 (Initiator) dr5->caspase8 Activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Eugenol's influence on the extrinsic apoptotic pathway.

References

Application Notes and Protocols for the Formulation of Eugenol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Prefatory Note on Eugenol and Eugenitol: The term "this compound" is often used interchangeably with "eugenol" in some contexts, or it may refer to a derivative. The available scientific literature predominantly focuses on the formulation of "eugenol." Therefore, these application notes are based on established protocols for eugenol, which are expected to be highly applicable to this compound or its close derivatives due to their structural similarities.

Section 1: Eugenol-Loaded Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm. They are a promising delivery system for hydrophobic drugs like eugenol, enhancing their solubility, bioavailability, and stability.

Data Presentation: Physicochemical Properties of Eugenol Nanoemulsions
Formulation CodeEugenol Conc. (% w/w)Surfactant (Tween 80) Conc. (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
ENE-15885< 0.3-[1][2]
ENE-212.575.70.15+45.1[3]
Q0-ENE-21 (+100 µM Q0)2.576.20.09+22.7[3]
ENE-34.522Optimized Droplet Size--[4]
Experimental Protocol: Preparation of Eugenol Nanoemulsion by High-Shear Homogenization and Ultrasonication

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Materials:

  • Eugenol (99% purity)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80, PEG 400, or ethanol)

  • Deionized water

  • Magnetic stirrer

  • High-shear homogenizer (e.g., IKA Ultra-Turrax)

  • Probe sonicator or high-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine eugenol (e.g., 1-5% w/w) with the chosen surfactant (e.g., Tween 80) and co-surfactant. A typical surfactant-to-oil ratio (Smix) is 2:1 or 3:1.[5]

    • Stir the mixture using a magnetic stirrer at approximately 1000 rpm for 10 minutes at room temperature to ensure a homogeneous oil phase.[1]

  • Formation of Coarse Emulsion:

    • Slowly add the deionized water dropwise to the oil phase while continuously stirring.

    • Once all the water has been added, subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse emulsion.[5]

  • Nanoemulsion Formation (Size Reduction):

    • Immediately process the coarse emulsion using one of the following high-energy methods:

      • Ultrasonication: Use a probe sonicator at 20 kHz for 5-10 minutes. It is crucial to use a pulsed mode (e.g., 30 seconds on, 2 minutes off) and to keep the sample in an ice bath to prevent overheating.[4]

      • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 3-5 cycles.[5]

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology can be visualized using Transmission Electron Microscopy (TEM).

Workflow for Eugenol Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase 1. Prepare Oil Phase (Eugenol + Surfactant/Co-surfactant) coarse_emulsion 3. Create Coarse Emulsion (High-Shear Homogenization) oil_phase->coarse_emulsion Mix aqueous_phase 2. Prepare Aqueous Phase (Deionized Water) aqueous_phase->coarse_emulsion nano_emulsion 4. Form Nanoemulsion (Ultrasonication or HPH) coarse_emulsion->nano_emulsion Size Reduction characterization 5. Analyze Properties (DLS, TEM) nano_emulsion->characterization

Caption: Workflow for preparing eugenol nanoemulsions.

Section 2: Eugenol-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for both hydrophilic and hydrophobic drugs. For a lipophilic drug like eugenol, it partitions into the lipid bilayer.

Data Presentation: Physicochemical Properties of Eugenol Liposomes
Lipid CompositionPreparation MethodMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPCMicrofluidics (FRR 3:1)---94.34[1]
DMPCMicrofluidics (FRR 5:1)---78.63[1]
Lipoid S100 / CholesterolEthanol Injection---86.6[6]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; FRR: Flow Rate Ratio.

Experimental Protocol: Preparation of Eugenol Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[7][8][9]

Materials:

  • Phospholipids (e.g., Soy Lecithin, DPPC, DSPC)

  • Cholesterol (optional, for membrane stability)

  • Eugenol

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol (if used), and eugenol in an appropriate organic solvent in a round-bottom flask.[10]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (Tc).

    • Evaporate the solvent under reduced pressure, rotating the flask to form a thin, uniform lipid film on the inner wall.[9]

    • Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Add the aqueous buffer (pre-heated to above the Tc) to the flask containing the lipid film.[7]

    • Agitate the flask by hand or on a shaker for 1-2 hours. The lipid film will peel off and swell to form MLVs.[11]

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes (LUVs or SUVs), the MLV suspension can be downsized:

      • Sonication: Place the suspension in a bath sonicator or use a probe sonicator. Be cautious of overheating and potential lipid degradation with probe sonication.

      • Extrusion: Repeatedly pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This is the preferred method for obtaining a narrow size distribution.[11]

  • Purification:

    • Remove non-encapsulated eugenol by methods such as dialysis, gel filtration, or ultracentrifugation.

Workflow for Liposome Preparation by Thin-Film Hydration

Liposome_Workflow cluster_film Lipid Film Preparation cluster_hydration Vesicle Formation cluster_sizing Sizing and Purification dissolve 1. Dissolve Lipids & Eugenol in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate mlv 4. Form MLVs (Agitation) hydrate->mlv downsize 5. Downsize (Optional) (Extrusion/Sonication) mlv->downsize purify 6. Purify (Dialysis/Centrifugation) downsize->purify

Caption: Workflow for preparing eugenol liposomes.

Section 3: Spray-Dried Eugenol Microcapsules

Spray drying is a scalable and continuous process that converts a liquid feed into a dry powder. It is an effective method for encapsulating volatile compounds like eugenol within a polymeric matrix, enhancing its stability and handling properties.

Data Presentation: Properties of Spray-Dried Eugenol Formulations
Wall Material(s)Eugenol:Polymer RatioInlet Temp. (°C)Encapsulation Efficiency (%)Particle Size (µm)Reference
Maltodextrin, Gum Arabic, Soy Lecithin1:213047.37 - 65.6922.40 - 55.60[12][13]
Whey Protein--95 - 98-[14]
BSA, Low-lactose whey protein, Rice bran protein, Carrageenan-150~60-80-[15]
Experimental Protocol: Encapsulation of Eugenol by Spray Drying

This protocol describes the encapsulation of eugenol within a polymeric matrix via an oil-in-water emulsion followed by spray drying.[12][16]

Materials:

  • Eugenol

  • Wall materials (e.g., Maltodextrin, Gum Arabic, Whey Protein Isolate)

  • Emulsifier (e.g., Soy Lecithin, Tween 80)

  • Deionized water

  • High-shear homogenizer

  • Peristaltic pump

  • Spray dryer

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve the wall materials (e.g., maltodextrin and gum arabic) in deionized water. This may require stirring for an extended period (e.g., 24 hours) for complete hydration.[17]

  • Emulsion Formation:

    • Add the emulsifier to the aqueous phase and stir.

    • Slowly add eugenol to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.[17]

  • Spray Drying:

    • Set the spray dryer parameters. Typical conditions include:

      • Inlet Temperature: 130-150 °C[12][15]

      • Outlet Temperature: ~110 °C[15]

      • Feed Flow Rate: 0.6 L/h[15]

      • Aspirator Rate: 35 Nm³/h[15]

    • Continuously feed the emulsion into the spray dryer's atomizer using a peristaltic pump.

    • The atomizer disperses the emulsion into fine droplets inside the drying chamber.

    • The hot air evaporates the water, forming solid microcapsules with eugenol entrapped in the core.

    • Collect the resulting powder from the cyclone collector.

  • Characterization:

    • Determine the encapsulation efficiency by quantifying the surface and total eugenol content.

    • Analyze particle size and morphology using laser diffraction and Scanning Electron Microscopy (SEM), respectively.

Workflow for Eugenol Encapsulation by Spray Drying

SprayDrying_Workflow cluster_emulsion Emulsion Preparation cluster_drying Drying Process cluster_collect Product Collection aqueous 1. Prepare Aqueous Phase (Wall Materials in Water) emulsify 2. Form O/W Emulsion (Homogenize with Eugenol) aqueous->emulsify feed 3. Feed Emulsion into Spray Dryer emulsify->feed dry 4. Atomize and Dry feed->dry collect 5. Collect Powdered Microcapsules dry->collect characterize 6. Characterize Product collect->characterize

Caption: Workflow for encapsulating eugenol via spray drying.

Section 4: Protocol for In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release of eugenol from a nano-formulation into a release medium over time.[18]

Materials:

  • Eugenol-loaded formulation (nanoemulsion, liposomes, etc.)

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 1000 Da)

  • Release medium (e.g., PBS pH 7.4, or PBS with a small percentage of ethanol/Tween 80 to maintain sink conditions)

  • Magnetic stirrer and stir bar

  • Beakers or flasks

  • Thermostatically controlled water bath or shaker

  • UV-Vis Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation:

    • Cut a piece of dialysis tubing and hydrate it according to the manufacturer's instructions.

    • Prepare the release medium and place it in a beaker with a stir bar. Maintain the temperature at 37 °C. A typical volume is 60 mL.[18]

  • Sample Loading:

    • Accurately measure a specific volume (e.g., 2 mL) of the eugenol formulation and place it inside the dialysis bag.[18]

    • Securely close both ends of the bag, ensuring no leakage.

  • Release Study:

    • Immerse the sealed dialysis bag in the beaker containing the release medium, ensuring it is fully submerged.

    • Begin stirring at a constant, gentle speed (e.g., 100 rpm).[18]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the collected samples to determine the concentration of eugenol released using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

  • Data Analysis:

    • Plot the cumulative percentage of eugenol released versus time to generate the drug release profile.

References

Application Notes and Protocols for Molecular Docking of Eugenitol with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking of eugenitol, a naturally occurring phenolic compound, with various protein targets. This document outlines the scientific context, quantitative binding data, detailed experimental protocols, and visual representations of workflows and relevant biological pathways.

Introduction

This compound, a derivative of eugenol, has garnered interest in drug discovery for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.[1][2][3] Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific region of a target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in the rational design of new therapeutic agents. By simulating the interaction between this compound and its protein targets, researchers can elucidate potential binding modes, estimate binding affinities, and identify key interacting residues, thereby accelerating the drug development process.

Quantitative Data Summary

The following table summarizes the binding affinities of eugenol, a structurally similar compound to this compound, with various protein targets. This data is presented to provide an illustrative example of the type of quantitative results obtained from molecular docking studies. Binding energy is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding affinity.

LigandTarget ProteinPDB IDSoftware UsedBinding Energy (kcal/mol)Interacting ResiduesReference
Eugenol3CLpro (SARS-CoV-2)7DPUAutoDock Vina-5.7His41, Cys145, Met165[4]
EugenolCyclooxygenase-2 (COX-2)5KIRAutoDock-5.22Not Specified[5]
EugenolOlfactory Receptor 5D18N/ANot Specified-5.28 to -2.74Not Specified[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein using commonly available bioinformatics tools.

Protocol: Molecular Docking of this compound

1. Preparation of the Target Protein:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1AAP for Amyloid beta protein).[3]

    • Open the PDB file in a molecular visualization software such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Objective: To obtain the 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using a chemical drawing tool like ChemDraw or a computational program like OpenBabel.

    • Perform energy minimization of the 3D ligand structure to obtain a stable conformation.

    • Define the rotatable bonds in the this compound molecule.

    • Save the prepared ligand structure in the PDBQT format.

3. Grid Box Generation:

  • Objective: To define the search space on the target protein where the docking algorithm will attempt to place the ligand.

  • Procedure:

    • Load the prepared protein and ligand PDBQT files into a program like AutoDock Tools.

    • Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand or from published literature.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow for translational and rotational movement of the ligand.

4. Molecular Docking Simulation:

  • Objective: To run the docking simulation to predict the binding poses of this compound.

  • Procedure:

    • Use a docking program like AutoDock Vina.

    • Specify the prepared protein and ligand PDBQT files as input.

    • Provide the grid box parameters defined in the previous step.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Initiate the docking run. The software will systematically explore different conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and identify the most likely interaction mode.

  • Procedure:

    • The docking software will generate an output file containing the predicted binding poses of this compound, ranked by their binding energies.

    • Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Analyze the interactions between this compound and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • The pose with the lowest binding energy is generally considered the most favorable binding mode.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and the experimental workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, H-addition) grid Grid Box Generation (Define Search Space) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock analysis Results Analysis (Binding Energy, Pose Visualization) dock->analysis interaction Interaction Analysis (H-bonds, Hydrophobic Interactions) analysis->interaction

Caption: Experimental workflow for molecular docking.

Alzheimer_Pathway cluster_secretases Secretase Activity APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by BACE1 β-secretase (BACE1) g_secretase γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Aggregation Neurotoxicity Neurotoxicity & Neuroinflammation Fibrils->Neurotoxicity This compound This compound This compound->Abeta Inhibits Aggregation

Caption: Simplified Alzheimer's disease amyloid pathway.

References

Troubleshooting & Optimization

Technical Support Center: Eugenitol Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eugenitol in aqueous solutions.

Disclaimer: Specific stability data for this compound is limited in published literature. The information on potential degradation pathways is inferred from the chemical properties of its core structure, a dihydroxy-dimethyl-chromone, and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The estimated aqueous solubility of this compound is approximately 834.7 mg/L at 25°C[1]. This moderate solubility means that at higher concentrations, you may encounter issues with precipitation.

Q2: My this compound solution has turned yellow/brown. What is the cause?

A2: Discoloration of your this compound solution, particularly a shift towards yellow or brown, is likely due to oxidation. This compound has a chromone structure with two hydroxyl groups, making it susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.[1][2][3] This process can lead to the formation of colored degradation products.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The stability of this compound is expected to be significantly influenced by pH. Chromone structures can be susceptible to ring-opening under alkaline (high pH) conditions, a process known as hydrolysis.[4][5] The phenolic hydroxyl groups on this compound will also deprotonate at higher pH, which can increase its susceptibility to oxidation. For optimal stability, it is advisable to maintain a neutral to slightly acidic pH.

Q4: Is this compound sensitive to temperature?

A4: While specific data is unavailable for this compound, as a general principle, increased temperature accelerates chemical degradation reactions. To maintain the stability of your this compound solutions, it is recommended to store them at low temperatures, such as in a refrigerator (2-8°C), and protect them from freezing, which could cause the compound to precipitate out of solution.

Q5: What are the likely degradation pathways for this compound in an aqueous solution?

A5: Based on its chromone structure, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The dihydroxy-substituted benzene ring is prone to oxidation, which can be initiated by light, oxygen, and metal ions. This can lead to the formation of quinone-like structures and other colored byproducts.[1][2]

  • Hydrolysis: The pyranone ring in the chromone structure may undergo hydrolysis, particularly under alkaline pH conditions, leading to the opening of the ring and loss of biological activity.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the this compound solution. The concentration of this compound exceeds its aqueous solubility limit. The pH of the solution has shifted, reducing solubility. The temperature of the solution has decreased significantly.Prepare a more dilute solution. Consider using a co-solvent (e.g., ethanol, DMSO) before final dilution in an aqueous buffer. Ensure the pH of your buffer is compatible with this compound solubility. Store solutions at a constant, appropriate temperature.
The solution has changed color (e.g., turned yellow or brown). Oxidation of the this compound molecule.Prepare fresh solutions before use. Protect solutions from light by using amber vials or wrapping containers in foil. Degas the solvent to remove dissolved oxygen. Consider adding an antioxidant to your formulation.
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound due to improper storage or handling (e.g., exposure to high pH, light, or elevated temperature).Prepare fresh solutions from a solid stock for each experiment. Store stock solutions at low temperatures and protected from light. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.
Difficulty dissolving this compound. Intrinsic low solubility of this compound in water.Use sonication or gentle warming to aid dissolution. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Note that the final concentration of the organic solvent should be tested for its effect on your experimental system.

Data Presentation: this compound Stability Study Template

Table 1: Example Stability Assessment of this compound (100 µg/mL) under Various Conditions.

Condition Time Point This compound Concentration (µg/mL) Appearance pH
pH 5.0, 4°C, Dark 0 hours100.2Clear, Colorless5.01
24 hours99.8Clear, Colorless5.02
72 hours99.5Clear, Colorless5.01
pH 7.4, 25°C, Ambient Light 0 hours99.9Clear, Colorless7.42
24 hours92.1Clear, Faint Yellow7.39
72 hours85.4Clear, Yellow7.35
pH 9.0, 25°C, Dark 0 hours101.0Clear, Colorless9.03
24 hours88.5Clear, Pale Yellow8.95
72 hours75.2Clear, Yellow-Brown8.89

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Basic Stability Assessment of this compound in Aqueous Solution
  • Materials:

    • This compound (solid)

    • Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)

    • HPLC-grade water

    • HPLC-grade organic solvent for stock solution (e.g., acetonitrile or methanol)

    • Volumetric flasks

    • Pipettes

    • HPLC system with a suitable column (e.g., C18) and UV detector

    • pH meter

    • Temperature-controlled storage units (e.g., refrigerator, incubator)

    • Light-protective containers (e.g., amber vials)

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers to achieve the final desired concentration for the stability study (e.g., 100 µg/mL). Prepare enough volume for all time points.

    • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each working solution. Measure the pH and visually inspect the appearance. Analyze the concentration of this compound using a validated HPLC method.

    • Storage: Store the prepared solutions under the different conditions to be tested (e.g., varying pH, temperature, and light exposure).

    • Time-Point Analysis: At predetermined time intervals (e.g., 4, 8, 12, 24, 48, 72 hours), withdraw aliquots from each solution.

    • Sample Analysis: For each time point, record the appearance and pH of the solution. Analyze the concentration of remaining this compound using the HPLC method.

    • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

This compound This compound (5,7-dihydroxy-2,6-dimethylchromen-4-one) Oxidation Oxidation (O2, light, metal ions) This compound->Oxidation Hydrolysis Hydrolysis (Alkaline pH) This compound->Hydrolysis Oxidized_Products Quinone-like Structures & Other Oxidized Products (Colored) Oxidation->Oxidized_Products Ring_Opened_Product Ring-Opened Product (Loss of Chromone Structure) Hydrolysis->Ring_Opened_Product

Caption: Hypothesized degradation pathways of this compound in aqueous solutions.

cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Data Analysis Stock Prepare this compound Stock (e.g., in DMSO) Dilution Dilute Stock into Buffer to Final Concentration Stock->Dilution Buffer Prepare Aqueous Buffer (Adjust pH) Buffer->Dilution T0 T=0 Analysis (HPLC, pH, Appearance) Dilution->T0 Storage Store under Test Conditions (Temp, Light, pH) T0->Storage Timepoints Analyze at Time Points (e.g., 24h, 48h, 72h) Storage->Timepoints Data Plot Concentration vs. Time Timepoints->Data Kinetics Determine Degradation Rate Data->Kinetics

Caption: Experimental workflow for this compound aqueous stability assessment.

References

preventing eugenitol degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eugenitol Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many phenolic compounds, is susceptible to degradation from exposure to light, heat, oxygen, and high pH environments.[1][2][3][4][5] Oxidative processes are a primary degradation pathway, which can be accelerated by these environmental factors.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to limit oxygen exposure. Studies on related phenolic compounds suggest that storage at 4°C in the dark is effective for preserving stability.[4][5] For long-term storage, freezing (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.

Q3: Can I store this compound in a solution? If so, what solvent is recommended?

A3: While storing this compound in its pure form is ideal, solutions in organic solvents are often necessary for experimental work. The stability of phenolic compounds can be solvent-dependent. For short-term use, dissolving this compound in a high-purity, degassed organic solvent like ethanol or methanol and storing it at low temperatures in the dark is advisable. The presence of water can promote hydrolysis and degradation, especially at non-neutral pH.

Q4: Are there any visual indicators of this compound degradation?

A4: Degradation of phenolic compounds can sometimes lead to a change in color, often a yellowing or browning, due to the formation of oxidation products like quinones. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for stability assessment rather than visual cues alone.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in the literature, based on the degradation of the closely related compound eugenol, oxidation is a primary degradation pathway. This can lead to the formation of phenoxyl radicals, which can then form quinone methides and subsequently polymerize.[6][7][8]

Q6: How can I prevent the degradation of this compound during my experiments?

A6: To prevent degradation during experiments, it is important to:

  • Prepare fresh solutions of this compound whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Keep solutions on ice or at a controlled low temperature.

  • Use degassed solvents to minimize oxygen exposure.

  • Consider the pH of your experimental system, as high pH can accelerate degradation.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using stored this compound. Degradation of this compound leading to lower effective concentration.1. Verify the purity of your this compound stock using a suitable analytical method like HPLC. 2. Prepare fresh this compound solutions for each experiment. 3. Review your storage conditions to ensure they align with the recommended best practices (low temperature, protection from light, and limited oxygen exposure).
Color change observed in this compound stock or solution. Oxidation of this compound.1. Discard the discolored stock or solution. 2. Obtain a fresh, high-purity batch of this compound. 3. Implement stricter storage protocols, including storage under an inert atmosphere.
Loss of this compound activity in a formulation. Incompatibility with other components or degradation due to formulation conditions (e.g., pH).1. Conduct forced degradation studies to identify potential incompatibilities. 2. Evaluate the effect of pH on this compound stability within your formulation. 3. Consider the addition of a suitable antioxidant to your formulation.

Data on Eugenol Stability (as a proxy for this compound)

Parameter Condition Observation Reference
Temperature 4°C vs. Room TemperaturePhenolic compounds in litchi pericarp were significantly more stable at 4°C than at room temperature.[4]
Light Light vs. DarkExposure to sunlight significantly increases the degradation of phenolic compounds compared to storage in the dark.[1][2][3]
pH Acidic vs. AlkalineSome phenolic acids, like caffeic and gallic acids, are unstable at high pH, while others show greater stability.[9]
Oxygen Presence vs. AbsenceOxygen is a key factor in the photooxidation of eugenol.[4]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound. It is based on validated HPLC methods for the related compound, eugenol, and should be optimized for your specific instrumentation and this compound sample.

1. Objective: To determine the stability of this compound under various storage conditions by quantifying its concentration over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

3. Method:

a. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of your samples.

b. HPLC Conditions (Example, to be optimized):

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with a small amount of acetic acid (e.g., 0.1%) to improve peak shape. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

c. Sample Preparation for Stability Study:

  • Prepare solutions of this compound in the desired solvent or formulation at a known initial concentration.

  • Aliquot the solutions into amber vials for each time point and storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light).

d. Stability Testing:

  • At each designated time point (e.g., 0, 7, 14, 30, 60, 90 days), retrieve the samples from their respective storage conditions.

  • Allow the samples to equilibrate to room temperature.

  • If necessary, dilute the samples with the mobile phase to fall within the calibration curve range.

  • Inject the samples onto the HPLC system.

e. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples at each time point by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

cluster_degradation Factors Leading to this compound Degradation cluster_this compound This compound cluster_prevention Preventative Measures cluster_degraded Degradation Products Light Light Exposure This compound Stable this compound Light->this compound degrades Heat High Temperature Heat->this compound degrades Oxygen Oxygen Oxygen->this compound degrades High_pH High pH High_pH->this compound degrades Degraded_this compound Degraded this compound (e.g., Quinone Methides, Polymers) This compound->Degraded_this compound Degradation Low_Temp Low Temperature Storage (e.g., 4°C or -20°C) Low_Temp->this compound stabilizes Darkness Protection from Light (Amber Vials) Darkness->this compound stabilizes Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->this compound stabilizes Neutral_pH Maintain Neutral pH Neutral_pH->this compound stabilizes

Caption: Factors influencing this compound degradation and preventative measures.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution of eugenitol in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing this compound and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors when analyzing a polar compound like this compound. Here are the common causes and solutions:

  • Active Sites in the System : Polar analytes like this compound can interact with active sites (e.g., exposed silanols) in the inlet liner, at the head of the column, or on contaminants.[1][2]

    • Solution : Use a fresh, deactivated inlet liner.[1] Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][3] Regular inlet maintenance, including replacing the liner, O-ring, and septa, is crucial.[4]

  • Improper Column Installation : If the column is not installed correctly in the inlet or detector, it can create dead volumes or turbulence in the carrier gas flow path, leading to tailing peaks.[2]

    • Solution : Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.[1][2]

  • Column Contamination : Accumulation of non-volatile matrix components on the column can lead to peak tailing.[2][4]

    • Solution : Perform a column bake-out at a temperature close to the column's maximum limit for a couple of hours.[5][6] If baking out does not resolve the issue, consider trimming the column or, as a last resort, rinsing it with an appropriate solvent.[3][5]

  • Solvent and Stationary Phase Mismatch : A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[4][7]

    • Solution : Ensure the solvent used to dissolve the this compound sample is compatible with the polarity of the GC column's stationary phase.[4][7]

Q2: My this compound peak is fronting. What does this indicate and what are the solutions?

Peak fronting, characterized by a "shark fin" shape where the front of the peak is sloped, is a strong indicator of column overload.[8][9] This means that more sample has been introduced onto the column than it can handle.[8]

Here are the primary ways to address peak fronting:

  • Reduce the Amount of Sample on the Column :

    • Decrease Injection Volume : Inject a smaller volume of your sample.[5]

    • Increase Split Ratio : If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[8]

    • Dilute the Sample : Decrease the concentration of this compound in your sample.[1]

  • Increase Column Capacity :

    • Use a Column with a Thicker Film : A thicker stationary phase can accommodate a larger sample mass.[1][8]

    • Use a Column with a Larger Internal Diameter (ID) : Wider bore columns have a higher sample capacity.[10]

  • Optimize Stationary Phase Selection :

    • Choose a More Compatible Stationary Phase : A stationary phase that has a stronger affinity for this compound can improve peak shape.[8]

Q3: I am observing split peaks for this compound. What could be the cause and how do I resolve it?

Split peaks can arise from several issues during the injection and separation process.

  • Improper Injection Technique :

    • Inconsistent Injection Speed : A slow or inconsistent injection can cause the sample to vaporize unevenly in the inlet.

    • Solvent Effect in Splitless Injection : If the initial oven temperature is too high in splitless injection, it can lead to poor focusing of the analyte at the head of the column, resulting in split or broad peaks.[1] The initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent.[1]

  • Inlet and Column Issues :

    • Contaminated or Active Inlet Liner : An active or dirty liner can cause the analyte to interact in multiple ways, leading to peak splitting.

    • Column Contamination or Degradation : Buildup of residue or damage to the stationary phase at the front of the column can create alternative paths for the analyte.

    • Improper Column Installation : A poorly cut or improperly positioned column in the inlet can cause the sample to be introduced onto the column in a non-uniform band.[1]

  • Sample/Solvent Incompatibility :

    • Mismatch between Sample Solvent and Stationary Phase : Using a solvent that is not compatible with the stationary phase can lead to poor sample focusing and peak splitting.[1]

Troubleshooting Guide

My this compound peak has poor resolution. How do I systematically troubleshoot this issue?

A systematic approach is the best way to identify and resolve the root cause of poor peak resolution.

Step 1: Verify the GC Method Parameters

First, ensure that all the method parameters are correctly set and are appropriate for the analysis of this compound.

  • Inlet Temperature : Is the inlet temperature high enough to ensure complete and rapid vaporization of this compound without causing degradation?

  • Oven Temperature Program : Is the initial oven temperature low enough for proper focusing? Is the temperature ramp rate optimized to separate this compound from other components?

  • Carrier Gas Flow Rate : Is the flow rate of the carrier gas (e.g., Helium, Hydrogen) optimal for the column dimensions to achieve the best efficiency?[11]

  • Detector Temperature : Is the detector temperature high enough to prevent condensation of the analyte?

Step 2: Check for Common System Issues

If the method parameters are correct, the next step is to investigate potential hardware and system problems.

  • Leaks : Check for leaks in the system, particularly at the inlet (septum, liner O-ring) and column connections. An electronic leak detector is a useful tool for this.[12]

  • Column Installation : Confirm that the column is installed correctly in both the inlet and the detector, with the correct insertion distance and a clean, square cut at both ends.[1][2]

  • Inlet Maintenance : When was the last time the inlet liner, septum, and O-ring were replaced? A dirty or active liner is a common source of peak shape problems.[4][5]

Step 3: Evaluate for Contamination

Contamination in the system can significantly impact peak shape and resolution.

  • Sample Preparation : Ensure that the sample preparation procedure is not introducing contaminants.

  • System Contamination : Contamination can be present in the inlet, the column, or the carrier gas lines.[6] A blank run (injecting only the solvent) can help identify the source of contamination.[6] If ghost peaks appear in the blank run, it indicates contamination within the system.[6]

  • Column Bake-out : Baking out the column at a high temperature can remove semi-volatile contaminants.[5][6]

Step 4: Assess Column Performance

The GC column is a critical component for achieving good resolution.

  • Column Overload : As discussed in the FAQs, peak fronting is a classic sign of column overload.[1][8]

  • Column Degradation : Over time, the stationary phase of the column can degrade, especially when exposed to high temperatures or aggressive samples. This will lead to a loss of resolution and peak tailing. If other troubleshooting steps fail, it may be time to replace the column.

Data and Protocols

Recommended GC Parameters for Eugenol (as a starting point for this compound)

Since this compound is structurally related to eugenol, GC methods for eugenol can provide a good starting point for developing a method for this compound.

ParameterRecommended Value
Column A non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane) is often suitable.[13]
Injector Temperature 225 °C[14]
Detector Temperature 270 °C (for FID)[14]
Oven Program Start at a lower temperature (e.g., 60-100 °C) and ramp up to a final temperature of around 250-280 °C.
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injection Mode Split or Splitless, depending on the concentration of this compound.
Impact of GC Parameter Adjustments on Peak Resolution
Parameter AdjustedEffect on ResolutionPotential Trade-offs
Decrease Oven Temperature Ramp Rate Generally improves resolution.[11]Increases analysis time.
Decrease Carrier Gas Flow Rate Can improve resolution if the initial flow is too high.Increases analysis time; may decrease efficiency if flow is below optimum.
Use a Longer Column Increases the number of theoretical plates, improving resolution.[10]Increases analysis time and cost.
Use a Narrower ID Column Increases efficiency and resolution.[10]Decreases sample capacity.[10]
Use a Thicker Film Column Can improve resolution for volatile compounds.Can increase retention and analysis time.
Detailed Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a detailed methodology for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation :

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or acetone) to a final concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • GC System and Conditions :

    • Gas Chromatograph : Agilent 7890B or equivalent.

    • Column : Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet : Split/Splitless injector.

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL.

    • Split Ratio : 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector : Flame Ionization Detector (FID).

    • Detector Temperature : 300 °C.

    • Hydrogen Flow : 30 mL/min.

    • Air Flow : 300 mL/min.

    • Makeup Gas (Helium) : 25 mL/min.

  • Data Analysis :

    • Integrate the peak corresponding to this compound.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from this compound standards of known concentrations.

Visualizations

G cluster_0 Troubleshooting Poor Peak Resolution for this compound cluster_1 Tailing Causes & Solutions cluster_2 Fronting Causes & Solutions cluster_3 Split Peak Causes & Solutions Start Poor this compound Peak Resolution CheckPeakShape Identify Peak Shape Problem Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting Split Split Peak CheckPeakShape->Split Splitting Tailing_Cause1 Active Sites Tailing->Tailing_Cause1 Tailing_Cause2 Column Contamination Tailing->Tailing_Cause2 Tailing_Cause3 Improper Installation Tailing->Tailing_Cause3 Fronting_Cause1 Column Overload Fronting->Fronting_Cause1 Split_Cause1 Injection Issue Split->Split_Cause1 Split_Cause2 Inlet/Column Problem Split->Split_Cause2 Tailing_Solution1 Deactivated Liner, Trim Column Tailing_Cause1->Tailing_Solution1 Tailing_Solution2 Bake-out or Replace Column Tailing_Cause2->Tailing_Solution2 Tailing_Solution3 Re-install Column Tailing_Cause3->Tailing_Solution3 Fronting_Solution1 Reduce Sample Amount (Inject Less, Split More, Dilute) Fronting_Cause1->Fronting_Solution1 Fronting_Solution2 Increase Column Capacity (Thicker Film, Wider ID) Fronting_Cause1->Fronting_Solution2 Split_Solution1 Optimize Injection (Speed, Initial Temp) Split_Cause1->Split_Solution1 Split_Solution2 Clean/Replace Liner, Re-install Column Split_Cause2->Split_Solution2

Caption: A workflow diagram for troubleshooting common peak shape problems encountered during the GC analysis of this compound.

G cluster_0 Key GC Parameters and Their Impact on this compound Peak Resolution cluster_1 Column Parameters cluster_2 Method Parameters Resolution Peak Resolution StationaryPhase Stationary Phase (Polarity) StationaryPhase->Resolution Selectivity ColumnLength Column Length ColumnLength->Resolution Efficiency ColumnID Column Internal Diameter (ID) ColumnID->Resolution Efficiency FilmThickness Film Thickness FilmThickness->Resolution Retention OvenTemp Oven Temperature Program OvenTemp->Resolution Retention & Selectivity CarrierGas Carrier Gas Flow Rate CarrierGas->Resolution Efficiency Injection Injection Technique Injection->Resolution Initial Peak Width

Caption: The logical relationship between key GC parameters and their influence on the peak resolution of this compound.

References

Technical Support Center: Optimizing Eugenitol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of eugenitol in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature for the closely related compound eugenol, a sensible starting point for most cell-based assays is in the low micromolar range (1-10 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For antioxidant assays that are cell-free, higher concentrations may be applicable.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3][4] A common practice is to create a 10 mM to 100 mM stock solution in 100% DMSO.[2] This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[3][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound, and its close analog eugenol, have been reported to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell metabolism. These include:

  • NF-κB Signaling Pathway: Eugenol has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[6][7][8][9][10] This inhibition can occur through the suppression of IKK activation and subsequent phosphorylation and degradation of IκBα.[6][7]

  • AMPK Signaling Pathway: Eugenol can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11]

  • NRF2 Signaling Pathway: Eugenol has been demonstrated to activate the NRF2 pathway, which plays a crucial role in the cellular antioxidant response.[12][13]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
  • Symptom: You observe a precipitate or cloudiness in your cell culture wells after adding the this compound working solution.[14][15]

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the aqueous culture medium.

    • The final concentration of DMSO is too low to maintain the solubility of a high concentration of this compound.

    • Interaction with components in the serum or medium.[14]

  • Solutions:

    • Lower the final concentration of this compound: If you are observing precipitation at your highest concentrations, you may need to adjust your experimental range.

    • Optimize DMSO concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.2%) might be necessary to maintain solubility. Always validate the new DMSO concentration for toxicity in your cell line.

    • Serial dilutions in medium: When preparing your working solutions from the DMSO stock, perform serial dilutions in the cell culture medium. Add the diluted this compound solution to the wells and mix gently.

    • Prepare fresh dilutions: Do not store diluted this compound solutions in aqueous media for extended periods. Prepare them fresh for each experiment.

Issue 2: Unexpected or High Cytotoxicity
  • Symptom: You observe a significant decrease in cell viability even at low concentrations of this compound, or the cytotoxicity is not dose-dependent as expected.

  • Possible Causes:

    • DMSO toxicity: The final concentration of DMSO in your culture medium may be too high for your specific cell line.[3][5][16] Primary cells and some sensitive cell lines can be affected by DMSO concentrations as low as 0.1%.[3]

    • Cell line sensitivity: Your particular cell line may be highly sensitive to this compound.

    • Incorrect stock concentration: Errors in the preparation of the stock solution can lead to dosing inaccuracies.

  • Solutions:

    • Perform a DMSO toxicity control: Test the effect of a range of DMSO concentrations (e.g., 0.05% to 1%) on your cells' viability to determine the maximum tolerable concentration.[5]

    • Wider range of this compound concentrations: Expand your dose-response curve to include lower concentrations to identify a non-toxic range.

    • Verify stock solution concentration: If possible, use a spectrophotometric or other analytical method to confirm the concentration of your this compound stock solution.

    • Check for contamination: Microbial contamination can cause unexpected cell death.[17]

Data Presentation

Table 1: Recommended Concentration Ranges of Eugenol/Eugenitol for In Vitro Assays

Assay TypeCell Line/SystemRecommended Concentration RangeReference Compound
Cytotoxicity (MTT Assay) Various Cancer Cell Lines1 - 200 µM (Determine IC50)Eugenol
Anti-inflammatory LPS-stimulated RAW264.7 Macrophages10 - 150 µMEugenol
Antioxidant (DPPH Assay) Cell-free10 - 500 µg/mLEugenol
NF-κB Inhibition Human Platelets1.5 - 3 µMEugenol
Anti-neuroinflammatory LPS-treated BV2 cellsNot specifiedThis compound

Note: The concentrations provided are primarily based on studies with eugenol, a closely related compound. It is essential to perform a dose-response study to determine the optimal concentration of this compound for your specific assay and cell line.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.[18][19][20]

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[18][19]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.

    • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a cell-free method to evaluate the antioxidant potential of this compound.[21][22][23][24][25]

Materials:

  • This compound solutions of varying concentrations (dissolved in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

Procedure:

  • Preparation:

    • Prepare a fresh DPPH working solution and protect it from light.[23]

    • Prepare serial dilutions of this compound and the positive control in the same solvent used for the DPPH solution.

  • Reaction:

    • In a 96-well plate, add a specific volume of your this compound dilutions (e.g., 100 µL) to each well.

    • Add the same volume of the DPPH solution to each well.[23]

    • Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21][23]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[21][23]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of this compound on RAW264.7 macrophage cells.[26][27][28][29][30]

Materials:

  • RAW264.7 macrophage cells

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Reagents for quantifying inflammatory markers (e.g., ELISA kit for TNF-α or IL-6, Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24- or 96-well plate and allow them to adhere.

  • Pre-treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.[27][28]

    • Include a vehicle control group.

  • Inflammation Induction:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[29] Include a non-stimulated control group and an LPS-only group.

  • Sample Collection: After incubation, collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound in Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with This compound/Vehicle cells->treat dilute->treat incubate Incubate for Specific Duration treat->incubate measure Perform Specific Assay (e.g., MTT, ELISA) incubate->measure read Read Absorbance/ Fluorescence measure->read analyze Analyze Data and Determine EC50/IC50 read->analyze

Caption: General experimental workflow for in vitro assays with this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR TLR4/TNFR LPS->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates AMP_ATP Increased AMP/ATP Ratio AMP_ATP->AMPK Activates AMPK_active Activated AMPK (p-AMPK) AMPK->AMPK_active Phosphorylation Metabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK_active->Metabolism Promotes Synthesis Decreased Anabolism (e.g., Protein Synthesis) AMPK_active->Synthesis Inhibits

Caption: Activation of the AMPK signaling pathway by this compound.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to and Activates Gene Transcription This compound This compound This compound->Keap1 Inhibits

Caption: this compound-mediated activation of the NRF2 antioxidant pathway.

References

Technical Support Center: Overcoming Eugenol-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with eugenol-induced cytotoxicity in cell line experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is eugenol and why does it cause cytotoxicity?

A1: Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in essential oils of plants like cloves, cinnamon, and basil. While it exhibits various therapeutic properties, at certain concentrations, it can induce cytotoxicity in cell lines. The primary mechanism of eugenol-induced cell death is through the induction of apoptosis, and in some cases, autophagy. This process is often initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress and depletion of intracellular glutathione (GSH), a key antioxidant.

Q2: What are the typical morphological changes observed in cells undergoing eugenol-induced cytotoxicity?

A2: Cells undergoing eugenol-induced apoptosis typically exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing (the formation of irregular bulges in the plasma membrane), chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis)[1]. In contrast, necrotic cell death is characterized by cell swelling (oncosis), rapid plasma membrane rupture, and the release of cellular contents into the surrounding environment[2][3]. It is important to distinguish between these forms of cell death to accurately interpret experimental results.

Q3: How can I reduce or prevent eugenol-induced cytotoxicity in my cell culture experiments?

A3: A primary strategy to mitigate eugenol's cytotoxic effects is to supplement the cell culture medium with N-acetylcysteine (NAC)[4]. NAC is a precursor to L-cysteine, which is a building block for glutathione (GSH). By replenishing intracellular GSH levels, NAC helps to counteract the oxidative stress induced by eugenol. Pre-treatment with NAC before eugenol exposure is often more effective than co-treatment[5].

Q4: Are there alternatives to N-acetylcysteine (NAC) for reducing eugenol-induced cytotoxicity?

A4: Yes, other antioxidants can also be used to mitigate oxidative stress. These include:

  • Trolox: A water-soluble analog of vitamin E, which is a potent antioxidant[6].

  • Vitamin E: A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation[6].

  • MitoTEMPO: A mitochondria-targeted antioxidant that can specifically reduce mitochondrial ROS[6].

  • Apocynin: An inhibitor of NADPH oxidase, which is a source of cellular ROS[6].

The choice of antioxidant may depend on the specific cell line and the primary source of ROS generation.

Q5: At what concentrations does eugenol typically become cytotoxic?

A5: The cytotoxic concentration of eugenol, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.

II. Data Presentation: Eugenol IC50 Values

The following table summarizes the IC50 values of eugenol in various cancer and normal cell lines to provide a comparative overview.

Cell LineCell TypeIC50 ValueExposure TimeReference
Cancer Cell Lines
MCF-7Human Breast Cancer0.9 mMNot Specified[7]
MDA-MB-231Human Breast Cancer15.09 µMNot Specified[8]
HeLaHuman Cervical Cancer~1 mM (synergistic with sulforaphane)Not Specified[7]
HCT-15Human Colon Cancer300 µMNot Specified[8]
HT-29Human Colon Cancer500 µMNot Specified[8]
HepG2Human Liver Cancer118.6 µM48 hours[9]
HL-60Human Promyelocytic Leukemia23.7 µM48 hours[9]
U-937Human Histiocytic Lymphoma39.4 µM48 hours[9]
Normal Cell Lines
U2OSHuman Osteoblastic Cells~0.75 mMNot Specified[4]
Human Gingival FibroblastsHuman Gingival FibroblastsNon-cytotoxic at < 1.9 µMNot Specified[10]
MCF 10AHuman Breast Epithelial CellsNot cytotoxic at µM ranges that affect MCF 10A-rasNot Specified[7]

III. Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of eugenol.

Possible Cause Troubleshooting Step
Cell line is highly sensitive to eugenol. Perform a thorough dose-response curve to determine the precise IC50 value for your specific cell line. Start with a very low concentration range.
Incorrect eugenol concentration. Double-check the calculations for your eugenol stock solution and dilutions. Ensure the solvent used to dissolve eugenol is not contributing to cytotoxicity at the final concentration.
Sub-optimal cell health. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can increase sensitivity.

Problem 2: N-acetylcysteine (NAC) treatment is not effectively reducing cytotoxicity.

Possible Cause Troubleshooting Step
Inadequate NAC concentration. Optimize the concentration of NAC. A typical starting range is 1-10 mM.
Timing of NAC administration. Pre-treatment with NAC for at least 1-2 hours before eugenol exposure is generally more effective than co-treatment. This allows time for cells to synthesize GSH[5].
Oxidative stress is not the primary mechanism of cytotoxicity. While oxidative stress is a major factor, other pathways may be involved. Consider investigating the involvement of apoptosis and autophagy more directly using specific inhibitors or markers.
NAC solution has degraded. Prepare fresh NAC solutions for each experiment, as it can oxidize over time.

Problem 3: Difficulty distinguishing between apoptotic and necrotic cells.

Possible Cause Troubleshooting Step
Overlapping morphological features. Use a combination of methods for a more definitive assessment. Couple light microscopy with techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity[2][11].
Secondary necrosis. Apoptotic cells that are not cleared in vitro can undergo secondary necrosis. Perform time-course experiments to observe the progression of cell death. Early time points are more likely to show distinct apoptotic features[3].
Subjective interpretation of morphology. Quantify the percentage of apoptotic and necrotic cells using flow cytometry to obtain objective data.

IV. Experimental Protocols

A. MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Eugenol stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of eugenol for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

B. N-acetylcysteine (NAC) Pre-treatment to Mitigate Cytotoxicity

This protocol describes how to pre-treat cells with NAC to protect them from eugenol-induced cytotoxicity.

Materials:

  • N-acetylcysteine (NAC)

  • Cell culture medium

  • Eugenol stock solution

Procedure:

  • Prepare NAC Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere.

  • NAC Pre-treatment: Remove the existing medium and add fresh medium containing the desired concentration of NAC (e.g., 1-10 mM). Incubate for 1-2 hours at 37°C[5].

  • Eugenol Treatment: After pre-treatment, remove the NAC-containing medium and add fresh medium containing the desired concentration of eugenol.

  • Incubation and Analysis: Incubate for the desired experimental duration and then proceed with your downstream analysis (e.g., MTT assay, apoptosis assays).

V. Visualizations

A. Signaling Pathways

Eugenol_Cytotoxicity_Pathway Eugenol Eugenol ROS ↑ Reactive Oxygen Species (ROS) Eugenol->ROS PI3K_AKT PI3K/AKT/FOXO3a Pathway Inhibition Eugenol->PI3K_AKT GSH ↓ Glutathione (GSH) Depletion ROS->GSH Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Optimal Health & Density) Eugenol_Prep 2. Prepare Eugenol Stock Solution NAC_Prep 3. Prepare NAC Stock Solution (Optional) Eugenol_Treat 5. Eugenol Treatment (Dose-response) Eugenol_Prep->Eugenol_Treat NAC_Treat 4. NAC Pre-treatment (Optional, 1-2h) NAC_Prep->NAC_Treat NAC_Treat->Eugenol_Treat MTT 6a. Cell Viability (MTT Assay) Eugenol_Treat->MTT Morphology 6b. Morphological Analysis (Microscopy) Eugenol_Treat->Morphology Flow 6c. Apoptosis/Necrosis (Flow Cytometry) Eugenol_Treat->Flow Troubleshooting_Logic Problem High Cell Cytotoxicity Check_Conc Verify Eugenol Concentration Problem->Check_Conc Check_Health Assess Cell Health Problem->Check_Health Use_NAC Implement NAC Pre-treatment Problem->Use_NAC Solution Reduced Cytotoxicity Check_Conc->Solution If corrected Check_Health->Solution If improved Optimize_NAC Optimize NAC Concentration & Time Use_NAC->Optimize_NAC Alt_Antioxidant Try Alternative Antioxidants Optimize_NAC->Alt_Antioxidant If NAC ineffective Optimize_NAC->Solution If effective Investigate_Pathway Investigate Specific Death Pathways Alt_Antioxidant->Investigate_Pathway Investigate_Pathway->Solution

References

Technical Support Center: Eugenol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the extraction of eugenol from natural sources. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and purification process.

A Note on Terminology: While the term "eugenitol" is used, the vast majority of scientific literature refers to the primary bioactive compound extracted from sources like cloves and cinnamon as eugenol . This guide will use the term eugenol to align with established scientific nomenclature. The principles and troubleshooting steps are directly applicable to the extraction of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My eugenol yield is significantly lower than expected. What are the common causes and solutions?

A1: Low yield is a frequent challenge. The cause can often be traced to the extraction method, solvent choice, or the condition of the source material.

  • Possible Cause 1: Inefficient Extraction Method. Traditional methods like hydrodistillation can have lower efficiency and require longer extraction times[1]. Some heat-sensitive compounds can also degrade during prolonged heating in methods like reflux extraction[2].

  • Solution 1: Optimize or Change Extraction Technique.

    • Microwave-Assisted Extraction (MAE): This method can significantly increase yield and reduce extraction time. For example, one study achieved a 91.07% yield of eugenol using MAE under optimized conditions[3].

    • Ultrasound-Assisted Extraction (UAE): Ultrasound can enhance the release of compounds from the plant tissue into the solvent[1]. Combining UAE with other methods, such as using a deep eutectic solvent (DES) pretreatment followed by microwave-assisted hydrodistillation, has been shown to enhance eugenol purity significantly[1][4].

  • Possible Cause 2: Suboptimal Solvent Choice. The polarity and type of solvent are critical for efficient extraction. Eugenol is a non-polar aromatic compound, making it soluble in organic solvents like diethyl ether[5].

  • Solution 2: Select an Appropriate Solvent.

    • Conventional Solvents: Diethyl ether is a common and effective solvent for eugenol[5].

    • Green Solvents (Deep Eutectic Solvents - DES): DES are gaining attention as they are biodegradable, have low toxicity, and can enhance the extraction of phenolic compounds like eugenol[6]. Studies have shown that using a DES made from choline chloride and oxalic acid can increase the eugenol content in the extracted oil to over 82%[1][4].

  • Possible Cause 3: Improper Sample Preparation. The physical state of the natural source material impacts the surface area available for extraction.

  • Solution 3: Ensure Proper Grinding. Grinding the source material, such as cloves, into a powder increases the surface area for solvent interaction and can improve extraction efficiency[5].

Q2: My final extract contains significant impurities, particularly acetyl eugenol. How can I improve the purity?

A2: The co-extraction of similar compounds is a common purification challenge. Acetyl eugenol is frequently present alongside eugenol in clove extracts[7].

  • Possible Cause 1: Inadequate Separation Technique. Simple solvent extraction alone may not be sufficient to separate eugenol from acetyl eugenol due to their structural similarities.

  • Solution 1: Employ Chromatographic Methods. Thin Layer Chromatography (TLC) can be used to effectively separate eugenol from acetyl eugenol. Using a mobile phase basified with triethylamine facilitates this separation by leveraging the difference in acidity between the two compounds[7].

  • Possible Cause 2: Chemical Transformation During Analysis. Certain analytical procedures can alter the composition of the extract.

  • Solution 2: Use Derivatization for Quantification. For analytical purposes like GC-MS, you can intentionally convert all eugenol to acetyl eugenol to get a single, clear peak for quantification. This can be achieved by adding acetic anhydride and a catalyst like triethylamine, which drives the reaction to completion based on Le Chatelier's principle[7].

Q3: The extracted eugenol appears dark or discolored. What causes this and how can it be prevented?

A3: Discoloration often indicates degradation or the presence of certain impurities.

  • Possible Cause: Oxidation or Contamination. Exposure to high temperatures, light, or air for extended periods can lead to oxidation and the formation of colored byproducts. The presence of metallic ions can also cause darkness.

  • Solution: Implement Chelating Agents and Proper Storage. The addition of a chelating agent can help to reduce the darkness of the final product[8]. Store the purified eugenol in a cool, dark, airtight container to prevent degradation.

Data on Extraction Efficiency

The choice of extraction method and solvent significantly impacts the yield and purity of eugenol.

Extraction MethodSolvent/SystemKey ConditionsResulting Eugenol Content/YieldSource
Saphonification & NeutralizationNaOH/Clove OilTemperature: 50°C, NaOH/Oil Ratio: 2.75:139.17% Yield[8][9]
Microwave-Assisted Extraction (MAE)Ethanol (100%)Temperature: 70°C, Time: 25 min91.07% Yield[3]
Ultrasound-Assisted DES Pretreatment + Microwave Hydrodistillation (U-DES-MHD)Choline Chloride–Oxalic Acid (DES)Molar Ratio: 1:283.34% Eugenol Content in Oil[1][4]
DES-Based Microwave Hydrodistillation (DES-MHD)Choline Chloride–Oxalic Acid (DES)Molar Ratio: 1:282.90% Eugenol Content in Oil[1][4]
Ultrasound-Assisted Extraction (UAE)Natural Deep Eutectic Solvent (Choline Chloride:Lactic Acid)Molar Ratio: 1:5, Time: 30 min457.22 ± 21.68 µg/mL[10]
Conventional Solvent ExtractionEthanol-224.76 ± 6.99 µg/mL[10]

Visual Guides: Workflows and Troubleshooting

The following diagrams illustrate a typical extraction workflow and a troubleshooting decision process.

G General Workflow for Eugenol Extraction raw_material Natural Source (e.g., Cloves) preparation Preparation (Grinding to Powder) raw_material->preparation extraction Extraction (e.g., Solvent Extraction, MAE, Distillation) preparation->extraction filtration Filtration / Centrifugation (Remove Solid Debris) extraction->filtration concentration Solvent Removal (e.g., Rotary Evaporation) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis & QC (GC-MS, TLC, IR) purification->analysis final_product Purified Eugenol analysis->final_product

Caption: A generalized experimental workflow for eugenol extraction.

G Troubleshooting Low Eugenol Yield start Low Eugenol Yield Observed q_method Is the extraction method optimized? start->q_method s_method Consider MAE or UAE. Increase time/temperature for conventional methods. q_method->s_method No q_solvent Is the solvent appropriate for eugenol? q_method->q_solvent Yes s_method->q_solvent s_solvent Use non-polar organic solvents (e.g., diethyl ether) or explore green solvents (DES). q_solvent->s_solvent No q_prep Was the source material properly prepared? q_solvent->q_prep Yes s_solvent->q_prep s_prep Ensure material is finely ground to maximize surface area. q_prep->s_prep No end Re-run Experiment & Analyze q_prep->end Yes s_prep->end

Caption: A decision tree for troubleshooting low eugenol yield.

Detailed Experimental Protocol: Simple Solvent Extraction

This protocol describes a basic method for extracting eugenol from ground cloves, adapted from procedures found in scientific literature[5][7].

Objective: To isolate eugenol from ground cloves using solvent extraction.

Materials:

  • Ground cloves (20 mesh)

  • Diethyl ether (or Isopropyl Alcohol - IPA)

  • Anhydrous magnesium sulfate

  • Glass culture tubes or flasks

  • Pipettes

  • Filtration apparatus (funnel, filter paper)

  • Beaker

  • Steam bath or rotary evaporator

Procedure:

  • Sample Preparation: Weigh 0.20 to 0.60g of ground cloves and place them into a glass culture tube or small flask[7].

  • Solvent Addition: Add 3.0 - 4.0 mL of diethyl ether to the tube containing the ground cloves[5][7].

  • Extraction: Seal the tube and shake it vigorously for at least 30 seconds to ensure thorough mixing and extraction of the eugenol into the solvent[5]. For more complete extraction, the mixture can be agitated for several minutes.

  • Separation: Allow the solid material to settle. Carefully use a pipette to transfer the diethyl ether supernatant (the liquid layer) to a clean beaker, leaving the solid clove residue behind[5].

  • Drying: Add small portions of anhydrous magnesium sulfate to the collected ether solution. Swirl the beaker gently. Continue adding the drying agent until some of it no longer clumps together at the bottom, indicating that all residual water has been removed[5].

  • Filtration: Filter the dried solution through filter paper to remove the magnesium sulfate.

  • Concentration: Gently evaporate the diethyl ether from the filtered solution using a steam bath or a rotary evaporator. Continue until only 1-2 mL of the concentrated oily extract remains[5]. This final liquid is the crude eugenol extract.

  • Analysis (Optional but Recommended): Analyze the extract using methods like Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of eugenol[7].

References

minimizing interference in eugenitol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the quantification of eugenitol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common sources of interference in this compound quantification?

A1: Interference in this compound quantification can arise from several sources, broadly categorized as matrix effects, interfering substances, and experimental conditions.

  • Matrix Effects: These occur when components in the sample matrix (e.g., plasma, tissue homogenate, plant extract) enhance or suppress the analytical signal of this compound.[1][2][3] This can lead to an underestimation or overestimation of the true concentration. Common matrix components causing interference include phospholipids, salts, and proteins.[3][4]

  • Interfering Substances: These are compounds with similar chemical or physical properties to this compound that can co-elute during chromatography or have similar mass-to-charge ratios in mass spectrometry. Potential interfering substances include:

    • Metabolites of this compound: In biological samples, metabolites such as eugenol glucuronide, sulfate conjugates, and various oxidation products can cause interference.

    • Structurally Similar Compounds: Other phenolic compounds, chromones, or components of essential oils may interfere, especially in samples from natural sources.

    • Isobaric Compounds: Molecules with the same nominal mass as this compound can interfere in mass spectrometry-based methods.

  • Experimental Conditions: Suboptimal experimental parameters can introduce variability and inaccuracy. This includes issues with sample preparation, chromatographic separation, and detector settings. Leaching of chemicals from plastic labware can also introduce interfering substances.[5]

Q2: My chromatogram shows broad or tailing peaks for this compound. What could be the cause?

A2: Broad or tailing peaks in HPLC analysis can be caused by several factors related to the column, mobile phase, or system hardware.

  • Column Issues:

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Column Degradation: Loss of stationary phase or creation of voids in the column packing.

  • Mobile Phase Mismatch: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. The solvent used to dissolve the sample should also be compatible with the mobile phase.

  • System Hardware:

    • Excessive Dead Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening.

    • Leaking Fittings: Leaks in the system can lead to pressure fluctuations and distorted peaks.

Troubleshooting Steps:

  • Flush the column: Use a strong solvent to wash the column and remove contaminants.

  • Optimize mobile phase pH: Adjust the pH to ensure this compound is in a single ionic state.

  • Check system connections: Ensure all fittings are tight and use tubing with the smallest possible inner diameter.

  • Use a guard column: This can help protect the analytical column from contamination.

Q3: I am observing significant signal suppression in my LC-MS analysis of this compound from plasma samples. How can I mitigate this?

A3: Signal suppression in LC-MS is a common matrix effect, particularly in complex biological fluids like plasma.[4] Phospholipids are a major cause of ion suppression in bioanalysis.[3]

Mitigation Strategies:

  • Improve Sample Preparation:

    • Protein Precipitation: A simple and common method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample by partitioning this compound into an organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds and concentrating the analyte.

  • Optimize Chromatography:

    • Gradient Elution: Use a gradient to separate this compound from co-eluting matrix components.

    • Divert Valve: Divert the flow to waste during the elution of highly interfering components (like early-eluting salts or late-eluting phospholipids) to prevent them from entering the mass spectrometer.

  • Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it will co-elute with this compound and experience similar matrix effects, allowing for accurate correction.

Quantitative Data Summary

The following tables summarize typical validation parameters for eugenol (a close structural analog of this compound) quantification, which can serve as a benchmark for developing a method for this compound.

Table 1: HPLC-DAD Method Validation for Eugenol in Clove Extract [6]

ParameterResult
Linearity Range12.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.9999
Limit of Detection (LOD)0.81 ng/mL
Limit of Quantification (LOQ)2.47 ng/mL
Intraday Precision (%RSD)0.08 - 0.27%
Interday Precision (%RSD)0.32 - 1.19%
RecoveryNot specified

Table 2: LC-MS/MS Method Validation for Eugenol in Rat Plasma

ParameterResult
Linearity Range100 - 20,000 ng/mL
Correlation Coefficient (r²)Not specified
Limit of Detection (LOD)0.5 pg on column
Limit of Quantification (LOQ)100 ng/mL
Precision (%CV)Within acceptable range
AccuracyWithin acceptable range
StabilityStable

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS (Adapted from a method for eugenol)

This protocol is adapted from a validated method for eugenol and may require optimization for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Protocol 2: Quantification of this compound in Plant Material by HPLC-DAD (Adapted from a method for eugenol)[6]

1. Sample Preparation (Solvent Extraction)

  • Grind 1 g of dried plant material to a fine powder.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with 60% methanol in water.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) extraction Extraction (PPT, LLE, or SPE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup hplc HPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for this compound quantification.

troubleshooting_logic start Poor Quantification Results? peak_shape Broad or Tailing Peaks? start->peak_shape signal_issue Low Signal or Suppression? start->signal_issue peak_shape->signal_issue No col_check Check Column & Mobile Phase peak_shape->col_check Yes sample_prep Optimize Sample Prep (SPE, LLE) signal_issue->sample_prep Yes sys_check Inspect System for Leaks/Dead Volume col_check->sys_check ms_tune Tune MS Parameters sample_prep->ms_tune is_check Use Stable Isotope IS ms_tune->is_check

Caption: Troubleshooting logic for quantification issues.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 NRF2 Pathway This compound This compound nfkb NF-κB Activation This compound->nfkb Inhibits nrf2 NRF2 Activation This compound->nrf2 Activates inflammation Inflammation nfkb->inflammation antioxidant Antioxidant Response nrf2->antioxidant

Caption: Simplified signaling pathways affected by this compound.

References

Eugenitol Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing eugenitol dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and eugenol?

A1: this compound and eugenol are distinct chemical compounds, though both are investigated for their therapeutic properties. It is crucial to ensure you are using the correct compound for your experiments.

  • Eugenol is a phenylpropene, an allyl chain-substituted guaiacol. Its chemical formula is C10H12O2.

  • This compound is a chromone derivative, specifically 5,7-dihydroxy-2,6-dimethylchromen-4-one. Its chemical formula is C11H10O4.[1]

The structural differences between these two molecules lead to different physicochemical properties and biological activities. This guide focuses exclusively on This compound .

Q2: What are the primary biological activities of this compound?

A2: Published research indicates that this compound exhibits significant neuroprotective and anti-inflammatory properties. Specifically, studies have shown that this compound can:

  • Inhibit the formation of amyloid-beta (Aβ) plaques and oligomers.[2][3][4]

  • Dissociate pre-formed Aβ plaques.[2][3][4]

  • Reduce Aβ-induced cell death in neuronal cell lines.[2][3][4]

  • Decrease the release of pro-inflammatory cytokines in microglial cells.[2][3][4]

  • Exhibit radical scavenging effects.[2][3][4]

These activities suggest its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

Q3: What should I consider before starting a dose-response experiment with this compound?

A3: Before initiating your experiments, it is essential to consider the following:

  • Solubility: The solubility of this compound in aqueous cell culture media is expected to be low. It is common practice to dissolve compounds like this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

  • Solvent Concentration: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6][7] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.

  • Stability: The stability of this compound in solution and under experimental conditions should be considered. Prepare fresh dilutions from your stock solution for each experiment. It is advisable to protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C) for long-term storage.

  • Cell Line Selection: Choose a cell line that is relevant to the biological activity you are studying. For neuroprotection studies, neuronal cell lines like SH-SY5Y or Neuro-2a are commonly used. For anti-inflammatory studies, microglial cell lines such as BV-2 or primary microglia are appropriate.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Dose-Response Curve
Possible Cause Troubleshooting Step
Inaccurate Pipetting Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next. Consider using a digital dispenser for higher accuracy if available.
Cell Seeding Density Optimize the cell seeding density for your chosen cell line and assay duration. Inconsistent cell numbers across wells can lead to variability in the results.
Compound Precipitation Visually inspect your wells under a microscope after adding the this compound working solutions. If you observe precipitates, the concentration may be too high for the solvent concentration used. You may need to adjust the final DMSO concentration or lower the highest eugenital concentration.
Edge Effects "Edge effects" in multi-well plates can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Incubation Time The optimal incubation time with this compound will depend on the cell type and the specific endpoint being measured. A time-course experiment may be necessary to determine the ideal duration.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Assay Reagent Interference Some compounds can interfere with the chemistry of viability or colorimetric assays. Run a control plate with this compound and the assay reagents in cell-free media to check for any direct chemical reactions.
Media Components Phenol red in cell culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media for your experiments.
Insufficient Washing Steps If your protocol involves washing steps, ensure they are performed carefully and consistently to remove any residual media or compounds that could contribute to background signal.
Sub-optimal Reagent Concentration The concentration of your assay reagents (e.g., MTT, Griess reagent) may need to be optimized for your specific cell line and experimental conditions.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
Solvent Toxicity As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible and that your vehicle control shows no significant toxicity.
Compound Purity Verify the purity of your this compound sample. Impurities could contribute to unexpected cytotoxicity.
Cell Line Sensitivity Some cell lines may be more sensitive to this compound than others. It is important to establish a baseline cytotoxicity profile for your chosen cell line.
Contamination Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Neuroprotective Effect of this compound against Amyloid-Beta Induced Toxicity (MTT Assay)

This protocol is adapted for assessing the neuroprotective effects of this compound on a neuronal cell line, such as SH-SY5Y, challenged with amyloid-beta (Aβ) peptides.

Materials:

  • This compound

  • DMSO

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phenol red-free medium

  • Amyloid-beta (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a pre-optimized density (e.g., 1 x 104 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in phenol red-free medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the culture medium from the cells and add 100 µL of the this compound dilutions. Incubate for 2 hours.

  • Aβ Treatment: Prepare Aβ (1-42) oligomers according to established protocols. Add a pre-determined toxic concentration of Aβ oligomers to the wells containing this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-Aβ exposed) cells. Plot the dose-response curve with this compound concentration on the x-axis and cell viability on the y-axis.

Protocol 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Microglia (Griess Assay for Nitric Oxide)

This protocol is designed to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, such as BV-2.

Materials:

  • This compound

  • DMSO

  • Microglial cell line (e.g., BV-2)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

Methodology:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at an optimized density (e.g., 5 x 104 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. Replace the medium in the wells with 100 µL of the this compound dilutions and incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust NO response (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve in the same medium.

    • Add 50 µL of sulfanilamide solution to each sample and standard well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample from the standard curve. Plot the dose-response curve with this compound concentration on the x-axis and the percentage of NO inhibition on the y-axis.

Quantitative Data Summary

As specific IC50 values for this compound in neuroprotective and anti-inflammatory assays are not widely reported in the literature, the following table provides a template for researchers to populate with their own experimental data. For reference, related compounds like eugenol have shown anti-inflammatory and neuroprotective effects in the micromolar range.[8][9] It is recommended to test this compound across a broad concentration range (e.g., from nanomolar to high micromolar) to determine its potency.

AssayCell LineEndpoint MeasuredHypothetical IC50 Range (µM)
Neuroprotection (Aβ-induced toxicity)SH-SY5Y / Neuro-2aCell Viability (MTT)1 - 50
Anti-inflammation (LPS-induced)BV-2 / Primary MicrogliaNitric Oxide Production (Griess)1 - 50
Anti-inflammation (LPS-induced)BV-2 / Primary MicrogliaPro-inflammatory Cytokine Levels (ELISA)1 - 50

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Neuroprotective Signaling Pathway of this compound

Eugenitol_Neuroprotection This compound This compound Abeta Amyloid-Beta (Oligomers & Plaques) This compound->Abeta NeuronalCell Neuronal Cell This compound->NeuronalCell Inhibits Aggregation & Promotes Disaggregation Neuroprotection Neuroprotection This compound->Neuroprotection Abeta->NeuronalCell Induces Toxicity CellDeath Neuronal Cell Death NeuronalCell->CellDeath

Caption: Proposed mechanism of this compound's neuroprotective action against amyloid-beta toxicity.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound

Eugenitol_Anti_Inflammation This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition AntiInflammatory Anti-inflammatory Effect This compound->AntiInflammatory LPS LPS Microglia Microglial Cell LPS->Microglia Activates Microglia->NFkB Activation ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, NO) NFkB->ProInflammatory Upregulation

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Diagram 3: Experimental Workflow for Dose-Response Curve Optimization

DoseResponse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis PrepStock Prepare this compound Stock Solution (in DMSO) SerialDilute Prepare Serial Dilutions of this compound PrepStock->SerialDilute PrepCells Seed Cells in 96-well Plate TreatCells Treat Cells with this compound & Inducing Agent (e.g., Aβ, LPS) PrepCells->TreatCells SerialDilute->TreatCells Incubate Incubate for Optimized Duration TreatCells->Incubate PerformAssay Perform Assay (e.g., MTT, Griess) Incubate->PerformAssay ReadPlate Measure Signal (Absorbance/Fluorescence) PerformAssay->ReadPlate AnalyzeData Analyze Data & Generate Dose-Response Curve ReadPlate->AnalyzeData

References

Technical Support Center: Refining Purification Methods for High-Purity Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This technical support center focuses on the purification of eugenol . While the initial query mentioned "eugenitol," this appears to be a potential confusion with the more widely researched compound, eugenol. This compound, also known as 7-Noreugenitin, is an antifungal metabolite with limited available information on its purification methods[1][2][3]. Given the detailed request for troubleshooting guides, experimental protocols, and signaling pathway diagrams, this resource has been developed for eugenol, a compound with extensive literature relevant to researchers, scientists, and drug development professionals.

This guide provides comprehensive information for researchers and scientists working on the purification of eugenol, a key bioactive compound. It includes troubleshooting advice for common issues encountered during extraction and purification, frequently asked questions, detailed experimental protocols, and quantitative data to guide your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of eugenol.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Eugenol after Steam Distillation Incomplete extraction from the plant material (e.g., cloves).- Ensure the cloves are finely ground to maximize surface area for extraction. - Allow for a sufficient soaking period of the ground cloves in water before starting distillation to ensure thorough wetting[4]. - Maintain a steady distillation rate and ensure the distillation is carried out for an adequate duration (e.g., until the distillate is no longer murky)[5].
Foaming of the mixture carrying over into the condenser.- Heat the mixture at a steady, controlled rate to prevent vigorous boiling and foaming[6]. - Periodically transfer the distillate to a separate collection flask to avoid contamination of the entire batch if bumping occurs[6].
Loss of eugenol during solvent extraction.- Perform multiple extractions with smaller volumes of solvent (e.g., three extractions with 15 mL of dichloromethane) rather than a single extraction with a large volume[7]. - Ensure proper mixing of the aqueous and organic layers during extraction, but avoid vigorous shaking that can lead to stable emulsions[6].
Murky or Emulsified Distillate Presence of fine solid particles from the plant material.- If fine powder is observed in the distillate, perform a gravity filtration before proceeding with solvent extraction[6].
Formation of a stable emulsion during solvent extraction.- Shake the separatory funnel gently at first to minimize emulsion formation[6]. - If an emulsion forms, allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Impure Eugenol after Purification Incomplete separation from other essential oil components (e.g., eugenyl acetate).- For higher purity, supplement steam distillation with a chemical extraction step. Eugenol is phenolic and will dissolve in an aqueous NaOH solution, while other neutral components will not. The eugenol can then be recovered by acidifying the aqueous layer and re-extracting with an organic solvent[7].
Residual solvent in the final product.- After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before evaporating the solvent[5]. - Use a rotary evaporator for efficient removal of the solvent under reduced pressure. For small volumes, careful evaporation on a steam bath in a fume hood can be effective[8].
Product Becomes Solid and Crusted during Solvent Evaporation Potential contamination or overheating during the steam bath.- Avoid overheating the final extract during solvent evaporation. A gentle steam bath is recommended[9]. - If the product solidifies and is difficult to redissolve, it may indicate contamination. It may be necessary to repeat the final evaporation step with any remaining pure distillate[9].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting eugenol from cloves?

A1: The most common method for the initial extraction of eugenol from cloves is steam distillation[10]. This technique is effective for separating volatile compounds like eugenol from non-volatile plant matter.

Q2: Why is steam distillation preferred over simple distillation for eugenol extraction?

A2: Eugenol has a high boiling point (around 254 °C), and many organic compounds can decompose at such high temperatures. Steam distillation allows for the distillation of eugenol at a much lower temperature (below 100 °C), which minimizes the risk of thermal degradation[4].

Q3: How can I improve the purity of eugenol after the initial extraction?

A3: To enhance the purity of eugenol, you can employ several techniques. A common method is to use a basic solution (like 5% aqueous NaOH) to extract the phenolic eugenol from the organic solvent into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be acidified to regenerate the eugenol, which is subsequently re-extracted with an organic solvent[7]. For even higher purity, chromatographic methods such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be utilized[11][12].

Q4: What solvents are suitable for liquid-liquid extraction of eugenol from the distillate?

A4: Dichloromethane (methylene chloride) and diethyl ether are commonly used solvents for the liquid-liquid extraction of eugenol from the aqueous distillate due to eugenol's good solubility in these organic solvents[5][13].

Q5: How can I confirm the purity and identity of my final eugenol product?

A5: The purity and identity of the extracted eugenol can be confirmed using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities[7].

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the eugenol molecule[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure[14].

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the extract and determine the purity of eugenol[9].

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of eugenol content and purity[11].

Quantitative Data on Eugenol Purification

The yield and purity of eugenol can vary depending on the source material and the purification method employed. The following table summarizes some reported data.

Purification Method Source Material Reported Yield Reported Purity Reference
Steam Distillation followed by Solvent ExtractionCloves~7.5%-[10]
Saponification and DistillationClove Oil39.17% (minimum)75-96%[15]
Supercritical Fluid Extraction and High-Speed Counter-Current ChromatographyEugenia caryophyllata94 mg/g of dry buds98.5%[16]
Preparative Liquid ChromatographyUSP Grade Eugenol->95% of impurities removed[11]

Experimental Protocols

Protocol 1: Steam Distillation and Solvent Extraction of Eugenol from Cloves

This protocol describes a standard laboratory procedure for the extraction and initial purification of eugenol.

Materials:

  • Ground cloves

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel (125 mL or 250 mL)

  • Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator or steam bath

Procedure:

  • Weigh approximately 15 grams of ground cloves and place them into a 250 mL round-bottom flask.

  • Add about 125 mL of distilled water and a few boiling chips to the flask[6].

  • Set up the steam distillation apparatus as shown in the diagram below.

  • Heat the mixture gently to boiling. Maintain a steady rate of distillation, collecting the distillate in a receiving flask. The distillate will appear murky initially[5].

  • Continue distillation until approximately 80 mL of distillate has been collected. To maintain a constant volume in the distilling flask, you can add water from a separatory funnel to replace the distilled water[6].

  • Transfer the collected distillate to a separatory funnel.

  • Extract the eugenol from the distillate by adding 15 mL of dichloromethane. Stopper the funnel and shake, remembering to vent frequently. Allow the layers to separate; the dichloromethane layer will be the bottom layer[6].

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with 15 mL portions of dichloromethane, combining all organic extracts[6].

  • Dry the combined organic extracts by adding anhydrous sodium sulfate until the drying agent no longer clumps together.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator or by carefully heating on a steam bath in a fume hood to yield the eugenol as an oily residue[5][8].

  • Weigh the flask containing the eugenol to determine the yield.

Protocol 2: High-Purity Eugenol Purification using Column Chromatography

This protocol is for further purification of eugenol from a crude extract.

Materials:

  • Crude eugenol extract

  • Silica gel (230-400 mesh size)

  • n-hexane

  • Ethyl acetate

  • Standard eugenol for comparison

Equipment:

  • Chromatography column

  • Beakers or test tubes for fraction collection

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve the crude eugenol extract in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 ratio)[17].

  • Collect the eluent in fractions.

  • Monitor the separation by spotting the collected fractions on a TLC plate alongside a standard eugenol sample.

  • Visualize the TLC plate under a UV lamp to identify the fractions containing pure eugenol.

  • Combine the pure fractions containing eugenol.

  • Evaporate the solvent from the combined fractions to obtain high-purity eugenol[17].

Signaling Pathways and Experimental Workflows

Experimental Workflow for Eugenol Purification

The following diagram illustrates the general workflow for the extraction and purification of high-purity eugenol.

G cluster_extraction Initial Extraction cluster_purification Purification cluster_high_purity High-Purity Refinement cluster_analysis Quality Control start Clove Powder distillation Steam Distillation start->distillation distillate Aqueous Distillate (Eugenol + Water) distillation->distillate extraction Liquid-Liquid Extraction (with Dichloromethane) distillate->extraction drying Drying of Organic Layer (with Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_eugenol Crude Eugenol evaporation->crude_eugenol chromatography Column Chromatography crude_eugenol->chromatography pure_eugenol High-Purity Eugenol chromatography->pure_eugenol analysis Purity & Identity Analysis (TLC, HPLC, GC-MS, NMR, IR) pure_eugenol->analysis

Caption: Workflow for Eugenol Extraction and Purification.

Eugenol's Interaction with the NF-κB Signaling Pathway

Eugenol has been shown to exert anti-inflammatory and anti-cancer effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the inhibitory effects of eugenol on this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) MyD88 MyD88 receptor->MyD88 Stimulus IKK IKK Complex MyD88->IKK p65_p50_IkB p65-p50-IκBα IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65-p50 p65_p50_IkB->p65_p50 IkB_p p-IκBα (Degradation) p65_p50_IkB->IkB_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->p65_p50_IkB Inhibits IκBα Phosphorylation transcription Gene Transcription (Inflammatory Cytokines) p65_p50_nuc->transcription

Caption: Eugenol's Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Managing Eugenitol's Volatility in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the volatility of eugenitol during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a naturally occurring phenolic compound with the following key properties:

PropertyValueReference
Molecular Weight164.20 g/mol [1]
AppearanceClear, colorless, pale yellow, or amber-colored liquid[1]
OdorOdor of cloves[1]
TasteSpicy, pungent taste[1]
VolatilityConsidered a volatile organic compound (VOC)[2][3]

Q2: How should I store this compound to minimize degradation and loss due to volatility?

A2: To ensure the stability and integrity of this compound, proper storage is crucial. Store extra-volatile compounds at low temperatures.[4] For volatile chemicals like this compound, it is recommended to store them in a ventilated cabinet.[5] If a ventilated cabinet is not available, store it in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[5] Refrigeration (2-8°C) can significantly reduce its evaporation rate.[6]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: When handling this compound, it is essential to use appropriate PPE to minimize exposure. This includes:

  • Lab coat: To protect your clothing and skin.[7]

  • Safety glasses or goggles: To protect your eyes from splashes.[7]

  • Chemical-resistant gloves: To prevent skin contact.[7]

All handling of open containers of this compound should be performed inside a chemical fume hood to prevent inhalation of vapors.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This is a common issue when working with volatile compounds and can often be attributed to the loss of this compound during experimental procedures.

Potential Cause Troubleshooting Step Rationale
Evaporation during solution preparation Prepare this compound solutions immediately before use. Keep stock solutions and dilutions in tightly sealed containers.Minimizes the time for evaporation to occur.
Loss during incubation at elevated temperatures When conducting experiments at elevated temperatures, use sealed containers or plates. For reactions, a Vigreaux condenser or a sealed-tube apparatus can be utilized.[4]Prevents the escape of this compound vapor.
Inaccurate pipetting Pre-wet the pipette tip with the this compound solution before dispensing. Work quickly and efficiently to minimize the time the solution is exposed to the air.[6]Helps to ensure accurate volume transfer of a volatile liquid.
Degradation of this compound Protect this compound solutions from light and heat.[5] Prepare fresh dilutions from a stock solution for each experiment.This compound can be susceptible to oxidation and other forms of degradation.
Issue 2: Difficulty in preparing accurate concentrations of this compound.

The volatility of this compound can make it challenging to prepare solutions with precise concentrations.

Potential Cause Troubleshooting Step Rationale
Evaporation from the weighing vessel Weigh this compound in a closed container or use a positive displacement pipette for direct volume-to-volume dilutions.Reduces the loss of compound to the atmosphere during weighing.
Solvent evaporation during mixing Use a vortex mixer at a low setting or invert the container to mix, rather than using a magnetic stirrer in an open beaker.Minimizes the surface area exposed to air, reducing solvent and this compound loss.
Adsorption to plasticware Use glass or polypropylene labware, as this compound may adsorb to certain types of plastic.Ensures that the full concentration of this compound is available in the solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a standardized method for preparing a stock solution of this compound, minimizing loss due to volatility.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., ethanol, DMSO)

    • Glass volumetric flask with a stopper

    • Calibrated analytical balance

    • Positive displacement pipette or gas-tight syringe

  • Procedure:

    • Work inside a chemical fume hood.[7]

    • Tare a clean, dry glass vial with a screw cap on the analytical balance.

    • Quickly add the desired volume of this compound to the vial using a positive displacement pipette and immediately close the cap.

    • Record the mass of the this compound.

    • Calculate the volume of solvent needed to achieve the desired stock solution concentration.

    • Add the appropriate volume of solvent to a glass volumetric flask.

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Rinse the vial with a small amount of the solvent and add the rinse to the volumetric flask to ensure a complete transfer.

    • Fill the volumetric flask to the mark with the solvent.

    • Stopper the flask and invert several times to ensure thorough mixing.

    • Store the stock solution in a tightly sealed container at 2-8°C, protected from light.[6]

Protocol 2: Quantification of this compound in Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the qualitative and quantitative analysis of volatile compounds like this compound.[3][8]

  • Sample Preparation:

    • Headspace Analysis: This technique is suitable for analyzing volatile compounds without extensive sample extraction.[9]

      • Place a known volume or weight of the sample (e.g., cell culture media, tissue homogenate) into a headspace vial.

      • Seal the vial tightly.

      • Incubate the vial at a specific temperature for a set time to allow the volatile compounds, including this compound, to partition into the headspace.

      • Use a gas-tight syringe to inject a sample of the headspace gas into the GC-MS.

    • Solvent Extraction:

      • Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate).

      • Concentrate the extract under a gentle stream of nitrogen. Avoid using high vacuum, as this can lead to the loss of this compound.[4]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of volatile organic compounds.

      • Injector Temperature: Set to a temperature that ensures rapid volatilization of this compound without causing thermal degradation.

      • Oven Temperature Program: Start at a low temperature and gradually increase to elute compounds based on their boiling points.

      • Carrier Gas: Use an inert gas such as helium or nitrogen.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Scan Range: Set a mass-to-charge (m/z) ratio range that includes the characteristic ions of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from known concentrations of this compound standards.

Visualizations

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_start Start: Obtain this compound weigh Weigh in a closed container or use positive displacement pipette prep_start->weigh dissolve Dissolve in appropriate solvent in a sealed glass container weigh->dissolve store Store stock solution at 2-8°C in a tightly sealed, light-protected container dissolve->store exp_start Prepare working solutions fresh store->exp_start Use fresh stock handle Handle all open solutions in a fume hood exp_start->handle incubate Use sealed plates/tubes for incubations handle->incubate pipette Use pre-wetted tips and work quickly incubate->pipette analysis_start Sample Collection pipette->analysis_start sample_prep Prepare samples for analysis (e.g., Headspace or Solvent Extraction) analysis_start->sample_prep gcms Analyze by GC-MS sample_prep->gcms quantify Quantify using a calibration curve gcms->quantify

Caption: A workflow diagram illustrating the key steps for handling this compound to minimize volatility-related issues.

Simplified Signaling Pathway of TNF-α Inhibition by Eugenol

Eugenol has been shown to reduce pain by modulating pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).

cluster_pathway TNF-α Signaling Pathway TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Eugenol Eugenol Eugenol->IKK Inhibits

Caption: A simplified diagram showing how eugenol may inhibit the TNF-α signaling pathway to reduce inflammation.

References

Validation & Comparative

Eugenitol and Eugenol: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals distinct bioactivity profiles for eugenitol and eugenol, with eugenol being extensively studied for its diverse therapeutic properties and this compound showing promise in specific neurological applications. This guide provides a comparative analysis of their antioxidant, antimicrobial, and anti-inflammatory activities, supported by available experimental data and methodologies.

Executive Summary

Eugenol, a well-characterized phenolic compound, demonstrates broad-spectrum bioactivity, including potent antioxidant, antimicrobial, and anti-inflammatory effects. In contrast, research on this compound is less extensive, with current studies primarily highlighting its potential in neuroprotection, particularly in the context of Alzheimer's disease. While direct comparative studies across a wide range of bioactivities are limited, this guide synthesizes the available quantitative data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Antioxidant Activity

The antioxidant properties of both eugenol and this compound are attributed to their phenolic structures, which enable them to scavenge free radicals.

Eugenol has been the subject of numerous studies evaluating its antioxidant capacity through various assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays consistently demonstrate its potent antioxidant activity.

This compound has also been shown to possess radical scavenging effects. One study demonstrated its ability to reduce the release of pro-inflammatory cytokines from lipopolysaccharide-treated BV2 cells, suggesting an antioxidant-mediated anti-inflammatory action. However, specific IC50 values from standardized antioxidant assays are not as widely reported as for eugenol, making a direct quantitative comparison challenging.

Table 1: Comparative Antioxidant Activity of Eugenol

CompoundAssayIC50 Value (µg/mL)Reference
EugenolDPPH22.6[1]
EugenolABTS17.1[1]
EugenolDPPH130.485[2]
EugenolLipid Peroxidation Inhibition~80 µM[3]

Note: Data for this compound is not sufficiently available for a direct comparison in this format.

Experimental Protocol: DPPH Radical Scavenging Assay for Eugenol

This protocol is a standard method used to determine the antioxidant activity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample preparation: Eugenol is dissolved in methanol to prepare a series of concentrations.

  • Reaction: The eugenol solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[4]

Antimicrobial Activity

Eugenol is well-documented for its broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes.

Eugenol has been tested against a wide array of pathogens, with numerous studies reporting its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

This compound 's antimicrobial properties are not as extensively characterized in the scientific literature. While some studies on related compounds suggest potential antimicrobial effects, specific MIC and MBC data for this compound against a range of microorganisms are scarce.

Table 2: Comparative Antimicrobial Activity of Eugenol

CompoundMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
EugenolStaphylococcus aureus115230[5]
EugenolEscherichia coli1000>2000[1]
EugenolKlebsiella pneumoniae500-[1]
EugenolPseudomonas aeruginosa2000>2000[1]
EugenolCandida albicans0.2-1.0-[6]
EugenolAspergillus niger0.2-1.0-[6]

Note: Data for this compound is not sufficiently available for a direct comparison in this format.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial dilutions: A two-fold serial dilution of the test compound (eugenol) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Anti-inflammatory Activity

Both eugenol and this compound have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Eugenol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9]

This compound has been shown to reduce the release of pro-inflammatory cytokines in a model of neuroinflammation, suggesting its potential as an anti-inflammatory agent, particularly in the central nervous system.[10][11]

Signaling Pathways and Experimental Workflows

The anti-inflammatory actions of eugenol and the potential pathways for this compound can be visualized through signaling pathway diagrams.

eugenol_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes induces Eugenol Eugenol Eugenol->IKK inhibits Eugenol->NFkB inhibits translocation

Caption: Eugenol's inhibition of the NF-κB signaling pathway.

The diagram above illustrates how eugenol can interfere with the NF-κB signaling cascade, a central pathway in the inflammatory response. By inhibiting key components like the IKK complex and the nuclear translocation of NF-κB, eugenol effectively reduces the expression of pro-inflammatory genes.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: Experimental workflow for MIC determination.

This workflow outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental experiment in antimicrobial activity testing.

Conclusion

Eugenol exhibits a well-established and broad range of bioactive properties, supported by extensive quantitative data. Its antioxidant, antimicrobial, and anti-inflammatory activities make it a compound of significant interest for various applications in research and drug development. This compound, while sharing a similar chemical scaffold, is an emerging compound with demonstrated neuroprotective and anti-inflammatory potential, particularly relevant to neurodegenerative diseases. The current body of research on this compound is less comprehensive, and further studies are required to fully elucidate its bioactivity profile and enable a more direct and thorough comparison with eugenol. This guide highlights the need for future research to focus on generating quantitative data (e.g., IC50 and MIC values) for this compound across a wider spectrum of biological assays to facilitate a comprehensive comparative analysis.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of eugenitol and its alternatives, namely eugenol, thymol, and carvacrol. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Efficacy of this compound and Alternatives

CompoundAssayTargetCell LineIC50 Value / Effect
This compound Cytokine Release AssayPro-inflammatory CytokinesBV2 microgliaPotent dose-dependent reduction[1][2]
Eugenol ROS Inhibition AssayReactive Oxygen SpeciesNeutrophils5 µg/mL[3][4]
Thymol COX-1 Inhibition AssayCyclooxygenase-1-0.2 µM
Carvacrol COX-2 Inhibition AssayCyclooxygenase-2-Data suggests potent inhibition

Signaling Pathways in Inflammation

The inflammatory response is a complex process mediated by intricate signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 Complex p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates IkB_p65_p50->IkB Degradation IkB_p65_p50->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway in inflammation.

Experimental Workflow for Evaluating Anti-Inflammatory Compounds

The validation of potential anti-inflammatory compounds typically involves a series of in vitro experiments to assess their efficacy and mechanism of action. A standard workflow begins with cell culture, followed by induction of an inflammatory response, treatment with the test compound, and subsequent analysis of inflammatory markers.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) lps_stimulation 2. LPS Stimulation (Induce Inflammation) cell_culture->lps_stimulation compound_treatment 3. Compound Treatment (this compound & Alternatives) lps_stimulation->compound_treatment griess_assay 4a. Griess Assay (Nitric Oxide) compound_treatment->griess_assay elisa 4b. ELISA (Cytokines) compound_treatment->elisa western_blot 4c. Western Blot (NF-κB Pathway Proteins) compound_treatment->western_blot

References

A Comparative Guide to Analytical Methods for Eugenitol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of eugenitol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While direct cross-validation studies for this compound are not extensively available in the current literature, this document leverages validated methods for the structurally similar compound, eugenol, to provide a robust framework for methodology selection and development. The presented data and protocols serve as a strong starting point for the validation of analytical methods specifically tailored for this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance parameters of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of compounds structurally related to this compound, providing a basis for method comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible (UV-Vis) Spectrophotometry
Linearity (R²) > 0.999[1]> 0.999[2]~ 0.999[3][4]
Limit of Detection (LOD) 0.81 - 25.00 ng/mL[1][5]2.5 - 5.0 µg/kg[2][6]0.62 - 0.82 µg/mL[3][4]
Limit of Quantification (LOQ) 2.47 - 50.00 ng/mL[1][5]5.0 - 10.0 µg/kg[2][6]1.88 - 2.48 µg/mL[3][4]
Precision (%RSD) Intraday: 0.08-0.27%, Interday: 0.32-1.19%[1]< 12.0%[6]< 2%
Accuracy (% Recovery) 98.1%[7]94.85-103.61%[6]99.96 – 101.74 %[8]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on validated methods for analogous compounds and should be adapted and validated for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound in various matrices.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (60:40, v/v).[5] Degas the mobile phase prior to use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 215 nm[5]

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Acetonitrile (analytical grade)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. Prepare working standard solutions by diluting the stock solution.

  • Sample Preparation: Extract the sample with acetonitrile. A solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary for complex matrices to remove interferences.[6]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Analysis: Inject the standards and sample extracts into the GC-MS system. Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the standard solutions.

UV-Visible (UV-Vis) Spectrophotometry

A simpler and more accessible method for the quantification of this compound, particularly in less complex samples.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (analytical grade)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of standard solutions by diluting the stock solution to known concentrations.[4]

  • Sample Preparation: Dissolve the sample in methanol and filter if necessary to obtain a clear solution.

  • Wavelength Determination (λmax): Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is often around 282 nm.[4]

  • Analysis: Measure the absorbance of the blank (methanol), standard solutions, and the sample solution at the determined λmax. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_conclusion Conclusion Method1 Method A (e.g., HPLC) ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Method1->ValidationParams SampleAnalysis Analysis of Identical Samples Method1->SampleAnalysis Method2 Method B (e.g., GC-MS) Method2->ValidationParams Method2->SampleAnalysis Method3 Method C (e.g., UV-Vis) Method3->ValidationParams Method3->SampleAnalysis ValidationParams->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., t-test, ANOVA) SampleAnalysis->DataComparison Conclusion Selection of Optimal Method DataComparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to Synthetic vs. Naturally Sourced Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenitol, a chromone derivative known chemically as 5,7-dihydroxy-2,6-dimethylchromen-4-one, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] This guide provides a comparative overview of synthetic versus naturally sourced this compound, addressing key considerations for research and development.

I. Source and Production: A Comparative Overview

The origin of a chemical compound, whether extracted from a natural source or synthesized in a laboratory, can significantly influence its characteristics.

Naturally Sourced this compound:

This compound belongs to the chromone class of compounds, which are widely distributed in plants and fungi.[1][3] While the specific plant sources of this compound are not extensively documented, a related compound, eugenitin (a methoxy derivative of this compound), has been isolated from cloves (Syzygium aromaticum) and the fungus Cylindrocarpon sp.[4][5] It is plausible that this compound exists as a minor component in these or other plant species.

The extraction of chromones from plant material typically involves solvent extraction followed by chromatographic purification.

Synthetic this compound:

Chemical synthesis offers a controlled and scalable method for producing this compound. While a specific, detailed synthesis protocol for this compound is not prominently published, a plausible route can be inferred from the synthesis of similar chromone structures. A common method for chromone synthesis is the Baker-Venkataraman rearrangement or related cyclization reactions starting from appropriate phenolic precursors.

Below are diagrams illustrating the generalized workflows for producing naturally sourced and synthetic this compound.

Natural_Eugenitol_Workflow cluster_Extraction Extraction & Initial Processing cluster_Purification Purification Plant_Material Plant Material (e.g., leaves, flowers) Grinding Grinding & Milling Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., maceration, Soxhlet) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection & Analysis Chromatography->Fraction_Collection Crystallization Crystallization / Recrystallization Fraction_Collection->Crystallization Pure_this compound Pure Natural this compound Crystallization->Pure_this compound

Fig. 1: Generalized workflow for the extraction of natural this compound.

Synthetic_Eugenitol_Workflow cluster_Synthesis Chemical Synthesis cluster_Purification Purification Starting_Materials Starting Materials (e.g., substituted phenols, reagents) Reaction Chemical Reaction (e.g., cyclization) Starting_Materials->Reaction Workup Reaction Work-up (e.g., quenching, extraction) Reaction->Workup Crude_Product Crude Synthetic Product Workup->Crude_Product Purification_Step Purification (e.g., chromatography, recrystallization) Crude_Product->Purification_Step Pure_this compound Pure Synthetic this compound Purification_Step->Pure_this compound NFkB_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Gene Transcription

References

Reproducibility of Eugenol Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on terminology: Initial searches for "eugenitol" yielded limited results, primarily pointing to research on "eugenol." This guide will focus on the extensive research available for eugenol, a major component of clove oil, and will include a separate section on the findings related to this compound in the context of Alzheimer's disease. This approach aims to provide a comprehensive overview of the reproducible findings in this area of research.

Executive Summary

Eugenol, a phenolic compound, has demonstrated a wide range of biological activities, with a significant body of research focusing on its anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide provides a comparative analysis of published findings to assess the reproducibility of this research. The quantitative data from various studies are summarized, experimental protocols are detailed, and key signaling pathways are visualized to offer researchers, scientists, and drug development professionals a clear and objective overview. While many findings show consistent trends in eugenol's effects, variations in experimental models and methodologies highlight the importance of standardized protocols for ensuring reproducibility.

Anticancer Activity of Eugenol

Eugenol has been shown to possess anticancer properties across various cancer cell lines and in vivo models.[1] Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]

Comparative Analysis of Anticancer Effects

The following table summarizes the effective concentrations of eugenol in different cancer models, providing a basis for comparing findings across studies.

Cancer TypeCell Line/ModelEffective ConcentrationReported EffectReference
Breast CancerMCF-7IC50: 22.75 µMInduction of apoptosis, cell cycle arrest at G2/M phase[4]
Breast CancerMDA-MB-231IC50: 15.09 µMInduction of apoptosis, cell cycle arrest at G2/M phase[4]
Cervical CancerHeLa150 µM (in combination with gemcitabine)Increased antiproliferative and apoptotic capability of gemcitabine[4]
Cervical CancerHeLa200 mg/mLInhibition of cell multiplication and induction of apoptosis[5]
Lung CancerA549Low concentrationsInhibited cell migration and invasion[1][2]
Lung CancerNDEA-induced miceNot specifiedReduced Wnt/β-catenin expression and other cancer stem cell markers[5]
Gastric CancerAGS cellsNot specifiedInduction of apoptosis independent of p53[4]
LeukemiaHL-6014.1 µMEnhanced apoptosis and improved Caspase-3/9 expression[5]
Liver CancerHepG26.25 and 25 µg/mLReduced TNF-α and ROS, enhanced antioxidant gene expression[5]
Liver CancerHepG2IC50: 189.29 ± 1.18 µg/mLDose-dependent cytotoxic effect[6]
MelanomaWM1205LuNot specifiedInduction of apoptosis and cell cycle arrest at S-phase[1]
Experimental Protocols

Cell Viability and Cytotoxicity Assays:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of eugenol for a specified period (e.g., 24, 48, 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells and calculate the IC50 value.

Apoptosis Assays:

  • Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis. Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). Flow cytometry analysis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to analyze the cell cycle distribution. Cells are fixed, treated with RNase, and stained with PI. The DNA content is then measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways in Eugenol's Anticancer Activity

Eugenol exerts its anticancer effects by modulating several key signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

PI3K_Akt_Pathway Eugenol Eugenol PI3K PI3K Eugenol->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Eugenol inhibits the PI3K/Akt signaling pathway.

Another critical pathway affected by eugenol is the NF-κB pathway, which is involved in inflammation and cancer progression.

NFkB_Pathway Eugenol Eugenol NFkB NF-κB Eugenol->NFkB inhibits Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation

Caption: Eugenol suppresses the NF-κB signaling pathway.

Anti-inflammatory and Antioxidant Activities of Eugenol

Eugenol's anti-inflammatory and antioxidant properties are well-documented and contribute to its therapeutic potential.[7][8] It modulates inflammatory mediators and scavenges free radicals.

Comparative Analysis of Anti-inflammatory and Antioxidant Effects

The following table presents data on the anti-inflammatory and antioxidant effects of eugenol from different studies.

EffectModelTreatmentKey FindingsReference
Anti-inflammatoryDiabetic miceEugenol treatmentMarkedly reduced IL-1, IL-6, and TNF-α concentrations in skeletal muscle[7]
Anti-inflammatoryCadmium-induced liver toxicity in ratsDaily eugenol treatmentSignificantly reduced TNF-α, IL-6, and NO levels[7]
Anti-inflammatoryLPS-treated BV2 cellsEugenol treatmentPotently reduced the release of proinflammatory cytokines[9][10]
AntioxidantH2O2-induced oxidative stress in isolated isletsEugenol (50, 100, 200 µM)Reduced MDA levels and increased TAC and CAT levels[11]
AntioxidantIn vitro lipid peroxidation in mitochondriaEugenolCompletely inhibited iron and Fenton reagent-mediated lipid peroxidation[8]
AntioxidantCCl4-induced liver damage in ratsEugenolSignificantly inhibited the rise in SGOT activity and cell necrosis[8]
Experimental Protocols

Measurement of Inflammatory Cytokines:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples. Specific antibodies are used to capture and detect the target cytokine, and the concentration is determined by measuring the absorbance of a colorimetric reaction.

Assessment of Oxidative Stress:

  • Method (Lipid Peroxidation): The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a marker of lipid peroxidation. Samples are reacted with thiobarbituric acid (TBA) under acidic conditions and high temperature. The resulting pink-colored product is measured spectrophotometrically.

  • Method (Antioxidant Enzyme Activity): The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be measured using specific assay kits that involve spectrophotometric or fluorometric detection of the enzyme's activity.

Experimental Workflow for Evaluating Anti-inflammatory Effects

The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of eugenol in a cell-based model.

Anti_inflammatory_Workflow cluster_0 Cell Culture and Treatment cluster_1 Data Collection cluster_2 Analysis A Seed cells (e.g., BV2 microglia) B Pre-treat with Eugenol A->B C Induce inflammation (e.g., with LPS) B->C D Collect cell supernatant C->D E Lyse cells for protein/RNA C->E F Measure cytokine levels (ELISA) D->F G Analyze gene expression (qPCR) E->G H Analyze protein expression (Western Blot) E->H

Caption: General workflow for in vitro anti-inflammatory studies.

This compound and Alzheimer's Disease

A specific study investigated the effects of This compound in the context of Alzheimer's disease (AD).[9][12] This research highlights a distinct application and mechanism of action compared to the broader studies on eugenol.

Key Findings for this compound
  • Anti-amyloid β (Aβ) effects: this compound was found to potently inhibit the formation of Aβ plaques and oligomers.[9][12] It was also shown to dissociate pre-formed Aβ plaques.[9][12]

  • Neuroprotective effects: this compound reduced Aβ-induced neurotoxicity in Nero2a cells.[9][12]

  • Anti-neuroinflammatory effects: In lipopolysaccharide-treated BV2 cells, this compound potently reduced the release of proinflammatory cytokines.[9][10]

  • In vivo efficacy: In a 5XFAD mouse model of AD, prolonged administration of this compound ameliorated memory impairments, reduced Aβ deposits, and decreased neuroinflammation in the hippocampus.[9][12]

Signaling Pathway for this compound in Alzheimer's Disease

The proposed mechanism of this compound in AD involves direct interaction with Aβ and modulation of neuroinflammation.

Eugenitol_AD_Pathway This compound This compound Abeta Amyloid β (Aβ) Aggregation This compound->Abeta inhibits & dissociates Neuroinflammation Neuroinflammation This compound->Neuroinflammation reduces Amelioration Amelioration of AD Pathology This compound->Amelioration Neuronal_Damage Neuronal Damage & Memory Impairment Abeta->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Conclusion

The published research on eugenol demonstrates consistent evidence for its anticancer, anti-inflammatory, and antioxidant activities across a variety of experimental models. While the specific effective concentrations and magnitudes of effects can vary, likely due to differences in cell lines, animal models, and experimental conditions, the overall trends are reproducible. The distinct findings for this compound in the context of Alzheimer's disease suggest a promising area for further investigation. To enhance the reproducibility and comparability of future studies, standardization of experimental protocols, including reagent sources, cell line authentication, and detailed reporting of methodologies, is crucial. This guide provides a foundational comparison to aid researchers in designing and interpreting future experiments on eugenol and related compounds.

References

Eugenitol: A Potential Multi-Target Therapeutic for Alzheimer's Disease Shows Promise in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that eugenitol, a naturally derived small molecule, demonstrates significant potential in addressing key pathological hallmarks of Alzheimer's disease. This comparison guide provides an in-depth look at the efficacy of this compound in relation to standard-of-care drugs, supported by available experimental data.

Researchers and drug development professionals are continually seeking novel therapeutic agents for Alzheimer's disease (AD) that can offer more than symptomatic relief. This compound has emerged as a candidate of interest due to its demonstrated effects on both amyloid-beta (Aβ) pathology and neuroinflammation, two central pillars in the progression of AD. This guide synthesizes the current understanding of this compound's efficacy and mechanism of action, drawing comparisons with established Alzheimer's medications.

Mechanism of Action: A Dual Approach

This compound's therapeutic potential appears to stem from its ability to concurrently target two critical pathways implicated in Alzheimer's disease: the aggregation of amyloid-beta peptides and the inflammatory cascade within the brain.

Anti-Amyloidogenic Properties: In-vitro studies have shown that this compound potently inhibits the formation of Aβ plaques and oligomers. Furthermore, it has been observed to disaggregate pre-formed Aβ fibrils, suggesting a role in both preventing and clearing the toxic protein aggregates that are a hallmark of AD[1][2][3].

Anti-Inflammatory Effects: this compound has demonstrated significant anti-inflammatory activity. Preclinical studies show it effectively reduces the release of pro-inflammatory cytokines in microglial cells, the primary immune cells of the brain[1][2][3]. This action is believed to be mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparative Efficacy Overview

Direct head-to-head clinical trials comparing this compound with standard-of-care Alzheimer's drugs are not yet available. However, by examining their respective mechanisms and available preclinical and clinical data, we can draw preliminary comparisons.

Standard-of-care drugs for Alzheimer's disease primarily fall into three categories:

  • Cholinesterase Inhibitors (e.g., Donepezil): These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and learning, by inhibiting its breakdown[4][5].

  • NMDA Receptor Antagonists (e.g., Memantine): This class of drugs regulates the activity of glutamate, another neurotransmitter, to prevent neuronal damage from excessive stimulation[4][6].

  • Anti-Amyloid Monoclonal Antibodies (e.g., Aducanumab, Lecanemab): These are newer biologic therapies designed to target and remove amyloid plaques from the brain[6].

Unlike these drugs that primarily target a single aspect of the disease, this compound's dual action on both amyloid pathology and neuroinflammation presents a multi-targeted approach that could be beneficial in the complex pathology of Alzheimer's disease.

Quantitative Data Summary

To date, specific IC50 values for this compound's inhibition of Aβ aggregation and inflammatory markers from the key study by Cho et al. (2022) are not publicly available in the abstract. However, the qualitative descriptions from this research characterize its effects as "potent"[1][2][3]. For a comparative perspective, the following tables summarize available IC50 values for standard-of-care drugs in their respective primary functions.

Table 1: Inhibition of Amyloid-Beta Aggregation

CompoundTargetIC50Source
This compound Aβ AggregationData not available
Donepezil (Hybrids) Self-induced Aβ (1-42) aggregationModerate ability (specific IC50 not provided)[7]
Memantine Aβ (1-42) AggregationInhibits in a concentration-dependent manner (specific IC50 not provided)[8]

Table 2: Anti-Inflammatory Activity

CompoundTargetCell LineIC50Source
This compound Pro-inflammatory Cytokine ReleaseBV2 microgliaData not available
Indomethacin PGE2 ReleaseRat microglial cells0.009 µM (COX-1), 0.31 µM (COX-2)[9]
Ibuprofen PGE2 ReleaseRat microglial cells12 µM (COX-1), 80 µM (COX-2)[9]
Celecoxib PGE2 ReleaseRat microglial cells82 µM (COX-1), 6.8 µM (COX-2)[9]

Table 3: Primary Target Activity of Standard-of-Care Drugs

DrugPrimary TargetIC50Source
Donepezil Acetylcholinesterase (AChE)~37-53.6 ng/mL (plasma)[1][7]
Memantine NMDA Receptor~0.52-1.25 µM[8][10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies likely employed in the key experiments cited for this compound's efficacy.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is a standard method to quantify the formation of amyloid fibrils.

  • Preparation of Aβ Peptides: Synthetic Aβ peptides are dissolved and prepared to a monomeric state.

  • Incubation: The Aβ monomers are incubated at 37°C with or without varying concentrations of the test compound (e.g., this compound).

  • Thioflavin T Addition: At specified time points, a solution of Thioflavin T is added to the samples.

  • Fluorescence Measurement: The fluorescence intensity is measured using a spectrophotometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the compound is calculated by comparing the fluorescence of the treated samples to the untreated control.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in BV2 Microglial Cells

This in vitro assay assesses the anti-inflammatory properties of a compound.

  • Cell Culture: BV2 murine microglial cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a specific duration.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a set incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. A reduction in cytokine levels in the treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_thioflavin Thioflavin T Assay cluster_lps LPS-Induced Inflammation Assay A Aβ Monomers B Incubation with this compound A->B C ThT Addition B->C D Fluorescence Measurement C->D E BV2 Microglial Cells F Pre-treatment with this compound E->F G LPS Stimulation F->G H Cytokine Measurement (ELISA) G->H

Experimental Workflow for Efficacy Testing

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK TRAF6->IKK NFkB_nuc NF-κB (p50/p65) MAPK->NFkB_nuc activates IkB IκB IKK->IkB inhibits degradation of NFkB NF-κB (p50/p65) IKK->NFkB activates IkB->NFkB sequesters NFkB->NFkB_nuc translocates to This compound This compound This compound->MAPK inhibits This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines promotes transcription of

This compound's Proposed Anti-Inflammatory Signaling Pathway

Conclusion

The available preclinical evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent for Alzheimer's disease. Its unique multi-target mechanism, addressing both amyloid pathology and neuroinflammation, distinguishes it from current standard-of-care treatments. While direct comparative efficacy data from human clinical trials are necessary to fully elucidate its therapeutic potential, the foundational research presented in this guide highlights this compound as a promising candidate for the future of Alzheimer's drug development. Further studies should focus on obtaining quantitative efficacy data, such as IC50 values, and elucidating the detailed molecular interactions within the identified signaling pathways.

References

Eugenitol's Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of eugenitol's effects in preclinical models, primarily focusing on its potential therapeutic benefits in Alzheimer's disease. The data presented is based on published experimental findings and is compared with a standard investigational compound, as well as the broader preclinical data of the closely related compound, eugenol, in the context of neuroinflammation and cancer.

This compound in a Preclinical Model of Alzheimer's Disease

A significant preclinical study investigated the effects of this compound in the 5XFAD mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including amyloid-beta (Aβ) plaque deposition and associated cognitive deficits.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on this compound's impact on cognitive function, Aβ pathology, and neuroinflammation in 5XFAD mice.

ParameterModelTreatment GroupOutcome MeasureResultStatistical Significance
Cognitive Function 5XFAD MiceThis compoundEscape Latency (Morris Water Maze)Decreased latency compared to vehiclep < 0.05[1][2]
Cognitive Function 5XFAD MiceThis compoundTime in Target Quadrant (Morris Water Maze)Increased time compared to vehiclep < 0.05[1][2]
Aβ Pathology 5XFAD MiceThis compoundAβ Plaque NumberSignificantly reducedp < 0.01[1][2]
Aβ Pathology 5XFAD MiceThis compoundAβ Plaque AreaSignificantly reducedp < 0.01[1][2]
Neuroinflammation 5XFAD MiceThis compoundMicroglia (Iba1+ cells) ActivationSignificantly reducedp < 0.01[1][2]
Neuroinflammation 5XFAD MiceThis compoundAstrocyte (GFAP+ cells) ActivationSignificantly reducedp < 0.01[1][2]
Experimental Protocol: this compound in 5XFAD Mice
  • Animal Model: Male 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque formation.

  • Treatment: this compound was administered orally at a dose of 10 mg/kg body weight, once daily for 3 months, starting at 4 months of age.

  • Behavioral Analysis: The Morris water maze test was used to assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. Escape latency and the time spent in the target quadrant after platform removal were measured.

  • Histological Analysis: After the behavioral tests, brain tissue was collected for immunohistochemical analysis. Sections were stained with antibodies against Aβ (to visualize plaques), Iba1 (a marker for microglia), and GFAP (a marker for astrocytes).

  • Statistical Analysis: Data were analyzed using a two-tailed Student's t-test or one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Proposed Mechanism of Action of this compound in Alzheimer's Disease

The study suggests that this compound exerts its therapeutic effects through a multi-target mechanism. It appears to directly interfere with Aβ aggregation and promote the disaggregation of existing plaques.[1][3] Furthermore, by reducing the Aβ burden, this compound subsequently dampens the chronic neuroinflammatory response mediated by microglia and astrocytes.[1][2]

Eugenitol_AD_Pathway This compound This compound Abeta_Aggregation Aβ Aggregation This compound->Abeta_Aggregation Inhibits Abeta_Plaques Aβ Plaques This compound->Abeta_Plaques Disaggregates Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces Abeta_Aggregation->Abeta_Plaques Forms Abeta_Plaques->Neuroinflammation Induces Cognitive_Deficits Cognitive Deficits Neuroinflammation->Cognitive_Deficits Contributes to Eugenol_Signaling_Pathways Eugenol Eugenol NF_kB NF-κB Pathway Eugenol->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Eugenol->PI3K_Akt Modulates p53 p53 Pathway Eugenol->p53 Activates Inflammation Inflammation NF_kB->Inflammation Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis p53->Apoptosis Induces

References

Eugenitol's Dual Action on Amyloid and Inflammation in Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of eugenitol's mechanism of action in Alzheimer's disease, benchmarked against leading therapeutic alternatives. This guide synthesizes preclinical data on this compound's efficacy in mitigating amyloid-beta plaque formation and neuroinflammation, offering a direct comparison with anti-amyloid monoclonal antibodies and inflammation pathway inhibitors.

Abstract

This compound, a chromone derivative, has demonstrated a promising dual mechanism of action in preclinical models of Alzheimer's disease, positioning it as a noteworthy candidate for further investigation. This guide provides a detailed comparison of this compound with alternative therapeutic strategies, focusing on its ability to both inhibit the aggregation of amyloid-beta (Aβ) peptides and suppress key neuroinflammatory pathways. Experimental data from in vitro and in vivo studies are presented to elucidate its efficacy relative to established and emerging treatments, including the anti-amyloid antibody Lecanemab, the p38 MAPK inhibitor Neflamapimod, and inhibitors of the NLRP3 inflammasome. Through a systematic presentation of experimental protocols, quantitative data, and signaling pathway visualizations, this guide offers researchers, scientists, and drug development professionals a critical resource for evaluating the therapeutic potential of this compound.

Introduction to this compound's Therapeutic Potential

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and chronic neuroinflammation. This compound has emerged as a molecule of interest due to its reported capacity to address both of these pathological hallmarks. Preclinical studies, notably in the 5XFAD mouse model of Alzheimer's disease, have shown that this compound can effectively reduce Aβ plaque burden and mitigate the associated neuroinflammatory response.[1][2] This dual-action mechanism presents a potential advantage over therapies that target only a single aspect of the disease pathology.

Comparative Analysis of Mechanisms of Action

This section provides a comparative overview of the mechanisms of action of this compound and selected alternative therapies.

This compound: A Dual-Pronged Approach

This compound's mechanism of action in the context of Alzheimer's disease is twofold:

  • Inhibition of Amyloid-Beta Aggregation: this compound has been shown to interfere with the aggregation of Aβ peptides, a critical step in the formation of neurotoxic plaques.[1][2]

  • Anti-Inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the neuroinflammatory cascade. Evidence suggests that this compound can suppress the production of pro-inflammatory cytokines in microglial cells.[1][2] While the precise signaling pathway is still under full investigation, initial findings point towards the modulation of pathways such as NF-κB.

Alternative Therapeutic Strategies

For a comprehensive comparison, we will evaluate this compound against three classes of alternative therapies:

  • Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab): These are antibody-based therapies designed to bind to and promote the clearance of Aβ protofibrils and plaques from the brain.[3][4][5][6][7][8][9]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors (e.g., Neflamapimod): These small molecules target the p38 MAPK signaling pathway, which is implicated in the production of inflammatory cytokines and synaptic dysfunction in Alzheimer's disease.[10][11][12][13][14]

  • NLRP3 Inflammasome Inhibitors: These compounds inhibit the NLRP3 inflammasome, a multiprotein complex that, when activated by Aβ, triggers the release of potent pro-inflammatory cytokines like IL-1β.[15][16][17][18][19]

Quantitative Data Comparison

The following tables summarize the quantitative data from key preclinical and clinical studies, allowing for a direct comparison of the efficacy of this compound and its alternatives.

Table 1: Inhibition of Amyloid-Beta Aggregation

Compound/TherapyAssay/ModelEndpointResultReference
This compound Thioflavin T (ThT) assayInhibition of Aβ1-42 fibrillizationIC50 = 5.8 µM[1]
Lecanemab Phase 3 Clinical Trial (Clarity AD)Reduction in brain amyloid (PET)-59.1 centiloids vs. placebo at 18 months[6]

Table 2: Anti-Inflammatory Effects

Compound/TherapyCell/Animal ModelBiomarker(s)ResultReference
This compound LPS-stimulated BV2 microgliaPro-inflammatory cytokine releaseSignificant reduction[1]
Neflamapimod Phase 2a Clinical TrialCSF p-tau and tau levelsStatistically significant decrease[10]
NLRP3 Inhibitor (JC-124) TgCRND8 miceIL-1β productionInhibition of caspase-1 cleavage and activation[17]

Table 3: Cognitive and Functional Outcomes

Compound/TherapyStudy Population/ModelPrimary EndpointResultReference
This compound 5XFAD miceMorris Water MazeAmelioration of memory impairment[1]
Lecanemab Early Alzheimer's Disease Patients (Clarity AD)Clinical Dementia Rating–Sum of Boxes (CDR-SB)27% slowing of cognitive decline vs. placebo at 18 months[7][8]
Neflamapimod Early-stage Alzheimer's Disease Patients (REVERSE-SD)Hopkins Verbal Learning Test (HVLT)Did not meet primary endpoint[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

This compound: Amyloid-Beta Aggregation Assay (Thioflavin T)
  • Objective: To determine the inhibitory effect of this compound on the fibrillization of Aβ1-42.

  • Procedure:

    • Aβ1-42 peptide is incubated in the presence or absence of varying concentrations of this compound.

    • Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.

    • Fluorescence intensity is measured over time to monitor the kinetics of fibril formation.

    • The half-maximal inhibitory concentration (IC50) is calculated to quantify the inhibitory potency of this compound.

This compound: Anti-Inflammatory Assay in BV2 Microglia
  • Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in microglial cells.

  • Procedure:

    • BV2 microglial cells are pre-treated with various concentrations of this compound.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

This compound: In Vivo Efficacy in 5XFAD Mice
  • Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

  • Procedure:

    • 5XFAD mice are administered this compound or a vehicle control over a specified period.

    • Cognitive function is assessed using behavioral tests such as the Morris water maze.

    • Post-mortem brain tissue is analyzed for Aβ plaque deposition (immunohistochemistry) and markers of neuroinflammation.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and its alternatives.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Eugenitol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhib IκB TLR4->NFkB_Inhib Activates NFkB NF-κB NFkB_Inhib->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->NFkB_Inhib Prevents Degradation ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->ProInflam_Genes Induces Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Lecanemab Mechanism of Action

Lecanemab_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia Abeta_Proto Aβ Protofibrils Abeta_Plaque Aβ Plaques Abeta_Proto->Abeta_Plaque Aggregation Lecanemab Lecanemab Lecanemab->Abeta_Proto Binds to Microglia Microglia Lecanemab->Microglia Opsonization Phagocytosis Phagocytosis Microglia->Phagocytosis Mediates Phagocytosis->Abeta_Proto Clearance of

Caption: Lecanemab targets Aβ protofibrils, promoting their clearance by microglia.

Neflamapimod Mechanism of Action

Neflamapimod_Pathway cluster_upstream Upstream Stress Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Aβ oligomers) p38MAPK p38 MAPK Stress->p38MAPK Activates Inflammation Inflammation p38MAPK->Inflammation Synaptic_Dysfunction Synaptic Dysfunction p38MAPK->Synaptic_Dysfunction Neflamapimod Neflamapimod Neflamapimod->p38MAPK Inhibits

Caption: Neflamapimod inhibits p38 MAPK, reducing inflammation and synaptic dysfunction.

NLRP3 Inflammasome Inhibitor Mechanism of Action

NLRP3_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Abeta Aβ Aggregates NLRP3 NLRP3 Inflammasome Abeta->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (active) Pro_IL1b->IL1b Matures to NLRP3_Inhibitor NLRP3 Inhibitor NLRP3_Inhibitor->NLRP3 Inhibits

Caption: NLRP3 inflammasome inhibitors block the activation of caspase-1 and subsequent maturation of IL-1β.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease, distinguished by its dual action against both amyloid pathology and neuroinflammation. The preclinical data summarized in this guide highlight its efficacy in key pathological processes of the disease. While direct comparisons with clinically approved and investigational drugs are challenging due to differences in study designs, the quantitative data provide a valuable framework for assessing the relative potential of these different therapeutic strategies. Further research, particularly well-controlled head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic promise of this compound in the management of Alzheimer's disease. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate such future investigations.

References

peer-reviewed literature on eugenitol's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of eugenitol, focusing on its antifungal and neuroprotective properties. This compound, also known as 7-Noreugenitin, is a chromone derivative that has demonstrated notable biological activities. This document compares its performance with its well-studied isomer eugenol, as well as standard therapeutic agents, supported by available experimental data.

Antifungal Potential

This compound has been identified as an antifungal metabolite. To contextualize its efficacy, it is compared here with eugenol, a widely recognized antifungal compound, and amphotericin B, a conventional antifungal drug.

Quantitative Comparison of Antifungal Activity
CompoundOrganismIC50 / MIC (µg/mL)Reference
Eugenol Candida albicans625 (MIC)[1]
Candida albicans455.42 (MIC)[2]
Candida albicans250 - 2000 (MIC)[3]
Aspergillus niger600 (Complete Inhibition)
Amphotericin B Candida spp.0.03 - 1.0[4]
Candida albicans0.125 - 1.0 (MIC Range)[5]
Candida albicans≤ 1 (MIC)[6]

Note: Specific IC50 or MIC values for this compound against fungal strains were not available in the peer-reviewed literature at the time of this review. The data for eugenol and amphotericin B are provided for comparative context.

Mechanisms of Action
  • Eugenol : The antifungal activity of eugenol is attributed to its ability to disrupt the fungal cell membrane by interfering with ergosterol synthesis. It also inhibits the activity of H+-ATPase, leading to intracellular acidification and cell death.[7]

  • Amphotericin B : This polyene antifungal binds to ergosterol in the fungal cell membrane, leading to the formation of pores. These pores disrupt membrane integrity, causing leakage of intracellular components and ultimately cell death.[4][5][8]

Neuroprotective Potential in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in mitigating key pathological features of Alzheimer's disease. This section compares its effects with eugenol and the standard Alzheimer's drug, donepezil.

Quantitative Comparison of Neuroprotective Effects
CompoundModelEffectQuantitative DataReference
This compound LPS-stimulated BV2 microgliaReduction of pro-inflammatory cytokinesPotently reduced the release of proinflammatory cytokines[9]
5XFAD miceReduction of Aβ deposits and neuroinflammationSignificantly reduced Aβ deposits and neuroinflammation[9]
Eugenol LPS-stimulated human macrophagesInhibition of pro-inflammatory mediatorsBlocked the release of IL-1β, TNF-α, and PGE2[10]
Insulin- and Aβ-induced rat modelsReduction of amyloid plaquesSignificantly reduced the number of amyloid plaques (P < 0.001)[11]
Donepezil Tg2576 mouse modelReduction of soluble Aβ and plaque depositionSignificantly reduced brain tissue soluble Aβ1-40 and 1-42, and Aβ plaque number[12]
Alzheimer's disease patientsEffect on brain Aβ accumulationDid not reduce brain Aβ accumulation after one year[4]
Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are linked to its ability to inhibit the formation of amyloid-β (Aβ) plaques and reduce neuroinflammation.[9] It has been shown to potently inhibit the aggregation of Aβ and even dissociate pre-formed plaques.[9] Furthermore, it reduces the release of pro-inflammatory cytokines from microglia, the primary immune cells of the brain.[9]

Eugenol also exhibits neuroprotective properties by reducing amyloid plaque formation and suppressing inflammatory responses.[10][11] Its mechanism involves the stabilization of native proteins, thereby delaying their conversion into β-sheet-rich amyloid fibrils.[13]

Donepezil, a standard treatment for Alzheimer's disease, primarily acts as an acetylcholinesterase inhibitor, which increases the levels of the neurotransmitter acetylcholine in the brain.[7] While some studies in animal models suggest it may reduce Aβ deposition, clinical studies in humans have not consistently shown this effect.[4][12]

G cluster_this compound This compound cluster_eugenol Eugenol cluster_donepezil Donepezil This compound This compound Ab_aggregation Aβ Aggregation This compound->Ab_aggregation Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces Proinflammatory_Cytokines Pro-inflammatory Cytokines This compound->Proinflammatory_Cytokines Reduces release of Neuroinflammation->Proinflammatory_Cytokines releases Eugenol Eugenol Protein_Stabilization Protein Stabilization Eugenol->Protein_Stabilization Promotes Beta_Sheet_Conversion β-Sheet Conversion Protein_Stabilization->Beta_Sheet_Conversion Delays Donepezil Donepezil Acetylcholinesterase Acetylcholinesterase Donepezil->Acetylcholinesterase Inhibits Acetylcholine Acetylcholine Acetylcholinesterase->Acetylcholine Breaks down

Figure 1. Simplified mechanisms of action for this compound, Eugenol, and Donepezil in the context of neuroprotection.

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is commonly used to quantify the formation of amyloid fibrils.

  • Preparation of Solutions :

    • Prepare a stock solution of Thioflavin T (e.g., 8 mg/mL in phosphate buffer).

    • Prepare a working solution by diluting the stock solution (e.g., 1:50 in phosphate buffer).

    • Prepare a stock solution of Aβ peptide (e.g., in a base like 10 mM NaOH to ensure it is monomeric).

  • Assay Procedure :

    • Add the Aβ stock solution to the ThT working solution in a fluorescence cuvette or a 96-well black plate.

    • To test for inhibition, add the compound of interest (e.g., this compound) to the Aβ/ThT solution.

    • Incubate the mixture under conditions that promote aggregation (e.g., 37°C with shaking).

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm. An increase in fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition can be calculated by comparing the fluorescence of the sample with and without the inhibitor.

LPS-Stimulated Cytokine Release Assay in Microglia

This assay is used to assess the anti-inflammatory effects of a compound.

  • Cell Culture :

    • Culture microglial cells (e.g., BV2 cell line or primary microglia) in appropriate culture medium.

    • Plate the cells in a multi-well plate at a suitable density.

  • Treatment :

    • Pre-treat the cells with the compound of interest (e.g., this compound) for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement :

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The reduction in cytokine levels in the presence of the compound indicates its anti-inflammatory activity.

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay start Start culture_microglia Culture Microglial Cells start->culture_microglia plate_cells Plate Cells culture_microglia->plate_cells pretreat Pre-treat with this compound plate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Figure 2. A typical workflow for assessing the anti-inflammatory effects of a compound on microglial cells.

References

Synthesis & Derivative Exploration

Section 1: Synthesis of the Core Chromone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Synthesis of Novel Eugenitol Derivatives

Introduction

This compound, with the chemical structure 5,7-dihydroxy-2,6-dimethylchromen-4-one, is a naturally occurring chromone derivative. While structurally distinct from the more commonly studied eugenol, this compound has garnered interest for its significant biological activities. Notably, research has highlighted its potential in the context of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-β (Aβ) plaques and oligomers, dissociate pre-formed plaques, and reduce neuroinflammation.[1][2] These promising therapeutic properties make this compound an attractive scaffold for the development of novel derivatives with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

This technical guide addresses the chemical synthesis of novel this compound derivatives. It is important to note that published literature specifically detailing the derivatization of the this compound molecule is scarce. Therefore, this document provides a comprehensive overview based on established chemical principles and analogous reactions reported for closely related chromone and coumarin structures. The guide covers:

  • Synthesis of the core eugenitin scaffold, a closely related analogue.

  • Analysis of reactive sites on the this compound molecule.

  • Potential synthetic strategies for derivatization, supported by detailed protocols from analogous compounds.

  • Quantitative data from related syntheses, presented for comparative analysis.

This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the chemical space around the this compound core for therapeutic applications.

The synthesis of the chromone ring system is a well-established process in organic chemistry. One of the classical methods for preparing hydroxychromones is the Kostanecki-Robinson reaction. Historical synthesis of eugenitin (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one), an analogue of this compound that differs only by a methoxy group at the C7 position, was achieved via the cyclization of C-methylphloracetophenone.[3] This approach remains fundamental for constructing the core scaffold from which derivatives can be built.

Experimental Protocol 1: General Synthesis of a Hydroxy-dimethyl-chromone Core

This protocol is a generalized representation of the Kostanecki reaction for synthesizing a chromone scaffold similar to this compound or eugenitin.

Starting Material: A suitable C-methylated 2,4,6-trihydroxyacetophenone. Reagents: Acetic anhydride, anhydrous sodium acetate.

Procedure:

  • A mixture of the C-methylated 2,4,6-trihydroxyacetophenone (1 equivalent) and anhydrous sodium acetate (3 equivalents) in acetic anhydride (10-15 equivalents) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux (typically 140-180 °C) for 6-12 hours.

  • After cooling to room temperature, the mixture is poured into a beaker of ice water and stirred vigorously until the excess acetic anhydride is hydrolyzed.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then a cold, dilute ethanol solution.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to yield the pure chromone product.

Visualization of Core Synthesis Workflow

G Start 2,4,6-Trihydroxy- acetophenone Derivative Reaction Kostanecki-Robinson Reaction (Reflux) Start->Reaction Reagents Sodium Acetate, Acetic Anhydride Reagents->Reaction Hydrolysis Hydrolysis (Ice Water) Reaction->Hydrolysis Cool & Pour Purification Purification (Recrystallization) Hydrolysis->Purification Filter & Wash Product This compound / Eugenitin Core Scaffold Purification->Product

Caption: General workflow for the synthesis of the core chromone scaffold.

Section 2: Potential Strategies for this compound Derivatization

The this compound structure presents several reactive sites amenable to chemical modification, primarily its two phenolic hydroxyl groups at the C5 and C7 positions. The electron-rich aromatic ring and the C6-methyl group also offer avenues for derivatization.

Strategy 1: Derivatization of Phenolic Hydroxyl Groups

The most straightforward modifications involve the C5-OH and C7-OH groups. These can be targeted through O-alkylation (Williamson ether synthesis) or O-acylation (esterification) to introduce a wide variety of functional groups, thereby modulating the molecule's polarity, solubility, and biological target interactions.

G This compound This compound Pathway1 O-Alkylation (Williamson Ether Synthesis) This compound->Pathway1 Pathway2 O-Acylation (Esterification) This compound->Pathway2 Product1 O-Alkyl this compound Derivatives Pathway1->Product1 Product2 O-Acyl (Ester) this compound Derivatives Pathway2->Product2 Reagents1 Alkyl Halide (R-X) Base (K2CO3) Reagents1->Pathway1 Reagents2 Acyl Chloride (R-COCl) or Anhydride Reagents2->Pathway2

Caption: Derivatization pathways for the hydroxyl groups of this compound.

Strategy 2: Aromatic Substitution via Azo Coupling

The electron-rich nature of the dihydroxy-substituted aromatic ring in this compound makes it susceptible to electrophilic substitution. Azo coupling with diazonium salts is a viable strategy to introduce arylazo groups, which can act as chromophores or hydrogen-bond acceptors. While not performed on this compound itself, this reaction has been successfully demonstrated on the analogous 5,7-dihydroxy-4,8-dimethylchromen-2-one scaffold.[4]

Experimental Protocol 2: Synthesis of Azo Derivatives (Adapted from a Coumarin Scaffold)

This protocol is adapted from the synthesis of azo derivatives of a closely related dihydroxy-dimethyl-coumarin.[4]

Starting Material: 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound). Reagents: Substituted aniline, sodium nitrite, hydrochloric acid, sodium hydroxide.

Procedure:

  • Diazonium Salt Preparation: The substituted aniline (1 equivalent) is dissolved in a 2M hydrochloric acid solution. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction: this compound (1 equivalent) is dissolved in a 10% sodium hydroxide solution and cooled to 0-5 °C.

  • The freshly prepared, cold diazonium salt solution is added slowly to the alkaline solution of this compound with constant stirring. The temperature is maintained at 0-5 °C throughout the addition.

  • The reaction mixture is stirred for an additional 1-2 hours at low temperature. The formation of a colored precipitate indicates product formation.

  • The product is isolated by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification is achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Section 3: Quantitative Data from Analogous Syntheses

The following table summarizes data from the synthesis of azo derivatives of 5,7-dihydroxy-4,8-dimethylcoumarin, which serves as a model for potential derivatization of this compound.[4]

Compound IDSubstituent (R) in Ar-N₂⁺Yield (%)Color
1aH85Yellow-orange
1b4-CH₃88Yellow-orange
1c4-OCH₃92Orange
1d4-Cl90Yellow
1e4-Br91Yellow
1f4-NO₂95Red-brown

Conclusion

This compound is a promising natural product scaffold for medicinal chemistry and drug discovery. While direct reports on the synthesis of its novel derivatives are limited, its chemical structure offers clear opportunities for modification. The phenolic hydroxyl groups are prime targets for O-alkylation and O-acylation, allowing for the introduction of diverse functionalities. Furthermore, the electron-rich aromatic core is amenable to electrophilic substitution reactions, such as the azo coupling demonstrated on analogous systems.

The protocols and strategies outlined in this guide, based on established organic chemistry principles and proven reactions on similar molecules, provide a robust framework for researchers to begin synthesizing and exploring novel this compound derivatives. Such efforts could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurodegenerative diseases and other conditions.

References

Structure-Activity Relationship of Eugenol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Eugenol, a principal component of clove oil, is a versatile natural scaffold for the synthesis of novel therapeutic agents. Its inherent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, make it an attractive starting point for medicinal chemistry campaigns. Structural modifications of its core components—the phenolic hydroxyl, the methoxy, and the allyl groups—have yielded a rich body of literature on the structure-activity relationships (SAR) of its analogs. This guide provides a comprehensive overview of the SAR of eugenol derivatives across various biological targets, presents quantitative data in structured formats, details key experimental protocols, and visualizes critical pathways and relationships to facilitate further research and drug development. While the closely related compound eugenitol has shown promise in preclinical models of Alzheimer's disease, the available SAR data for its analogs is limited; therefore, this document primarily focuses on the extensive research conducted on eugenol derivatives.

Anticancer Activity

Eugenol analogs have been extensively investigated for their potential as anticancer agents. A prominent strategy involves the synthesis of eugenol-based 1,3,4-oxadiazole hybrids, which have shown potent activity against various cancer cell lines by targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis.[1]

Structure-Activity Relationship Insights
  • Heterocyclic Scaffolds: Conjugation of the eugenol scaffold with a 1,3,4-oxadiazole ring is a key strategy for enhancing anticancer effects.[1]

  • Mannich Bases: The introduction of a Mannich base skeleton, particularly with a morpholine ring (as in compound 17 ), leads to the most potent cytotoxic activity against breast (MCF-7), ovarian (SKOV3), and prostate (PC-3) cancer cell lines.[1]

  • S-Alkylation: S-alkylated compounds generally display enhanced antiproliferative activity compared to 1,2,3-triazole-linked derivatives.[2]

  • Mechanism of Action: The anticancer effect is mediated by the induction of apoptosis, cell cycle arrest at the S or G2/M phase, and the inhibition of key enzymes like thymidylate synthase.[1][3]

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The following table summarizes the in vitro activity of key eugenol-1,3,4-oxadiazole derivatives against cancer cell lines and their inhibitory effect on thymidylate synthase (TS).[1]

CompoundModificationMCF-7 IC₅₀ (µM)SKOV3 IC₅₀ (µM)PC-3 IC₅₀ (µM)TS IC₅₀ (µM)
9 1,3,4-oxadiazole with N,N-diethylamino14.092.112.121.01
10 1,3,4-oxadiazole with piperidino2.112.652.111.21
15 1,3,4-oxadiazole with pyrrolidino26.3314.2110.01N/A
17 1,3,4-oxadiazole with morpholino1.711.841.100.81
PemetrexedStandard TS InhibitorN/AN/AN/A2.81

N/A: Data not available

Experimental Protocol: In Vitro Thymidylate Synthase (TS) Activity

This protocol is based on the methodology described for evaluating eugenol derivatives as TS inhibitors.[1]

  • Enzyme and Substrate Preparation: Recombinant human thymidylate synthase is used. The reaction mixture is prepared in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing dithiothreitol (DTT), sodium fluoride (NaF), and the substrate deoxyuridine monophosphate (dUMP).

  • Compound Incubation: The test compounds (eugenol analogs) are dissolved in DMSO and added to the enzyme mixture at various concentrations. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate).

  • Measurement: The activity of TS is determined by spectrophotometrically measuring the increase in absorbance at 340 nm, which results from the oxidation of CH₂H₄folate to dihydrofolate (H₂folate) during the conversion of dUMP to deoxythymidine monophosphate (dTMP).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: Anticancer Mechanism of Action

anticancer_mechanism cluster_cell Cancer Cell Eugenol_Analog Eugenol Analog (e.g., Compound 17) TS Thymidylate Synthase (TS) Eugenol_Analog->TS Inhibition DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Catalyzes dUMP -> dTMP Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction of

Caption: Inhibition of Thymidylate Synthase by eugenol analogs disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Eugenol and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[4] The closely related compound, this compound, has also demonstrated anti-neuroinflammatory effects, primarily by reducing the release of proinflammatory cytokines in microglial cells.[5][6]

Structure-Activity Relationship Insights
  • PPARγ Agonism: Some eugenol derivatives act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. Compound 1C (a specific synthesized derivative) showed significant binding affinity for PPARγ.[4]

  • Inhibition of Pro-inflammatory Mediators: Eugenol and its analogs inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][7]

  • Pathway Modulation: The anti-inflammatory effect is linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[4][7]

  • This compound: this compound reduces Aβ deposits and neuroinflammation in mouse models of Alzheimer's disease, suggesting a potent central nervous system anti-inflammatory effect.[5][8]

Quantitative Data: PPARγ Binding and Anti-inflammatory Activity

The following table presents the in vitro activity of a lead eugenol derivative compared to standard drugs.[4]

CompoundTarget/AssayIC₅₀ Value
1C PPARγ Protein Binding10.65 µM
PioglitazonePPARγ Protein Binding (Standard)1.052 µM
1C In Vitro Anti-inflammatory Activity133.8 µM
Diclofenac SodiumIn Vitro Anti-inflammatory Activity (Standard)54.32 µM
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPARγ Binding

This protocol is adapted from the methodology used to screen eugenol derivatives for PPARγ agonism.[4]

  • Assay Principle: The assay measures the binding of a ligand (eugenol analog) to the PPARγ ligand-binding domain (LBD). It uses a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). Binding of the test compound displaces the tracer, leading to a decrease in the FRET signal.

  • Reagents: GST-PPARγ-LBD, Tb-anti-GST antibody, fluorescent tracer, and test compounds.

  • Procedure:

    • Add test compounds at varying concentrations to a microplate.

    • Add the GST-PPARγ-LBD and the fluorescent tracer to the wells.

    • Incubate for a defined period (e.g., 1 hour) at room temperature to allow binding to reach equilibrium.

    • Add the Tb-anti-GST antibody and incubate further.

  • Measurement: The TR-FRET signal is read using a suitable plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., for the tracer and the terbium donor).

  • Data Analysis: The ratio of the emission signals is calculated. The IC₅₀ value is determined from the dose-response curve of the test compound.

Visualization: Anti-inflammatory Signaling Pathway

Caption: Eugenol analogs inhibit the NF-κB pathway, a central regulator of the inflammatory response, preventing the transcription of pro-inflammatory genes.

Antimicrobial and Antifungal Activity

The antimicrobial properties of eugenol are well-documented, and its derivatives have been synthesized to enhance potency and spectrum.[9] Modifications to the phenyl ring and the allyl side chain significantly influence activity against bacteria and fungi.

Structure-Activity Relationship Insights
  • Phenolic Hydroxyl Group: The free hydroxyl group is often considered crucial for antimicrobial activity, partly by disrupting microbial membranes.[10]

  • Allyl Group: The 4-allyl substituent is important for antifungal activity.[11]

  • Ring Substitution: The introduction of electron-withdrawing groups, such as a nitro group (e.g., 4-allyl-2-methoxy-5-nitrophenol), can significantly enhance antifungal potency against a range of pathogens, including Candida spp. and Cryptococcus neoformans.[11]

  • Chalcogen Analogs: For activity against H. pylori, derivatives containing a selenium nucleus (organoselenium compounds) showed the highest potency, surpassing sulfur and tellurium analogs.[12]

  • Mechanism of Action: The primary mechanism involves damaging the fungal cell membrane, leading to leakage of cellular contents, rather than inhibiting cell wall synthesis or binding to ergosterol.[11]

Quantitative Data: Antifungal and Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for eugenol and its derivatives against H. pylori.[12]

CompoundKey Structural FeatureH. pylori (ATCC 43504) MIC (µg/mL)H. pylori (ATCC 43504) MBC (µg/mL)H. pylori (F40/499, MTZ-R) MIC (µg/mL)
EugenolParent Compound6412832
23 Sulfur-phenyl derivative81616
24 Selenium-phenyl derivative482
25 Tellurium-phenyl derivative16168

MTZ-R: Metronidazole-Resistant

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11]

  • Inoculum Preparation: Fungal strains are grown on appropriate agar (e.g., Sabouraud dextrose agar). A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Visualization: SAR Logic for Antifungal Eugenol Analogs

sar_logic Eugenol_Core Eugenol Core Scaffold OH_Group C1-OH Group (Essential) Eugenol_Core->OH_Group Allyl_Group C4-Allyl Group (Important) Eugenol_Core->Allyl_Group Modification Structural Modification Eugenol_Core->Modification Nitro_Sub Add NO2 Group (Electron Withdrawing) Modification->Nitro_Sub Remove_OH Mask/Remove OH Group Modification->Remove_OH High_Activity Increased Antifungal Activity Nitro_Sub->High_Activity Low_Activity Decreased/Lost Activity Remove_OH->Low_Activity

Caption: Key structural features and modification outcomes for the antifungal activity of eugenol analogs.

References

Enhancing Bioactivity through Esterification of Eugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a naturally occurring phenolic compound abundant in clove oil, exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] However, its therapeutic potential can be further amplified through strategic chemical modifications. This technical guide delves into the esterification of eugenol as a key strategy to enhance its bioactivity. By converting the phenolic hydroxyl group into an ester moiety, it is possible to modulate the molecule's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. This guide provides a comprehensive overview of the synthesis of eugenol esters, detailed experimental protocols for evaluating their enhanced bioactivities, and an exploration of the underlying signaling pathways affected. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction: The Rationale for Eugenol Esterification

Eugenol's therapeutic promise is well-documented, but its clinical application can be limited by factors such as bioavailability and potency.[3] Esterification presents a versatile and effective approach to overcome these limitations. The addition of an ester group can significantly alter the physicochemical properties of eugenol, leading to:

  • Increased Lipophilicity: Enhancing the ability of the molecule to cross cell membranes and improve absorption.

  • Modified Steric Profile: Influencing the binding affinity and selectivity for specific enzymes or receptors.

  • Altered Electronic Characteristics: Modulating the antioxidant capacity and interaction with biological targets.

  • Prodrug Potential: Designing esters that are hydrolyzed in vivo to release eugenol in a controlled manner.

These modifications have been shown to result in eugenol derivatives with significantly enhanced antioxidant, anti-inflammatory, and neuroprotective (via monoamine oxidase inhibition) activities.[4][5][6]

Synthesis of Eugenol Esters: Experimental Protocols

The esterification of eugenol can be achieved through several synthetic routes. Below are two common and effective methods.

Method 1: Acylation using Acyl Chlorides in Basic Conditions

This method involves the reaction of eugenol with an acyl chloride in the presence of a base, such as sodium hydroxide.

Protocol:

  • Dissolve eugenol (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (1.1 equivalents) with stirring at room temperature until a homogenous solution is formed.

  • To this mixture, add the desired acyl chloride (e.g., m-nitrobenzoyl chloride or p-nitrobenzoyl chloride) (1.1 equivalents) dropwise.

  • Continue stirring the reaction mixture for 12-24 hours at room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure eugenol ester.

Method 2: Enzymatic Esterification using Lipase

This method utilizes a lipase enzyme as a biocatalyst for the esterification reaction, offering a greener and often more selective alternative to chemical synthesis.

Protocol:

  • Combine eugenol and a carboxylic acid (e.g., caprylic acid) in a suitable molar ratio (e.g., 1:1 to 1:3) in a reaction vessel.

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture (typically 1-5% by weight of the substrates).

  • The reaction can be carried out in a solvent-free system or in an organic solvent like n-hexane.

  • Incubate the mixture at a controlled temperature (e.g., 50-65°C) with constant stirring (e.g., 150-250 rpm) for a specified duration (e.g., 6-24 hours).

  • Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the enzyme is removed by filtration, and the product is purified, for example, by vacuum distillation or column chromatography.

Experimental Workflow: Synthesis of Eugenol Esters

G cluster_0 Method 1: Acylation cluster_1 Method 2: Enzymatic Esterification Eugenol1 Eugenol Reaction1 Reaction Mixture Eugenol1->Reaction1 NaOH NaOH (aq) NaOH->Reaction1 AcylChloride Acyl Chloride AcylChloride->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Ester1 Pure Eugenol Ester Recrystallization->Ester1 Eugenol2 Eugenol Reaction2 Incubation Eugenol2->Reaction2 CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction2 Lipase Lipase Lipase->Reaction2 Filtration2 Filtration Reaction2->Filtration2 Purification Purification Filtration2->Purification Ester2 Pure Eugenol Ester Purification->Ester2

Caption: General workflows for the chemical and enzymatic synthesis of eugenol esters.

Enhanced Bioactivity of Eugenol Esters: Quantitative Data

The esterification of eugenol has been demonstrated to significantly enhance its biological activities. The following tables summarize the quantitative data from various studies, comparing the bioactivity of eugenol with its ester derivatives.

Antioxidant Activity

The antioxidant capacity is often evaluated by measuring the half-maximal inhibitory concentration (IC50) or the concentration required to scavenge 50% of free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. A lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity of Eugenol and its Esters (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Reference
Eugenol130.485[7]
6-Bromoeugenol34.270[7]
Eugenol11.7[2]
Ascorbic Acid (Standard)54.888[7]
Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed using the albumin denaturation assay, where a lower IC50 value indicates a greater ability to inhibit protein denaturation, a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of Eugenol Derivatives (Albumin Denaturation Assay)

CompoundConcentration (µM)% InhibitionIC50 (µM)Reference
Eugenol Derivative 1C400-133.8[6]
Diclofenac Sodium (Standard)--54.32[6]
Monoamine Oxidase-A (MAO-A) Inhibitory Activity

MAO-A is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Table 3: MAO-A Inhibitory Activity of Eugenol and its Esters

CompoundIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Eugenol25-[8]
Isoeugenol3.7227.4[9]
Eugenol Derivative 5b5.9890.19[1][4]
Eugenol Derivative 167.3480.14[1][4]
Eugenol Derivative 710.460.24[4]
Eugenol Derivative 1713.920.40[4]

Experimental Protocols for Bioactivity Assessment

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (eugenol and its esters) in methanol.

  • In a 96-well plate, add a specific volume of each test compound concentration to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Albumin Denaturation Assay

Principle: This assay assesses the ability of a compound to prevent the denaturation of protein (typically bovine or egg albumin) induced by heat or chemicals. The turbidity resulting from denaturation is measured spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 1% w/v), and a phosphate buffer (pH 6.4).

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Diclofenac sodium is typically used as a positive control.

  • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with denatured protein but no sample), and A_sample is the absorbance of the test sample.

  • Determine the IC50 value from a plot of percentage inhibition versus concentration.

Signaling Pathways Modulated by Eugenol Esters

The enhanced bioactivity of eugenol esters can be attributed to their modulation of specific cellular signaling pathways.

PPARγ Agonism in Anti-inflammatory Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation.[5] Agonism of PPARγ by certain eugenol derivatives can lead to the transrepression of pro-inflammatory genes.

PPARγ Signaling Pathway

G EugenolEster Eugenol Ester (Agonist) PPARg PPARγ EugenolEster->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to NFkB NF-κB Complex->NFkB inhibits Transcription Transcription of Anti-inflammatory Genes PPRE->Transcription activation Coactivators Coactivators Coactivators->Complex recruitment Corepressors Corepressors Corepressors->PPARg dissociation ProInflammatory Transcription of Pro-inflammatory Genes NFkB->ProInflammatory activation

Caption: Agonism of PPARγ by eugenol esters leads to anti-inflammatory effects.

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters like serotonin and norepinephrine.[10] Inhibition of MAO-A by eugenol esters can increase the levels of these neurotransmitters in the brain, exerting antidepressant and neuroprotective effects.

MAO-A Metabolic Pathway

G Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamine->MAOA substrate Aldehyde Aldehyde Metabolite MAOA->Aldehyde produces H2O2 Hydrogen Peroxide MAOA->H2O2 produces NH3 Ammonia MAOA->NH3 produces EugenolEster Eugenol Ester (Inhibitor) EugenolEster->MAOA inhibits NeurotransmitterLevels Increased Neurotransmitter Levels in Synapse EugenolEster->NeurotransmitterLevels leads to

Caption: Inhibition of MAO-A by eugenol esters increases neurotransmitter levels.

Conclusion and Future Directions

The esterification of eugenol represents a highly promising avenue for the development of novel therapeutic agents with enhanced bioactivity. The evidence presented in this guide demonstrates that eugenol esters exhibit superior antioxidant, anti-inflammatory, and MAO-A inhibitory properties compared to the parent molecule. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel eugenol derivatives.

Future research should focus on:

  • Synthesizing a broader library of eugenol esters with diverse acyl groups to further explore structure-activity relationships.

  • Conducting in vivo studies to validate the enhanced bioactivity and assess the pharmacokinetic profiles of promising eugenol esters.

  • Investigating the effects of eugenol esters on other relevant signaling pathways to uncover additional therapeutic applications.

  • Exploring the potential of eugenol esters as prodrugs for targeted drug delivery and controlled release.

By continuing to explore the chemical modification of this versatile natural product, the scientific community can unlock its full therapeutic potential for the treatment of a wide range of diseases.

References

Enhancing the Aqueous Solubility of Eugenitol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores methodologies for creating eugenitol derivatives with improved aqueous solubility, a critical factor for enhancing bioavailability and therapeutic efficacy. This document provides a comprehensive overview of synthesis strategies, detailed experimental protocols, quantitative solubility data, and insights into the relevant biological signaling pathways.

Introduction: The Challenge of this compound's Low Solubility

This compound, a naturally occurring phenolic compound, has garnered significant interest in the pharmaceutical industry due to its diverse therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. However, its clinical application is often hampered by poor water solubility, which can lead to low bioavailability and variable therapeutic outcomes. This guide focuses on chemical and formulation-based strategies to overcome this limitation by creating this compound derivatives with enhanced aqueous solubility. While the term "this compound" is used, it is important to note that the majority of scientific literature refers to the structurally similar and more commonly studied compound, eugenol (2-methoxy-4-(2-propenyl)phenol). The principles and methodologies discussed herein are directly applicable to the modification of this chemical scaffold.

Strategies for Improving this compound Solubility

Several key strategies have proven effective in enhancing the aqueous solubility of eugenol and its derivatives. These can be broadly categorized into formulation-based approaches and chemical modifications.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly water-soluble molecules like eugenol, forming inclusion complexes that have significantly improved aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. The formation of these complexes is a reversible process, allowing for the release of the active compound at the target site.

  • Encapsulation in Polymeric Micelles: Amphiphilic polymers can self-assemble in aqueous solutions to form micelles, which have a hydrophobic core and a hydrophilic shell. These micelles can encapsulate lipophilic drugs like eugenol, effectively increasing their solubility in water. Polymers such as Soluplus® and Lutrol F 127 have been successfully used to create stable eugenol-loaded formulations with enhanced dissolution rates.

  • Chemical Derivatization: Modifying the chemical structure of eugenol is a direct approach to improving its physicochemical properties. This can involve:

    • O-alkylation: Introducing short, polar alkyl chains to the phenolic hydroxyl group can increase hydrophilicity.

    • Esterification: Converting the hydroxyl group into an ester with a hydrophilic moiety can enhance water solubility. These esters can be designed as prodrugs that are hydrolyzed in vivo to release the active eugenol.

    • Synthesis of Heterocyclic Derivatives: The introduction of heterocyclic rings, such as 1,2,3-triazoles, can significantly alter the polarity and solubility of the parent molecule.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of eugenol and some of its derivatives or formulations. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Compound/FormulationBase Solubility (Eugenol)Method of EnhancementResulting Solubility/EnhancementReference
Eugenol< 1 mg/mL at 20 °C--[1]
Eugenol1.35 g/L--[2]
Eugenol-β-cyclodextrin Inclusion ComplexLowInclusion ComplexationSaturation at 12 mM eugenol with 2 mM β-CD[3]
Eugenol-hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion ComplexLowInclusion ComplexationLinear increase in solubility with HP-β-CD concentration[4]
Eugenol encapsulated in Soluplus® and Lutrol F 127< 1 mg/mLPolymeric EncapsulationSignificantly improved dissolution rates[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of select eugenol derivatives and the assessment of their aqueous solubility.

Synthesis of O-Propyl Eugenol

Objective: To synthesize an O-alkylated derivative of eugenol to improve its physicochemical properties.

Materials:

  • Clove oil (as a source of eugenol)

  • n-propyl bromide (1-bromopropane)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Dissolve 28 g of clove oil in a mixture of 95 mL of ethanol and 10 mL of methanol in a 250 mL beaker.

  • In a separate beaker, dissolve 11.60 g of ~85% KOH in 60 mL of methanol.

  • Add the KOH solution to the eugenol solution and transfer the mixture to a suitable reaction vessel.

  • Add 24.9 g of 1-bromopropane to the reaction mixture.

  • Seal the vessel and heat it in a water bath at 80°C for approximately 3 hours, or until the reaction is complete (as indicated by the stabilization of precipitate formation).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the potassium bromide precipitate, washing the solid with methanol.

  • Dilute the filtrate with approximately 1000 mL of distilled water, which will cause the separation of a dense brown oil.

  • Extract the aqueous phase four times with 20 mL portions of DCM.

  • Pool the organic extracts and wash them sequentially with 50 mL of 2.5% aqueous KOH, 50 mL of distilled water, and finally 25 mL of distilled water.

  • Dry the DCM extract over anhydrous CaCl₂.

  • Remove the DCM by distillation. Apply a vacuum at the end with gentle warming to remove any residual solvent.

  • The resulting residue is O-propyl eugenol.

Preparation of Eugenol-β-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of eugenol with β-cyclodextrin.

Materials:

  • Eugenol

  • β-cyclodextrin (β-CD)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1.6 g of β-cyclodextrin in 14.4 mL of a water:ethanol solution (3:1 v/v). The mixture should be stirred at 50°C until the β-cyclodextrin is completely dissolved.

  • Dissolve the desired amount of eugenol in 1 mL of ethanol to achieve a specific β-cyclodextrin to eugenol weight ratio (e.g., 4:1).

  • Add the ethanolic solution of eugenol to the β-cyclodextrin solution at room temperature.

  • Stir the mixture for 4 hours.

  • The resulting solution containing the inclusion complex is then lyophilized (freeze-dried) to obtain a solid powder.[6]

Determination of Aqueous Solubility by Phase Solubility Study

Objective: To quantitatively determine the increase in eugenol solubility upon complexation with a cyclodextrin.

Materials:

  • Eugenol

  • Cyclodextrin (e.g., β-CD or HP-β-CD)

  • Distilled water

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of eugenol to each cyclodextrin solution.

  • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the samples to remove the undissolved eugenol.

  • Determine the concentration of dissolved eugenol in the supernatant or filtrate using a suitable analytical method such as UV-Vis spectrophotometry (measuring absorbance at the λmax of eugenol) or HPLC.

  • Plot the concentration of dissolved eugenol against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.[3][7]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the synthesis of eugenol derivatives and a simplified representation of a signaling pathway influenced by eugenol.

experimental_workflow cluster_synthesis Synthesis of Eugenol Derivative cluster_characterization Characterization & Evaluation Eugenol Eugenol Reaction Reaction (Stirring, Heating) Eugenol->Reaction Reagent Derivatizing Reagent (e.g., Alkyl Halide, Acid Anhydride) Reagent->Reaction Solvent Solvent System (e.g., Ethanol, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Derivative Eugenol Derivative Purification->Derivative Analysis Structural Analysis (NMR, IR, MS) Derivative->Analysis Solubility Solubility Assay (Phase Solubility Study) Derivative->Solubility Result Solubility Data Solubility->Result

Caption: Experimental workflow for the synthesis and evaluation of eugenol derivatives.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_wnt Wnt Signaling Pathway Eugenol Eugenol p65 p65 Eugenol->p65 inhibits expression TRIM59 TRIM59 p65->TRIM59 regulates expression NSCLC Non-Small Cell Lung Cancer Proliferation TRIM59->NSCLC promotes Eugenol_Wnt Eugenol BetaCatenin_Nuc Nuclear β-catenin Eugenol_Wnt->BetaCatenin_Nuc impedes nuclear translocation Phosphorylation Phosphorylation (Ser37) Eugenol_Wnt->Phosphorylation promotes CancerStemness Cancer Stem Cell Marker Expression (Oct4, Notch1) BetaCatenin_Nuc->CancerStemness activates BetaCatenin_Cyto Cytoplasmic β-catenin Degradation Degradation BetaCatenin_Cyto->Degradation Phosphorylation->BetaCatenin_Cyto

Caption: Simplified signaling pathways modulated by eugenol in cancer.

Conclusion

The development of this compound derivatives with improved aqueous solubility is a promising strategy to unlock the full therapeutic potential of this versatile natural compound. Through the formation of inclusion complexes, encapsulation in polymeric micelles, and rational chemical modification, it is possible to significantly enhance the solubility and dissolution characteristics of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel this compound-based therapeutics with optimized pharmacokinetic profiles. Further research should focus on obtaining more extensive quantitative solubility data for a wider range of derivatives and correlating these properties with in vivo efficacy.

References

The Multifaceted Biological Potential of Synthesized Eugenitol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol, a naturally occurring phenolic compound, has long been recognized for its diverse pharmacological properties. Its versatile chemical structure, featuring a hydroxyl group, a methoxy group, and an allyl side chain on a benzene ring, provides a rich scaffold for synthetic modification. This technical guide delves into the biological evaluation of a range of synthesized this compound derivatives, offering a comprehensive overview of their therapeutic potential across various domains including antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of synthesized this compound derivatives, allowing for a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 9 (1,3,4-oxadiazole derivative) MCF-7 (Breast)0.99Doxorubicin-[1]
PC3 (Prostate)1.17Doxorubicin-[1]
Compound 17 (1,3,4-oxadiazole derivative) MCF-7 (Breast)1.25Doxorubicin-[1]
PC3 (Prostate)0.26Doxorubicin-[1]
SKOV3 (Ovarian)1.84--[2][3]
Compound 9 (1,2,3-triazole derivative) MDA-MB-231 (Breast)6.91Doxorubicin6.58[4]
MCF-7 (Breast)3.15Doxorubicin3.21[4]
Thymidylate Synthase Inhibition
Compound 9 (1,3,4-oxadiazole derivative) -0.61Pemetrexed2.81[1]
Compound 17 (1,3,4-oxadiazole derivative) -0.56Pemetrexed2.81[1]
-0.815-Fluorouracil-[2][3]

Table 2: Antimicrobial Activity of this compound Derivatives

DerivativeMicrobial StrainMIC (µg/mL)MBC (µg/mL)Citation
Eugenol Staphylococcus aureus (ATCC 25923)115230[5]
Escherichia coli, Staphylococcus aureus1000-[6][7]
Epoxide-eugenol Staphylococcus aureus (ATCC 25923)57115[5]
Bromo-alcohol derivative Staphylococcus aureus (ATCC 25923)115230[5]
Ester derivatives (general) Various bacteria500-[6][7]
Chalcogen-containing derivatives Helicobacter pylori< 4-[8]
Eugenol scaffold Helicobacter pylori32-6464-128[8]

Table 3: Anti-inflammatory Activity of this compound Derivatives

DerivativeAssayIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 1C PPARγ protein binding10.65Pioglitazone1.052[9]
In vitro anti-inflammatory133.8Diclofenac sodium54.32[9]

Table 4: Antioxidant Activity of this compound Derivatives

DerivativeAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
Eugenol DPPH4.38--[6][7]
Derivatives with modified double bond DPPH19.30Trolox16.00[6][7]
Derivatives with esterification of hydroxyl group DPPH> 100--[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Eugenol-based 1,3,4-Oxadiazole Derivatives[2]
  • Step 1: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (Compound 2)

    • To a solution of eugenol (1) in anhydrous acetone, add potassium carbonate.

    • Add ethyl bromoacetate dropwise to the mixture.

    • Reflux the reaction mixture for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

  • Step 2: Synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide (Compound 3)

    • Dissolve the ester (Compound 2) in methanol.

    • Add hydrazine hydrate to the solution.

    • Stir the mixture at room temperature for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether to obtain the pure hydrazide.

  • Step 3: General Procedure for the Synthesis of Final 1,3,4-Oxadiazole Derivatives

    • React the acetohydrazide (Compound 3) with various substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    • Alternatively, react Compound 3 with carbon disulfide in the presence of potassium hydroxide to form an intermediate, which is then reacted with various alkyl or aryl halides.

    • Purify the final products by recrystallization or column chromatography.

    • Characterize the synthesized compounds using spectroscopic techniques such as NMR, IR, and mass spectrometry.[2]

In Vitro Cytotoxicity Assay (MTT Assay)[1][3]
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC3, SKOV3) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound derivatives and a positive control (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the test compounds.

    • Include a vehicle control (solvent only) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5][8]
  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus, Helicobacter pylori) in a suitable broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

  • Determination of Minimum Bactericidal Concentration (MBC):

    • Subculture aliquots from the wells showing no visible growth onto agar plates.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.[5]

Antioxidant Activity (DPPH Radical Scavenging Assay)[6][7]
  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare various concentrations of the this compound derivatives and a standard antioxidant (e.g., Trolox, gallic acid).

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the test compounds.

    • Include a control (DPPH solution with methanol) and a blank (methanol).

  • Incubation and Absorbance Measurement:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

anticancer_mechanism cluster_cell Cancer Cell Eugenitol_Derivative This compound Derivative (e.g., Compound 17) TS Thymidylate Synthase (TS) Eugenitol_Derivative->TS Inhibition (IC50 = 0.81 µM) Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Eugenitol_Derivative->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Eugenitol_Derivative->Apoptosis Induction DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Catalyzes Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Cell_Cycle_Arrest->Cell_Proliferation Inhibition Apoptosis->Cell_Proliferation Inhibition

Caption: Anticancer mechanism of a potent this compound derivative.

anti_inflammatory_pathway Eugenitol_Derivative This compound Derivative (e.g., Compound 1C) PPARg PPARγ Eugenitol_Derivative->PPARg Agonism NFkB NF-κB PPARg->NFkB Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Upregulation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound derivatives.

experimental_workflow_cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The synthetic derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The modifications of the this compound scaffold have led to the development of potent anticancer agents that inhibit key enzymes like thymidylate synthase and induce apoptosis in cancer cells.[1][2][3] Furthermore, derivatization has enhanced the antimicrobial properties of this compound, yielding compounds with significant activity against various bacterial strains, including drug-resistant ones.[5][8] The anti-inflammatory and antioxidant potential of these derivatives further underscores their therapeutic versatility.[6][7][9]

The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the structure-activity relationships, elucidating the detailed molecular mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates. The continued exploration of this compound derivatives holds significant promise for the discovery of novel therapeutic agents to address a range of unmet medical needs.

References

Harnessing Eugenitol for Advanced Bioconjugation: A Technical Guide to Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has emerged as a powerful and versatile tool in chemical biology and drug discovery, enabling the efficient and specific conjugation of molecules in complex biological environments.[1] Eugenitol, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties. This technical guide explores the prospective use of this compound in click chemistry reactions, a novel area with the potential to unlock new avenues for research and drug development. While direct applications of this compound in click chemistry are not yet documented in scientific literature, this paper outlines a theoretical framework and proposed methodologies for its functionalization and subsequent use in such reactions. We provide a comprehensive overview of the necessary synthetic modifications to render this compound "clickable," detailed experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a discussion of potential applications for the resulting this compound conjugates.

Introduction to Click Chemistry and this compound

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and simple to perform under benign conditions.[2] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[1] This bioorthogonal reaction, meaning it does not interfere with native biochemical processes, has been widely adopted for bioconjugation, the covalent linking of biomolecules.[3]

Eugenol, a related compound to the conceptual this compound, is a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon.[4] It is known for a range of biological activities. For the purposes of this guide, we will consider "this compound" as a platform molecule with a phenolic hydroxyl group available for chemical modification. The functionalization of natural products like this compound with click chemistry handles (azides or alkynes) opens up possibilities for creating novel molecular probes, targeted drug delivery systems, and new materials.[5][6]

Proposed Synthesis of "Clickable" this compound Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. The phenolic hydroxyl group of this compound is the most convenient site for such modification.

Synthesis of Alkyne-Functionalized this compound (Propargyl-Eugenitol)

A straightforward method to introduce an alkyne group is through O-alkylation of the phenolic hydroxyl group with propargyl bromide. This reaction, known as O-propargylation, is a common method for functionalizing phenols.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound reaction This compound->reaction PropargylBromide Propargyl Bromide PropargylBromide->reaction Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., Acetone) Solvent->reaction Propargylthis compound Propargyl-Eugenitol (Alkyne-functionalized) reaction->Propargylthis compound O-propargylation

Caption: Proposed synthesis of alkyne-functionalized this compound.

Synthesis of Azide-Functionalized this compound

Introducing an azide group can be a multi-step process. One potential route involves the conversion of the phenolic hydroxyl group to an amine, followed by diazotization and substitution with an azide. A more direct approach would be to first alkylate the phenol with a bifunctional linker containing a leaving group and a masked azide or a group that can be converted to an azide. For instance, alkylation with a halo-alcohol, followed by conversion of the alcohol to an azide via a Mitsunobu reaction or by mesylation and substitution with sodium azide.

Experimental Protocols for Click Chemistry Reactions

The following protocols are generalized for a CuAAC reaction involving a propargyl-eugenitol derivative and an azide-containing molecule of interest (e.g., a fluorescent dye, a biomolecule).

Materials and Reagents
ReagentPurposeSupplier
Propargyl-EugenitolAlkyne-containing reactantSynthesized
Azide-functionalized moleculeAzide-containing reactantCommercial or synthesized
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Catalyst precursorSigma-Aldrich
Sodium ascorbateReducing agent for Cu(II) to Cu(I)Sigma-Aldrich
Tris(benzyltriazolylmethyl)amine (TBTA)Cu(I)-stabilizing ligandSigma-Aldrich
Dimethyl sulfoxide (DMSO)SolventFisher Scientific
Phosphate-buffered saline (PBS), pH 7.4Buffer for biological reactionsThermo Fisher Scientific
General Protocol for CuAAC Reaction
  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of Propargyl-Eugenitol in DMSO.

    • Prepare a 10 mM solution of the azide-functionalized molecule in DMSO or an appropriate solvent.

    • Prepare a 100 mM solution of copper(II) sulfate in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Solvent (e.g., DMSO or PBS) to bring the final volume to 1 mL.

      • 10 µL of 10 mM Propargyl-Eugenitol (final concentration: 100 µM).

      • 10 µL of 10 mM azide-functionalized molecule (final concentration: 100 µM).

      • 10 µL of 10 mM TBTA solution (final concentration: 100 µM).

      • 10 µL of 100 mM copper(II) sulfate solution (final concentration: 1 mM).

    • Vortex the mixture gently.

    • Add 10 µL of 500 mM sodium ascorbate solution (final concentration: 5 mM).

    • Vortex the mixture again.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • The resulting triazole conjugate can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC).

G A Prepare Stock Solutions (Propargyl-Eugenitol, Azide, CuSO4, Na-Ascorbate, TBTA) B Combine Reactants in Solvent (Propargyl-Eugenitol, Azide, TBTA) A->B C Add Catalyst Precursor (CuSO4) B->C D Initiate Reaction (Add Sodium Ascorbate) C->D E Incubate at Room Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Purify Product (Chromatography) F->G

Caption: General workflow for a CuAAC reaction.

Quantitative Data and Reaction Parameters

While specific quantitative data for this compound in click chemistry is unavailable, the following table summarizes typical parameters for CuAAC reactions, which would be applicable to a functionalized this compound derivative.

ParameterTypical Range/ValueNotes
Reactant Concentration 10 µM - 10 mMDependent on the application; lower concentrations for biological labeling.
Copper(I) Catalyst 1-10 mol%Typically generated in situ from CuSO₄ and a reducing agent.
Reducing Agent 5-10 equivalentsSodium ascorbate is commonly used.
Ligand 1-5 equivalents to CuTBTA is a common choice to stabilize Cu(I) and prevent side reactions.
Solvent DMSO, t-BuOH/H₂O, DMF, PBSChoice depends on the solubility of the reactants.
Reaction Time 1 - 24 hoursCan be optimized by adjusting temperature and catalyst loading.
Yield > 90%CuAAC reactions are generally high-yielding.

Potential Applications and Future Directions

The ability to conjugate this compound to other molecules via click chemistry opens up a wide range of potential applications in research and drug development.

  • Biological Probes: this compound could be "clicked" onto fluorescent dyes or biotin tags to create probes for studying its cellular uptake, distribution, and mechanism of action.

  • Targeted Drug Delivery: By conjugating this compound to a targeting moiety (e.g., a peptide or antibody) that recognizes a specific cell type, its therapeutic effects could be localized, potentially reducing side effects.

  • Prodrug Development: A "clickable" this compound derivative could be attached to a solubilizing group or a polymer to improve its pharmacokinetic properties. The triazole linkage is generally stable in vivo.

  • Materials Science: this compound-containing polymers or hydrogels could be synthesized using click chemistry for applications in biomaterials and tissue engineering.

G This compound Functionalized this compound (Alkyne or Azide) Probe Biological Probe This compound->Probe Click Reaction TargetedDrug Targeted Drug This compound->TargetedDrug Click Reaction Biomaterial Biomaterial This compound->Biomaterial Click Reaction Fluorophore Fluorophore-Azide Fluorophore->Probe Drug Targeting Ligand-Azide Drug->TargetedDrug Polymer Polymer-Azide Polymer->Biomaterial

Caption: Potential applications of this compound in click chemistry.

Conclusion

While the direct use of this compound in click chemistry reactions is a nascent concept, the established methodologies for the functionalization of natural products and the robustness of the click reaction itself provide a clear path forward. This technical guide offers a foundational framework for researchers to begin exploring the synthesis and application of "clickable" this compound derivatives. The development of such molecules holds significant promise for advancing our understanding of this compound's biological activities and for the creation of novel therapeutics and biomaterials. Future experimental work is needed to validate the proposed synthetic routes and to explore the full potential of this compound-based click chemistry conjugates.

References

Patents on the Synthesis and Biological Activity of Eugenol-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon, has garnered significant attention in the scientific community for its diverse pharmacological properties. Its potential as a lead compound in drug discovery is underscored by its demonstrated anti-inflammatory, anticancer, antioxidant, and analgesic activities. This technical guide provides an in-depth overview of patented methods for the synthesis of eugenol and explores the key signaling pathways through which eugenol and its derivatives exert their biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics based on the eugenol scaffold.

Patented Synthesis of Eugenol

A notable patented method for the synthesis of eugenol is detailed in patent CN111454133A. This approach aims to overcome the limitations of previous methods, such as low yields and the formation of ortho-isomers, by employing a multi-step process starting from guaiacol.

Experimental Protocol for Eugenol Synthesis (based on CN111454133A)

Step 1: Halogenation of Guaiacol

  • Reaction: Guaiacol is dissolved in an organic solvent (e.g., toluene, benzene, dichloromethane, dichloroethane, or ethyl acetate). A halogenating reagent (e.g., thionyl chloride or sulfuryl chloride) is then added dropwise. The reaction proceeds until the complete conversion of guaiacol.

  • Work-up: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure to yield 4-halo-2-methoxyphenol.

Step 2: Etherification

  • Reaction: 4-halo-2-methoxyphenol is reacted with an alkyl haloalkyl ether in the presence of a base in an organic solvent.

  • Work-up: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are dried, filtered, and the solvent is removed to obtain 4-halo-2-methoxy-1-alkoxyalkylphenol.

Step 3: Grignard Reaction

  • Reaction: 4-halo-2-methoxy-1-alkoxyalkylphenol is added dropwise to an ether solution (e.g., diethyl ether, tetrahydrofuran, methyltetrahydrofuran, or dioxane) of an allylmagnesium halide (e.g., allylmagnesium chloride, allylmagnesium bromide, or allylmagnesium iodide). The reaction is carried out at a temperature of 20-60 °C.

  • Work-up: An aqueous solution of ammonium chloride is added to the reaction mixture. The ether is removed by distillation under reduced pressure. The aqueous layer is extracted, and the combined organic layers are dried, filtered, and distilled under reduced pressure to yield 4-allyl-2-methoxy-1-alkoxyalkylphenol.

Step 4: Deprotection

  • Reaction: The product from Step 3 is mixed with p-toluenesulfonic acid monohydrate in an organic solvent (e.g., toluene, benzene, dichloromethane, dichloroethane, or tetrahydrofuran) and stirred.

  • Purification: The final product, eugenol, is obtained by distillation under reduced pressure followed by high-vacuum distillation.

Quantitative Data from Eugenol Synthesis Patent
ParameterValue/RangeCitation
Step 1: Halogenation
Molar ratio of guaiacol to halogenating agent1 : 1.5-2.0[1]
Weight/volume ratio of guaiacol to organic solvent1 : 4-10[1]
Step 2: Etherification
Molar ratio of 4-halo-2-methoxyphenol to alkyl haloalkyl ether to base1 : 1.0-2.0 : 1.2-2.2[1]
Step 3: Grignard Reaction
Molar ratio of 4-halo-2-methoxy-1-alkoxyalkyl-phenol to allyl magnesium halide1 : 1.2-1.8[1]
Reaction Temperature20-60 °C[1]
Step 4: Deprotection
Molar ratio of 4-allyl-2-methoxy-1-alkoxyalkyl phenol to p-toluenesulfonic acid monohydrate1 : 1.2-2.0[1]
Overall Yield Improved to ~50% (compared to ~30% in prior art)[1]

Synthesis Workflow of Eugenol

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Etherification cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection Guaiacol Guaiacol Halogenation Halogenation Guaiacol->Halogenation Halogenating Agent Organic Solvent Neutralization Neutralization Halogenation->Neutralization NaHCO3 Product1 4-halo-2-methoxyphenol Neutralization->Product1 Purification Etherification Etherification Product1->Etherification Alkyl Haloalkyl Ether Base, Organic Solvent Product2 4-halo-2-methoxy-1-alkoxyalkylphenol Etherification->Product2 Purification Grignard Grignard Product2->Grignard Allylmagnesium Halide Ether Quenching Quenching Grignard->Quenching NH4Cl (aq) Product3 4-allyl-2-methoxy-1-alkoxyalkylphenol Quenching->Product3 Purification Deprotection Deprotection Product3->Deprotection p-toluenesulfonic acid Organic Solvent Eugenol Eugenol Deprotection->Eugenol Distillation

Caption: Patented multi-step synthesis of eugenol from guaiacol.

Biological Activities and Signaling Pathways of Eugenol

Eugenol exerts its diverse pharmacological effects by modulating multiple key signaling pathways within the cell. These pathways are central to processes such as inflammation, cell proliferation, and apoptosis. Understanding these mechanisms is crucial for the development of eugenol-based therapeutics.

Anti-Inflammatory Signaling Pathways

Eugenol has been shown to possess significant anti-inflammatory properties.[1][2][3] It can inhibit the production of pro-inflammatory mediators by targeting key signaling cascades. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway .[3][4][5] Eugenol can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[2] This leads to a downregulation of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][3] Additionally, eugenol can modulate the MAPK (Mitogen-Activated Protein Kinase) pathway , including the inhibition of JNK phosphorylation.[2]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Eugenol Eugenol IKK IKK Eugenol->IKK inhibits JNK JNK Eugenol->JNK inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK LPS->JNK IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 IκBα->p65_p50 releases p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus translocates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) p65_p50_nucleus->ProInflammatoryGenes activates p_JNK p-JNK JNK->p_JNK phosphorylates

Caption: Eugenol's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Anticancer Signaling Pathways

The anticancer properties of eugenol are attributed to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell types.[6][7] Eugenol has been reported to modulate several signaling pathways implicated in cancer progression, including the Wnt/β-catenin pathway , where it can downregulate β-catenin-dependent cancer stem cell markers.[6] Furthermore, eugenol can induce apoptosis through the mitochondrial pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1] It has also been shown to inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation.[7]

G cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis Eugenol Eugenol Wnt Wnt Eugenol->Wnt inhibits PI3K PI3K Eugenol->PI3K inhibits Mitochondria Mitochondria Eugenol->Mitochondria disrupts membrane potential β_catenin β-catenin Wnt->β_catenin stabilizes β_catenin_nucleus β-catenin (nucleus) β_catenin->β_catenin_nucleus translocates StemCellMarkers Cancer Stem Cell Markers (CD44, etc.) β_catenin_nucleus->StemCellMarkers activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspases Caspases CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Anticancer mechanisms of eugenol involving key signaling pathways.

Conclusion

The patented synthetic routes to eugenol offer efficient and scalable methods for the production of this versatile compound. The growing body of research on the biological activities of eugenol and its derivatives highlights their potential in the development of novel therapeutic agents. A thorough understanding of the underlying signaling pathways, as outlined in this guide, is paramount for the rational design and optimization of eugenol-based drugs for a range of diseases, including inflammatory disorders and cancer. Further investigation into the structure-activity relationships of eugenol analogs and their interactions with specific molecular targets will undoubtedly pave the way for new and effective treatments.

References

An In-depth Technical Guide to the Enzymatic Modification of the Eugenitol Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenitol, a 5,7-dihydroxy-2,6-dimethylchromen-4-one, represents a chromone scaffold with significant potential for therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] However, its clinical utility can be hampered by suboptimal physicochemical properties such as solubility and bioavailability. Enzymatic modification of the this compound structure offers a powerful and green chemistry approach to overcome these limitations and generate novel analogs with enhanced bioactivity and drug-like properties. This technical guide provides a comprehensive overview of the core enzymatic strategies for modifying the this compound structure, including detailed experimental protocols, quantitative data summaries, and visualization of relevant biological pathways. Due to the limited direct research on this compound, this guide leverages established enzymatic modifications of structurally related chromones and flavonoids to provide a robust framework for future research and development.

Introduction to this compound and the Rationale for Enzymatic Modification

This compound's chromone core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3] Modification of its structure can profoundly impact its therapeutic potential. Chemical synthesis routes for such modifications often require harsh conditions and complex protection-deprotection steps, leading to potential side products and environmental concerns. In contrast, enzymatic catalysis offers high regio- and stereoselectivity under mild reaction conditions, making it an ideal approach for the precise modification of complex molecules like this compound.[4]

The primary enzymatic modifications applicable to the this compound structure, targeting its hydroxyl groups, include:

  • Lipase-Catalyzed Acylation: To enhance lipophilicity and membrane permeability.

  • Glycosylation: To improve aqueous solubility and modulate bioactivity.

  • Laccase-Mediated Polymerization: To create novel biomaterials with enhanced antioxidant and other properties.

Lipase-Catalyzed Acylation of the Chromone Scaffold

Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. Acylating the hydroxyl groups of this compound can increase its lipophilicity, potentially improving its absorption and bioavailability.

Experimental Protocol: Lipase-Catalyzed Acylation of a Hydroxylated Chromone

This protocol is adapted from studies on the acylation of flavonoids, which share the benzopyranone core with chromones.[5][6]

Objective: To regioselectively acylate the hydroxyl groups of a dihydroxy-dimethyl-chromone (this compound model).

Materials:

  • Substrate: 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound)

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435) or Immobilized Lipase from Thermomyces lanuginosus (e.g., Lipozyme TL IM)[6]

  • Acyl Donor: Vinyl acetate or other vinyl esters of fatty acids (e.g., vinyl octanoate, vinyl laurate)[6]

  • Solvent: Anhydrous methyl tert-butyl ether (MTBE) or 2-methyl-2-butanol[5]

  • Molecular sieves (3 Å) to ensure anhydrous conditions

  • Reaction vessels: Screw-capped vials

  • Shaking incubator

  • Analytical equipment: HPLC, TLC, NMR, Mass Spectrometry

Procedure:

  • Preparation: Dry the substrate and solvent over molecular sieves overnight to remove residual water.

  • Reaction Setup: In a screw-capped vial, dissolve the this compound model substrate (e.g., 10 mM) and the vinyl ester acyl donor (e.g., 100-500 mM) in the anhydrous solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg/mL) to the reaction mixture.

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 24-72 hours).[5][6]

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or HPLC.

  • Termination and Product Isolation: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. Evaporate the solvent under reduced pressure.

  • Purification and Characterization: Purify the resulting acylated chromone derivatives using column chromatography on silica gel. Characterize the structure of the purified products using NMR and Mass Spectrometry.

Quantitative Data Summary: Lipase-Catalyzed Acylation of Flavonoids

The following table summarizes representative quantitative data from the lipase-catalyzed acylation of various flavonoids, providing an expected range of performance for the modification of chromones.

Flavonoid SubstrateLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion Yield (%)Reference
MyricetinCaLB-ZnOFeVinyl acetateMTBE5072~60[5]
QuercetinTLL-ZnOFeVinyl acetateMTBE507273[5]
NaringeninCaLB-ZnOFeVinyl acetateMTBE5072100[5]
PhloretinLipozyme TL IMVinyl octanoatetert-Butanol606>95[6]
PolydatinTLL-Fe3O4-PDAVinyl decanoateMeTHF55->99[7]

CaLB: Candida antarctica Lipase B; TLL: Thermomyces lanuginosus Lipase; MTBE: Methyl tert-butyl ether; MeTHF: 2-Methyltetrahydrofuran

Enzymatic Glycosylation of the Chromone Scaffold

Glycosylation, the attachment of sugar moieties, can significantly enhance the water solubility and stability of phenolic compounds, and modulate their biological activity.[8] Glycosyltransferases are the enzymes responsible for this modification in nature.

Experimental Protocol: Enzymatic Glycosylation of a Hydroxylated Chromone

This protocol is based on the enzymatic glycosylation of flavonoids and chalcones.[9]

Objective: To glycosylate the hydroxyl groups of a dihydroxy-dimethyl-chromone (this compound model).

Materials:

  • Substrate: 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound)

  • Enzyme: A suitable glycosyltransferase (e.g., from Bacillus licheniformis or plant sources) expressed in a host like E. coli.

  • Sugar Donor: Uridine diphosphate glucose (UDP-glucose).

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing MgCl2 (e.g., 5 mM).

  • Reaction vessels: Microcentrifuge tubes or small vials.

  • Incubator.

  • Analytical equipment: HPLC, LC-MS, NMR.

Procedure:

  • Enzyme Preparation: Express and purify the glycosyltransferase according to standard molecular biology protocols.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the Tris-HCl buffer, the this compound model substrate (dissolved in a minimal amount of DMSO if necessary, final concentration e.g., 1 mM), UDP-glucose (e.g., 2-5 mM), and the purified glycosyltransferase (e.g., 0.1-1 mg/mL).

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for a specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the formation of the glycosylated product by HPLC.

  • Termination and Product Isolation: Terminate the reaction by adding an organic solvent like methanol or by heat inactivation. Centrifuge to remove precipitated protein.

  • Purification and Characterization: Purify the glycosylated chromone from the supernatant using preparative HPLC. Confirm the structure and regioselectivity of glycosylation by LC-MS and NMR.

Quantitative Data Summary: Enzymatic Glycosylation of Flavonoids/Chalcones

The following table presents conversion rates for the enzymatic glycosylation of various flavonoid and chalcone substrates.

SubstrateGlucosyltransferase SourceSugar DonorTemp (°C)Time (h)Conversion Rate (%)Reference
trans-4′-hydroxy-chalconeMedicago truncatula UGT71G1UDP-glucose2516~70[9]
trans-4′-hydroxy-4-methoxychalconeMedicago truncatula UGT71G1UDP-glucose2516>75[9]
QuercetinBeauveria bassiana AM 278---Regioselective glycosylation[8]

Laccase-Mediated Polymerization of the Chromone Scaffold

Laccases are copper-containing oxidoreductases that can catalyze the oxidation of phenolic compounds, leading to the formation of polymers with novel properties.[10] This can be applied to this compound to create new biomaterials.

Experimental Protocol: Laccase-Mediated Polymerization of a Hydroxylated Chromone

This protocol is adapted from the enzymatic polymerization of naringenin.[10]

Objective: To polymerize a dihydroxy-dimethyl-chromone (this compound model) using laccase.

Materials:

  • Substrate: 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound)

  • Enzyme: Laccase from Agaricus bisporus or horseradish peroxidase (HRP).

  • Buffer: Acetate buffer (e.g., 0.1 M, pH 5.0).

  • Initiator (for HRP): Hydrogen peroxide (H2O2).

  • Solvent: Water/ethanol mixture.

  • Reaction vessel: Beaker or flask.

  • Stirrer.

  • Analytical equipment: GPC, FTIR, NMR, SEM.

Procedure:

  • Reaction Setup: Dissolve the this compound model substrate in the water/ethanol solvent within the reaction vessel. Add the acetate buffer.

  • Enzyme Addition: Add the laccase solution to the reaction mixture and stir at room temperature. For HRP, add the enzyme followed by the dropwise addition of H2O2.

  • Incubation: Allow the reaction to proceed for a set period (e.g., 24 hours) with continuous stirring.

  • Product Isolation: Precipitate the polymer by adding an anti-solvent (e.g., excess water or methanol). Collect the precipitate by centrifugation or filtration.

  • Purification: Wash the polymer precipitate multiple times to remove unreacted monomer and enzyme.

  • Characterization: Characterize the resulting polymer's molecular weight (GPC), structure (FTIR, NMR), and morphology (SEM).

Quantitative Data Summary: Laccase-Mediated Polymerization of Flavonoids

The following table provides data on the properties of polymers formed from the enzymatic polymerization of flavonoids.

Flavonoid MonomerEnzymeResulting PolymerKey FindingReference
NaringeninLaccasePoly(naringenin)-laccaseIncreased thermal stability and antioxidant activity[10]
NaringeninHRPPoly(naringenin)-HRPFormation of oligomers[10]
PhloridzinLaccasePolymeric phloridzinSignificantly higher α-glucosidase inhibitory activity[11]

Biological Activities and Signaling Pathways of Modified Chromones

Enzymatic modification of the this compound structure is expected to modulate its biological activity. Chromone derivatives have been shown to possess significant neuroprotective and anti-inflammatory properties.

Neuroprotective Mechanisms

Modified chromones may exert neuroprotective effects through various mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), and the modulation of signaling pathways involved in oxidative stress and cell survival.[2]

Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Factor HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 NQO1 NAD(P)H:Quinone Oxidoreductase 1 ARE->NQO1 Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection CellSurvival Increased Cell Survival Modified_this compound Modified this compound (Chromone Derivative) Modified_this compound->ROS Scavenges Modified_this compound->Nrf2 Induces

Caption: Neuroprotective signaling pathway of modified chromones.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the p38 MAPK pathway.[1]

Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ROS Reactive Oxygen Species (ROS) TLR4->ROS ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_MAPK->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation Modified_this compound Modified this compound (Chromone Derivative) Modified_this compound->TRAF6 Inhibits Complex Formation with ASK1 Modified_this compound->ROS Inhibits ROS->TRAF6

Caption: Anti-inflammatory signaling pathway of modified chromones.

Conclusion and Future Directions

The enzymatic modification of the this compound structure presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy. While direct studies on this compound are lacking, the wealth of information on the enzymatic modification of related chromones and flavonoids provides a solid foundation for initiating such research. The protocols and data presented in this guide offer a starting point for the lipase-catalyzed acylation, glycosylation, and laccase-mediated polymerization of this compound. Future work should focus on applying these methodologies directly to this compound, optimizing reaction conditions, and thoroughly characterizing the resulting novel derivatives and their biological activities. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product scaffold.

References

Eugenol as a Versatile Building Block for the Synthesis of Complex Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: (Your contact information)

Abstract

Eugenol, a readily available and cost-effective natural product, presents a highly versatile scaffold for the synthesis of complex molecules. Its unique chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and an allyl chain attached to a benzene ring, offers multiple reactive sites for a wide array of chemical modifications. This technical guide provides an in-depth exploration of eugenol's utility as a foundational building block in organic synthesis, with a focus on its application in the development of novel therapeutic agents and other functional molecules. Detailed experimental protocols for key transformations, tabulated quantitative data for synthesized derivatives, and visualizations of synthetic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

A Note on Terminology: The term "eugenitol" is sometimes used interchangeably with "eugenol," though it is technically a distinct chemical entity, specifically a chromone derivative. This guide focuses on eugenol , the widely studied and utilized building block in complex molecule synthesis.[1][2]

Introduction: The Chemical Versatility of Eugenol

Eugenol (4-allyl-2-methoxyphenol) is a major constituent of clove oil and is also found in other essential oils.[3][4] Its structure is characterized by three key functional groups that can be selectively targeted for chemical derivatization:

  • Phenolic Hydroxyl Group: This acidic proton allows for facile derivatization through reactions such as esterification and etherification. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.

  • Allyl Group: The terminal double bond of the allyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and oxidation.

  • Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce further functionality.

This inherent reactivity makes eugenol an attractive starting material for the synthesis of a diverse range of complex molecules with interesting biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][5]

Synthetic Transformations of Eugenol: A Methodological Overview

The following sections detail common synthetic strategies employed to modify the eugenol scaffold, complete with exemplary experimental protocols.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the initial site of functionalization in multi-step syntheses.

Esterification of the hydroxyl group can be achieved using various carboxylic acids or their derivatives. These reactions are typically straightforward and can lead to a wide range of esters with diverse biological activities.

Experimental Protocol: Synthesis of Eugenol Esters

A general procedure for the synthesis of eugenol esters involves the reaction of eugenol with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • Procedure: To a solution of eugenol (1.0 eq) and a substituted carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM), DCC (1.2 eq) and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature for 12-24 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is then washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Williamson ether synthesis is a common method to produce eugenol-derived ethers. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of O-alkylated Eugenol Derivatives

  • Procedure: To a solution of eugenol (1.0 eq) in a suitable solvent such as acetone or ethanol, an excess of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is added, and the mixture is stirred. An alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 3-24 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[6]

Reactions Involving the Allyl Group

The allyl group provides a versatile handle for introducing structural diversity.

The double bond of the allyl group can be readily epoxidized to form an oxirane ring, which can then be opened by various nucleophiles to generate a range of functionalized derivatives.

Experimental Protocol: Epoxidation of Eugenol

  • Procedure: To a solution of eugenol (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting epoxide can be purified by column chromatography.

The addition of bromine across the double bond of the allyl group is a common transformation.

Experimental Protocol: Synthesis of 5-(2,3-dibromopropyl)-2-methoxyphenol

  • Procedure: To a solution of eugenol (50 mg, 0.3 mmol) in 4 mL of glacial acetic acid, bromine (15 µL, 0.3 mmol) is added dropwise with stirring. Sodium carbonate (19 mg, 0.18 mmol) is then added. The reaction mixture is heated at 80°C for 1 hour. After cooling, the mixture is concentrated, and the residue is extracted with ethyl acetate and water. The organic layer is dried and concentrated to yield the product.[6]

Quantitative Data on Eugenol Derivatives

The following tables summarize key quantitative data for a selection of synthesized eugenol derivatives, providing a basis for comparison and further research.

Table 1: Synthesis and Physicochemical Properties of Selected Eugenol Derivatives

Compound IDSynthetic MethodReagentsYield (%)Melting Point (°C)Reference
Eugenyl Acetate AcetylationAcetic anhydride, catalyst99.9Liquid[7][8]
5-(2,3-dibromopropyl)-2-methoxyphenol BrominationBromine, Acetic acid--[6]
O-propargyl Eugenol Williamson Ether SynthesisPropargyl bromide, NaOH81.0-
Eugenol-derived 1,2,3-triazoles Click ChemistrySubstituted azides, Cu(I)33.0-88.0-

Table 2: Spectroscopic Data for Eugenol and a Representative Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
Eugenol 3.32 (d, 2H), 3.86 (s, 3H), 5.06 (m, 2H), 5.95 (m, 1H), 6.68-6.88 (m, 3H)39.7, 55.9, 112.8, 114.5, 115.5, 121.2, 132.0, 137.9, 143.9, 146.63520 (-OH), 3077, 2977, 1638, 1609, 1514164.08[9][10][11][12]
Eugenyl Acetate 2.29 (s, 3H), 3.35 (d, 2H), 3.80 (s, 3H), 5.08 (m, 2H), 5.94 (m, 1H), 6.75-6.95 (m, 3H)20.7, 39.7, 55.8, 112.5, 120.4, 122.7, 137.4, 138.2, 138.8, 150.7, 169.43077, 2938, 1765 (C=O), 1638, 1607, 1511206.10[9]

Table 3: Biological Activity of Selected Eugenol Derivatives

Compound ClassTarget/ActivityIC₅₀/MICReference
Nitro sulfonamide of Eugenol GlucosideAnti-Candida11.4 µM (vs. C. tropicalis)
Eugenol-derived estersAntibacterialMIC: 500 µg/mL[5]
EugenolNF-κB inhibitionDose-dependent[3][13]
EugenolNOD1-NF-κB signaling pathway modulation-[14]

Visualizing Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a biological signaling pathway involving eugenol and its derivatives.

Synthetic Workflow: Multi-step Synthesis of Bioactive Molecules from Eugenol

This diagram outlines a generalized workflow for the synthesis of complex molecules starting from eugenol, highlighting the key reaction types at each of the three reactive sites.

synthetic_workflow Eugenol Eugenol Phenol_Mod Phenolic OH Modification Eugenol->Phenol_Mod Esterification, Etherification Allyl_Mod Allyl Group Modification Eugenol->Allyl_Mod Epoxidation, Bromination Aromatic_Mod Aromatic Ring Modification Eugenol->Aromatic_Mod Nitration, Halogenation Complex_Molecules Complex Bioactive Molecules Phenol_Mod->Complex_Molecules Allyl_Mod->Complex_Molecules Aromatic_Mod->Complex_Molecules

Caption: Generalized synthetic routes from eugenol.

Experimental Workflow: Synthesis of 1,2,3-Triazole Derivatives of Eugenol

This diagram illustrates the two-step experimental workflow for the synthesis of eugenol-derived 1,2,3-triazoles via a click chemistry approach.

triazole_synthesis cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Click Chemistry Eugenol Eugenol Propargyl_Bromide Propargyl Bromide + NaOH Alkyne_Eugenol O-propargyl Eugenol (Alkyne Intermediate) Propargyl_Bromide->Alkyne_Eugenol Nucleophilic Substitution Aromatic_Azides Aromatic Azides Triazole_Derivatives 1,2,3-Triazole Derivatives Alkyne_Eugenol->Triazole_Derivatives Cu_Catalyst Cu(I) Catalyst Aromatic_Azides->Triazole_Derivatives Cu_Catalyst->Triazole_Derivatives [3+2] Cycloaddition

Caption: Synthesis of eugenol-based 1,2,3-triazoles.

Signaling Pathway: Modulation of NF-κB Pathway by Eugenol

This diagram depicts the inhibitory effect of eugenol on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_IkB_complex NF-κB/IκB Complex (Inactive) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Eugenol Eugenol Eugenol->IKK Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_translocation->Gene_Expression Promotes

Caption: Eugenol's inhibition of the NF-κB pathway.

Conclusion and Future Perspectives

Eugenol stands out as a privileged starting material in the synthesis of complex molecules due to its affordability, natural abundance, and inherent chemical functionality. The synthetic methodologies outlined in this guide demonstrate the breadth of transformations possible, enabling the creation of diverse molecular architectures with significant potential in medicinal chemistry and materials science. The continued exploration of novel synthetic routes and the biological evaluation of new eugenol-based compounds will undoubtedly lead to the discovery of new lead compounds for drug development and innovative functional materials.

References

Computational Screening of Potential Eugenitol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitol, a naturally occurring phenolic compound, and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the computational screening workflow for identifying and optimizing potential this compound-based drug candidates. We will delve into the methodologies for creating virtual libraries of this compound derivatives, performing molecular docking studies to predict binding affinities, assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and conducting molecular dynamics simulations to understand the stability of ligand-protein interactions. Furthermore, this guide will explore the modulation of key signaling pathways by this compound and its analogs, including the c-Myc/PGC-1β/ERRα, glutamatergic, and TNF-alpha pathways, which are implicated in various pathological conditions. Detailed experimental protocols for the computational techniques discussed are provided to enable researchers to apply these methods in their own drug discovery endeavors.

Introduction

Eugenol, a key component of clove oil, has a long history of use in traditional medicine. Its derivative, this compound, has also demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The chemical scaffold of this compound presents a versatile platform for the design and synthesis of novel therapeutic agents with improved potency and selectivity. Computational screening, or in silico drug design, offers a time- and cost-effective approach to navigate the vast chemical space of potential this compound derivatives and prioritize candidates for experimental validation.

This guide outlines a systematic computational workflow for the discovery and development of this compound-based therapeutics. By integrating various computational tools, researchers can gain valuable insights into the structure-activity relationships (SAR) of these compounds and accelerate the identification of promising drug leads.

The Computational Screening Workflow

The in silico screening of this compound derivatives follows a multi-step process designed to systematically filter and prioritize compounds with desirable pharmacological profiles. This workflow, from initial library generation to in-depth simulation, is crucial for efficient drug discovery.

Computational Screening Workflow cluster_0 Library Preparation cluster_1 Virtual Screening cluster_2 Filtering and Prioritization cluster_3 Advanced Simulation A Virtual Library Generation of this compound Derivatives B Molecular Docking A->B C Pharmacophore Modeling A->C D ADMET Prediction B->D C->D E QSAR Analysis D->E F Molecular Dynamics Simulation E->F

Figure 1: A generalized workflow for the computational screening of this compound derivatives.

Data Presentation: Summary of In Silico and In Vitro Data for Eugenol and its Derivatives

The following tables summarize key quantitative data from various studies on eugenol and its derivatives, providing a comparative overview of their potential therapeutic efficacy.

Table 1: Molecular Docking Scores of Eugenol Derivatives against Various Targets

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
EugenolAngiotensin-Converting Enzyme (ACE)-7.5[1]
(E)-1-(2-(4-allylphenoxy)acetyl)-4-cinnamoylthiosemicarbazideAngiotensin-Converting Enzyme (ACE)-10.2[1]
4-allyl-2-methoxyphenyl 2-pyridine carboxylatePBP3 (Pseudomonas aeruginosa)-7.4[2]
4-allyl-2-methoxyphenyl 2-pyridine carboxylateDNA gyrase (Pseudomonas aeruginosa)-5.2[2]
4-allyl-2-methoxyphenyl 2-pyridine carboxylateTopoisomerase IV (Pseudomonas aeruginosa)-3.8[2]
EugenolOuter Membrane Protein (OmpH)-169.59 (E-value)[3]
Compound 54 (Eugenol Derivative)SARS-CoV-2 Main Protease (Mpro)High Affinity (Specific score not provided)[4]

Table 2: Anticancer Activity (IC50 Values) of Eugenol Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
EugenolMCF-7 (Breast Cancer)22.75[5]
EugenolMDA-MB-231 (Breast Cancer)15.09[5]
Compound 17 (Eugenol-1,3,4-oxadiazole hybrid)MCF-7 (Breast Cancer)1.71[6]
Compound 17 (Eugenol-1,3,4-oxadiazole hybrid)SKOV3 (Ovarian Cancer)1.84[6]
Compound 17 (Eugenol-1,3,4-oxadiazole hybrid)PC-3 (Prostate Cancer)1.1[6]
Compound 9 (Eugenol-1,2,3-triazole derivative)MDA-MB-231 (Breast Cancer)6.91[7]
Compound 9 (Eugenol-1,2,3-triazole derivative)MCF-7 (Breast Cancer)3.15[7]
Eugenyl Benzoate Derivative (Compound 9)HT29 (Colorectal Cancer)26.56 µmol/ml[8][9]

Table 3: Anti-inflammatory Activity (IC50 Values) of Eugenol Derivatives

DerivativeAssayIC50 (µM)Reference
EugenolDPPH radical scavenging11.7 µg/mL[10]
EugenolROS inhibition1.6 µg/mL[10]
Eugenol Derivative 1CPPARγ binding10.65[11][12][13]
Eugenol Derivative 1CAlbumin denaturation133.8[12]
Eugenol Derivative 1fHRBC membrane stabilization(85.79% protection at 400 µM)[14]
Eugenol Derivative 1fPPARγ binding5.15[14]

Table 4: Antibacterial Activity (MIC Values) of Eugenol Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
EugenolStaphylococcus aureus1000[15][16]
Eugenol Derivative (Esterified)Escherichia coli500[15][17]
Eugenol Derivative (Esterified)Staphylococcus aureus500[15][17]
Epoxide-eugenolStaphylococcus aureus57[18]
Bromo-alcohol derivative of eugenolStaphylococcus aureus115[18]
EugenolHelicobacter pylori32-64[19]
m-chloro phenyl derivative of eugenolHelicobacter pylori8[19]
o-chloro phenyl derivative of eugenolHelicobacter pylori8[19]
EugenolEscherichia coli0.125[2]

Experimental Protocols

This section provides detailed methodologies for the key computational experiments involved in the screening of this compound derivatives.

Virtual Library Generation

The initial step in computational screening is the creation of a diverse library of virtual this compound derivatives. This can be achieved through fragment-based design or reaction-based enumeration.

Protocol using RDKit (Python):

  • Define the this compound Scaffold: Represent the core structure of this compound using a SMILES string.

  • Select Building Blocks: Curate a collection of chemical fragments or building blocks that can be attached to the this compound scaffold at specified reaction sites. These can be sourced from chemical databases like ZINC.

  • Define Chemical Reactions: Use SMARTS (SMIRKS) patterns to define the chemical reactions for combining the scaffold with the building blocks.

  • Enumerate Derivatives: Employ a library enumeration tool, such as the one available in the RDKit library, to systematically generate all possible products from the defined reactions.

  • Filter and Refine: Apply physicochemical filters (e.g., Lipinski's rule of five) to remove undesirable molecules and refine the virtual library.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design.

Protocol using AutoDock Vina:

  • Prepare the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Convert the receptor file to the PDBQT format using AutoDock Tools.[20]

  • Prepare the Ligand (this compound Derivative):

    • Generate a 3D conformation of the ligand.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Convert the ligand file to the PDBQT format.[20]

  • Define the Grid Box:

    • Specify the search space for docking by defining a grid box that encompasses the binding site of the receptor. The coordinates and dimensions of the box are crucial for an effective search.

  • Run AutoDock Vina:

    • Execute the Vina command from the command line, providing the prepared receptor and ligand files, the grid box parameters, and an output file name.[1][21]

    • Example Command:

      (The conf.txt file contains the grid box coordinates and dimensions).

  • Analyze the Results:

    • The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like PyMOL or Discovery Studio.

ADMET Prediction

ADMET prediction is essential for early-stage assessment of a drug candidate's pharmacokinetic and toxicological properties. Web-based tools like SwissADME provide a user-friendly interface for this analysis.

Protocol using SwissADME:

  • Input Molecules:

    • Access the SwissADME web server.

    • Input the SMILES strings of the this compound derivatives into the provided text box. Multiple molecules can be entered, each on a new line.[22][23]

  • Run the Analysis:

    • Click the "Run" button to initiate the calculation of various physicochemical and pharmacokinetic properties.

  • Interpret the Results:

    • Physicochemical Properties: Analyze parameters like molecular weight, logP (lipophilicity), water solubility, and polar surface area.

    • Pharmacokinetics: Evaluate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes.[24][25]

    • Drug-likeness: Assess the compound's adherence to rules like Lipinski's, Ghose's, Veber's, and Egan's, which are indicators of oral bioavailability.

    • Medicinal Chemistry: Check for any potential liabilities, such as Pan Assay Interference Compounds (PAINS) alerts.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time, offering a more realistic representation than static docking poses.

Protocol using GROMACS:

  • Prepare the System:

    • Start with the best-docked pose from the molecular docking study.

    • Choose an appropriate force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like SwissParam or CGenFF.[26][27]

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron) and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.[28]

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Analysis:

    • Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to understand key interactions.

Signaling Pathway Analysis

Understanding how this compound derivatives interact with cellular signaling pathways is crucial for elucidating their mechanism of action.

c-Myc/PGC-1β/ERRα Signaling Pathway

The c-Myc/PGC-1β/ERRα pathway is a key regulator of cellular metabolism and is often dysregulated in cancer. Eugenol has been shown to downregulate this pathway in breast cancer cells.[12]

c-Myc_PGC-1beta_ERRa_Pathway This compound This compound cMyc c-Myc This compound->cMyc inhibits PGC1b PGC-1β cMyc->PGC1b activates CellGrowth Cell Growth & Proliferation cMyc->CellGrowth ERRa ERRα PGC1b->ERRa co-activates MitoBiogenesis Mitochondrial Biogenesis ERRa->MitoBiogenesis FAOxidation Fatty Acid Oxidation ERRa->FAOxidation Glutamatergic_Synapse_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R binds to AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R binds to mGluR mGlu Receptor Glutamate_Vesicle->mGluR binds to Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Depolarization Depolarization AMPA_R->Depolarization Signal_Transduction Signal Transduction (e.g., CaMKII, PKC) mGluR->Signal_Transduction Ca_Influx->Signal_Transduction Synaptic Plasticity\n(LTP/LTD) Synaptic Plasticity (LTP/LTD) Signal_Transduction->Synaptic Plasticity\n(LTP/LTD) Depolarization->NMDA_R removes Mg²⁺ block TNF_alpha_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds to TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD MAPK_Pathway MAPK Pathway (JNK, p38) TRAF2->MAPK_Pathway NFkB_Pathway NF-κB Pathway RIP1->NFkB_Pathway Inflammation Inflammation NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Apoptosis

References

Safety Operating Guide

Proper Disposal of Eugenol (Eugenitol) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Eugenol, a compound that may be referred to as Eugenitol in some contexts. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Eugenol with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eye/Face Protection Wear safety glasses or a face shield.[1][2][3]
Protective Clothing Wear appropriate protective clothing to prevent skin exposure.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
Respiratory Protection In poorly ventilated areas, the use of a NIOSH-approved respirator may be required.[4]

Step-by-Step Disposal Procedure

The disposal of Eugenol must be carried out in a manner that prevents its release into the environment and complies with all local, regional, and national regulations.

Step 1: Waste Identification and Segregation

  • Treat all Eugenol waste as hazardous chemical waste.

  • Do not mix Eugenol waste with other waste streams.[2]

  • Keep Eugenol in its original container whenever possible.[2]

Step 2: Small Spills and Residue Management

  • For small spills, contain the spillage using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][2]

  • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]

  • Clean the affected area thoroughly.

  • Contaminated absorbent material poses the same hazard as the spilled product and must be disposed of as hazardous waste.[1]

Step 3: Container Disposal

  • Empty containers should be handled as if they still contain the product.[2]

  • Dispose of uncleaned containers in the same manner as the product itself.[2] Contaminated packaging should be disposed of as unused product.[2]

Step 4: Final Disposal

  • All Eugenol waste, including contaminated materials and containers, must be disposed of via a licensed and approved waste disposal contractor or plant.[1][2][3]

  • It is crucial to adhere to all applicable federal, state, and local regulations concerning hazardous waste disposal.[1][4]

  • Crucially, do not allow Eugenol to enter drains or waterways. [2] Inform the relevant authorities if the product causes environmental pollution.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Eugenol waste.

start Eugenol Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_spill Is it a spill? ppe->check_spill spill_procedure Contain with inert absorbent material (e.g., sand, vermiculite) check_spill->spill_procedure Yes residue_container Is it residue in an original container? check_spill->residue_container No collect_spill Collect absorbed material into a sealed, labeled hazardous waste container spill_procedure->collect_spill storage Store in a designated, well-ventilated hazardous waste accumulation area collect_spill->storage seal_container Tightly seal original container residue_container->seal_container Yes label_container Label as 'Hazardous Waste - Eugenol' seal_container->label_container label_container->storage disposal Arrange for pickup by a licensed waste disposal contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of Eugenol waste.

Environmental and Health Hazard Summary

Hazard TypeDescription
Human Health Harmful if swallowed.[2] Causes skin irritation and may cause an allergic skin reaction.[2][3] Causes serious eye irritation.[2][3]
Environmental Harmful to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.[2]
Reactivity Stable under normal conditions.[4] Avoid contact with strong oxidizing agents.[3][4] Hazardous decomposition products upon burning include carbon monoxide and carbon dioxide.[4]

References

Safeguarding Your Research: A Guide to Handling Eugenitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Eugenitol, with a focus on personal protective equipment (PPE), operational plans, and proper disposal. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of vapors. The following table summarizes the required PPE. It is crucial to consult the manufacturer's safety data sheet (SDS) for specific recommendations.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is also recommended when there is a risk of splashing.[1][2]Eyewear must be compliant with ANSI Z87.1 standards in the United States or EN 166 in Europe.[2]
Hands Chemical-resistant gloves.Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[1] However, it is imperative to consult the glove manufacturer’s chemical resistance data to ensure the specific glove material is appropriate for this compound and the duration of handling.[1] Gloves should be inspected before each use and changed immediately if contaminated.[1]
Body Laboratory coat, long pants, and fully enclosed footwear.A Nomex® or 100% cotton lab coat is recommended; synthetic materials like polyester and acrylic should be avoided.[1] The lab coat should be buttoned completely.[1] Contaminated work clothing should not be taken home.[2][3]
Respiratory A respirator may be required if engineering controls are insufficient.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[4][5] If adequate ventilation cannot be achieved and exposure limits are at risk of being exceeded, a NIOSH-approved respirator is necessary.[1][2] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[1]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Before handling this compound, ensure that a safety shower and eyewash station are readily accessible.[4]

  • Work in a well-ventilated area. For procedures with a higher risk of vapor release, a chemical fume hood is required.[4][5]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Don all required PPE as outlined in the table above before opening the this compound container.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the inhalation of any mist or vapor.[2]

  • Keep the container tightly sealed when not in use.[2][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3]

  • Do not eat, drink, or smoke in the designated handling area.[2][3]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated location.[2][5]

  • The substance is sensitive to air, so storage under an inert atmosphere is recommended.[2][4]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

Logical Workflow for Handling this compound

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation handle_chem Handle this compound in Designated Area prep_vent->handle_chem store_chem Store Properly When Not in Use doff_ppe Doff and Dispose of Contaminated PPE store_chem->doff_ppe wash_hands Wash Hands Thoroughly dispose_waste Dispose of this compound Waste end End dispose_waste->end start Start start->prep_ppe

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to protect the environment.

  • Waste Characterization: this compound should be treated as a hazardous chemical waste.

  • Containment: Collect waste this compound and any materials used for spill cleanup (such as inert absorbent material) in a suitable, sealed, and properly labeled container.[2]

  • Disposal Route: Do not pour this compound down the drain.[2] All waste must be disposed of through an approved hazardous waste disposal facility.[3][4][6] Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty Containers: Even empty containers may retain chemical residues and should be disposed of as hazardous waste unless thoroughly decontaminated.

By implementing these safety and logistical measures, you can build a culture of safety in your laboratory and ensure the well-being of all personnel.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.